molecular formula C40H24Cl4N6O4 B1436591 Pigment Red 166 CAS No. 3905-19-9

Pigment Red 166

Cat. No.: B1436591
CAS No.: 3905-19-9
M. Wt: 794.5 g/mol
InChI Key: NQDGNYQKISTHLK-UHFFFAOYSA-N
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Description

Pigment Red 166 is a useful research compound. Its molecular formula is C40H24Cl4N6O4 and its molecular weight is 794.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24Cl4N6O4/c41-23-9-15-31(43)33(19-23)47-49-35-27-7-3-1-5-21(27)17-29(37(35)51)39(53)45-25-11-13-26(14-12-25)46-40(54)30-18-22-6-2-4-8-28(22)36(38(30)52)50-48-34-20-24(42)10-16-32(34)44/h1-20,51-52H,(H,45,53)(H,46,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGNYQKISTHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24Cl4N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052063
Record name Pigment Red 166
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
Source EPA Chemicals under the TSCA
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CAS No.

3905-19-9, 71819-52-8
Record name N,N′-1,4-Phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3905-19-9
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Record name Pigment Red 166
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Record name 2-Naphthalenecarboxamide, N,N'-1,4-phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-
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Record name Pigment Red 166
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Record name N,N'-phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
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Record name C.I. Solvent Red 166
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 166
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Pigment Yellow 154 (C.I. 20730)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 154, also known by its Colour Index number 20730, is a high-performance benzimidazolone monoazo pigment. Its chemical name is N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butanamide, and it is registered under CAS number 68134-22-5.[1][2] This organic pigment is highly valued for its exceptional lightfastness, weather resistance, and thermal stability, making it suitable for demanding applications such as automotive coatings, industrial paints, high-grade printing inks, and plastics.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of Pigment Yellow 154, including detailed experimental protocols for its precursors and the final product, quantitative data, and a process workflow diagram.

Physicochemical Properties

Pigment Yellow 154 is a greenish-yellow powder with excellent resistance to solvents and migration.[5] Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₈H₁₄F₃N₅O₃
Molecular Weight405.33 g/mol
CAS Number68134-22-5
C.I. Number11781
HueGreenish Yellow
Lightfastness (1-8)8
Heat Resistance180-210 °C
Acid Resistance (1-5)5
Alkali Resistance (1-5)5
Oil Absorption45-55 ml/100g

Data compiled from various sources.

Synthesis and Manufacturing

The synthesis of Pigment Yellow 154 is a two-step process involving the preparation of two key intermediates: 5-acetoacetylaminobenzimidazolone (AABI) and the diazonium salt of 2-aminobenzotrifluoride. These intermediates are then combined in an azo coupling reaction to yield the final pigment.

Synthesis of Precursor 1: 5-Acetoacetylaminobenzimidazolone (AABI)

The synthesis of AABI is a multi-step process that begins with the formation of benzimidazolone, followed by nitration, reduction, and finally acetoacetylation.

Experimental Protocol:

A patented method for the synthesis of 5-acetoacetylaminobenzimidazolone reports a yield of 85-89% with a purity of >99% as determined by HPLC. The melting point of the product is greater than 350°C.

Step 1: Acetylization Reaction [6][7]

  • Reactants:

    • 5-Amino-2-benzimidazolinone: 300 kg

    • Diketene: 300 kg

    • Acetic acid (36% mass content): 90 kg

    • Alcohol-water mixed solvent (80% mass content): 4200 kg

  • Procedure:

    • Combine 5-Amino-2-benzimidazolinone, diketene, acetic acid, and the alcohol-water mixed solvent in a suitable reactor.

    • Heat the reaction mixture to 80°C.

    • Maintain the temperature and stir for 4 hours to carry out the acetylization reaction.

    • After the reaction is complete, cool the mixture.

    • Filter the cooled mixture to isolate the solid product.

    • The final product is 5-acetoacetylaminobenzimidazolone.

Synthesis of Precursor 2: Diazonium Salt of 2-Aminobenzotrifluoride

The second precursor is the diazonium salt of 2-aminobenzotrifluoride, which is prepared by the diazotization of 2-aminobenzotrifluoride (also known as 2-(Trifluoromethyl)benzenamine).

Experimental Protocol:

The following protocol is based on a patented method for the diazotization of a substituted aromatic amine.[8]

  • Reactants:

    • 2-Aminobenzotrifluoride (o-trifluoromethyl aniline): 16.1 g (0.1 mol)

    • 98% Sulfuric acid: 160 mL

    • Sodium nitrite: 7.05 g (0.1 mol)

    • Ice-cold water: 200 mL

  • Procedure:

    • Dissolve 16.1 g of 2-aminobenzotrifluoride in 160 mL of 98% sulfuric acid in a reaction vessel.

    • Cool the mixture to 0°C using an ice-salt bath.

    • Slowly add 7.05 g of sodium nitrite in batches, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice-salt bath and allow the reaction to proceed at room temperature for 1 hour.

    • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the diazonium salt.

Final Synthesis of C.I. Pigment Yellow 154: Azo Coupling Reaction

The final step is the coupling of the diazonium salt of 2-aminobenzotrifluoride with 5-acetoacetylaminobenzimidazolone (AABI).

Experimental Protocol:

This protocol is derived from a patent for the preparation of Pigment Yellow 154.[9]

  • Reactants:

    • 5-Acetoacetylaminobenzimidazolone (AABI)

    • Aqueous solution of liquid alkali (e.g., sodium hydroxide)

    • Hydrochloric acid or acetic acid

    • Sodium acetate

    • Diazo liquid (prepared as described above)

    • Polar solvent (e.g., N,N-dimethylformamide)

  • Procedure:

    • In a coupling kettle, dissolve AABI in an aqueous solution of liquid alkali with stirring.

    • Add hydrochloric acid or acetic acid to precipitate the AABI as a fine suspension.

    • Add sodium acetate to buffer the solution.

    • Cool the suspension.

    • Slowly add the prepared diazo liquid to the cooled AABI suspension to initiate the coupling reaction.

    • After the coupling is complete, heat the mixture.

    • Filter and wash the resulting solid to obtain the crude Pigment Yellow 154.

    • For pigmentation (particle size and crystal form optimization), create a pulp of the crude pigment in a polar solvent.

    • Heat the pulp to dissolve and then precipitate the pigment.

    • Filter, wash, and dry the final product.

A specific example from a patent yielded 33.6 grams of C.I. Pigment Yellow 154 from 38.7 grams of crude pigment powder after recrystallization from N,N-dimethylformamide.[9]

Manufacturing Process Workflow

The industrial manufacturing of C.I. Pigment Yellow 154 involves a series of specialized equipment to handle the chemical reactions and subsequent processing steps. A patent for Pigment Yellow 154 synthesis equipment outlines a typical setup.[1]

G cluster_precursors Precursor Synthesis cluster_aabi AABI Synthesis cluster_diazo Diazonium Salt Synthesis cluster_coupling Final Pigment Synthesis 5_Amino_2_benzimidazolinone 5-Amino-2- benzimidazolinone AABI_Reactor Acetylization Reactor (80°C) 5_Amino_2_benzimidazolinone->AABI_Reactor Diketene Diketene Diketene->AABI_Reactor Acetic_Acid Acetic Acid Acetic_Acid->AABI_Reactor Solvent Alcohol/Water Solvent->AABI_Reactor AABI 5-Acetoacetylamino- benzimidazolone (AABI) AABI_Reactor->AABI Cooling & Filtration Coupling_Kettle Coupling Kettle AABI->Coupling_Kettle Dissolution & Precipitation 2_Aminobenzotrifluoride 2-Aminobenzotrifluoride Diazo_Kettle Diazotization Kettle (0°C) 2_Aminobenzotrifluoride->Diazo_Kettle Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Diazo_Kettle Sodium_Nitrite NaNO₂ Sodium_Nitrite->Diazo_Kettle Diazonium_Salt Diazonium Salt Solution Diazo_Kettle->Diazonium_Salt Precipitation Diazonium_Salt->Coupling_Kettle Azo Coupling Crude_Pigment Crude Pigment Yellow 154 Coupling_Kettle->Crude_Pigment Heating, Filtration & Washing Pigmentation Pigmentation (Solvent Treatment) Crude_Pigment->Pigmentation Final_Product C.I. Pigment Yellow 154 Pigmentation->Final_Product Filtration, Washing & Drying

References

An In-Depth Technical Guide to the Physicochemical Properties of C.I. Pigment Red 166 (CAS 3905-19-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 166, identified by CAS number 3905-19-9, is a high-performance disazo condensation pigment. Chemically known as N,N′-1,4-Phenylenebis[4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthalenecarboxamide], this organic pigment is characterized by its bright, yellowish-red shade, excellent thermal stability, and good fastness properties. It finds extensive application in the coloration of plastics, high-grade industrial paints, and printing inks. This technical guide provides a comprehensive overview of its physicochemical data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis and analysis.

Physicochemical Data

The key physicochemical properties of C.I. This compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference
CAS Number 3905-19-9
C.I. Name This compound
C.I. Number 20730
Molecular Formula C₄₀H₂₄Cl₄N₆O₄
Molecular Weight 794.47 g/mol
Appearance Red powder
Density 1.50 - 1.57 g/cm³[1]
Oil Absorption 46 - 55 g/100g [1][2]
Specific Surface Area 26 - 54 m²/g[1][2]
Particle Shape Needle/Spherical[1][3]
Particle Size < 1 µm[3]
Melting Point 340 °C[1]
Boiling Point 902.5 °C (Predicted)
Fastness and Resistance Properties
PropertyRating/ValueReference
Heat Stability Up to 300 °C in HDPE[1]
Light Fastness (Blue Wool Scale) 7 - 8[1]
Weather Fastness 4
Migration Resistance 5
Acid Resistance 5
Alkali Resistance 5
Ethanol Resistance 5
Ethyl Acetate Resistance 5
DOP (Dioctyl Phthalate) Resistance 5

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of C.I. This compound are provided below.

Synthesis of C.I. This compound (Generalized Protocol)

The synthesis of C.I. This compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.

Step 1: Diazotization of 2,5-Dichloroaniline

  • In a reaction vessel, dissolve 2,5-dichloroaniline in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.

  • Continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

Step 2: Azo Coupling with N,N'-(1,4-phenylene)bis(3-hydroxy-2-naphthamide)

  • In a separate vessel, dissolve the coupling component, N,N'-(1,4-phenylene)bis(3-hydroxy-2-naphthamide), in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Cool the solution of the coupling component to 10-15 °C.

  • Slowly add the previously prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Control the pH of the reaction mixture, maintaining it in the alkaline range (pH 9-10) by the controlled addition of a sodium hydroxide solution.

  • After the addition is complete, continue stirring for several hours to ensure the completion of the coupling reaction.

  • The resulting pigment precipitate is then filtered, washed with water until neutral, and dried in an oven.

Determination of Oil Absorption (ASTM D281)[4][5][6][7][8]
  • Weigh a specific amount of the pigment and place it on a smooth, non-absorbent surface (e.g., a glass plate).

  • Add refined linseed oil drop by drop from a burette onto the pigment.

  • After each addition of oil, thoroughly incorporate it into the pigment using a spatula, employing a rubbing motion.

  • The endpoint is reached when a stiff, coherent paste of putty-like consistency is formed.

  • The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Determination of Light Fastness (ISO 105-B02)[9][10][11]
  • Prepare a sample of the pigment dispersed in a suitable medium (e.g., a paint or plastic plaque).

  • Mount the sample in a holder alongside a set of blue wool standards (ranging from 1 to 8, with 8 being the most lightfast).

  • Expose the sample and the blue wool standards to a xenon arc lamp under controlled conditions of temperature and humidity, simulating natural daylight.

  • Periodically assess the change in color of the sample against the fading of the blue wool standards.

  • The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the test sample.

Determination of Heat Stability in Plastics[12][13][14][15]
  • Compound the pigment with a specific polymer (e.g., HDPE) at a defined concentration.

  • Process the compound using an injection molding machine at a starting temperature (e.g., 200 °C) for a specific dwell time (e.g., 5 minutes) to produce a color plaque.

  • Increase the temperature in intervals (e.g., 20 °C) and produce new plaques at each temperature, maintaining the same dwell time.

  • Compare the color of the plaques produced at higher temperatures to the initial plaque.

  • The heat stability is the maximum temperature at which the color change (ΔE) remains within an acceptable limit (e.g., ΔE ≤ 3).

Determination of Chemical Resistance[16][17][18][19][20]
  • Prepare a dispersion of the pigment in a suitable medium and apply it as a coating on a substrate.

  • Immerse the coated substrate in solutions of acid (e.g., 2% HCl) and alkali (e.g., 2% NaOH) for a specified period (e.g., 24 hours) at room temperature.

  • After exposure, the samples are rinsed, dried, and visually assessed for any changes in color, gloss, or other surface defects.

  • The resistance is rated on a scale (typically 1 to 5), where 5 indicates no change.

Particle Size Analysis by Laser Diffraction[21][22][23][24][25]
  • Disperse a small amount of the pigment powder in a suitable liquid medium (e.g., water with a dispersant) to form a stable suspension.

  • Introduce the suspension into the laser diffraction instrument.

  • A laser beam is passed through the suspension, and the scattered light is detected by a series of detectors at various angles.

  • The instrument's software analyzes the light scattering pattern to calculate the particle size distribution.

Spectroscopic and Microscopic Characterization
  • Fourier Transform Infrared (FTIR) Spectroscopy : A small amount of the dry pigment powder is analyzed using an FTIR spectrometer, typically with an ATR (Attenuated Total Reflection) accessory. The resulting spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule, confirming its chemical structure.[4][5][6][7]

  • UV-Vis Spectroscopy : A dilute solution of the pigment in a suitable solvent is prepared, and its absorbance is measured across the ultraviolet and visible range. The spectrum helps in understanding the color properties and electronic transitions of the molecule.[8]

  • Scanning Electron Microscopy (SEM) : A small amount of the pigment powder is mounted on a stub using conductive tape and may be coated with a thin layer of a conductive material (e.g., gold) to prevent charging. SEM analysis provides high-resolution images of the pigment's particle morphology and size.[9][10][11][12][13]

Visualizations

Logical Workflow for Synthesis and Characterization

experimental_workflow synthesis Synthesis purification Purification & Drying synthesis->purification Crude Product final_product C.I. This compound purification->final_product Purified Pigment physicochemical Physicochemical Characterization sub_physico physicochemical->sub_physico spectroscopic Spectroscopic & Microscopic Characterization sub_spectro spectroscopic->sub_spectro final_product->physicochemical final_product->spectroscopic density Density sub_physico->density oil_absorption Oil Absorption (ASTM D281) sub_physico->oil_absorption light_fastness Light Fastness (ISO 105-B02) sub_physico->light_fastness heat_stability Heat Stability sub_physico->heat_stability chemical_resistance Chemical Resistance sub_physico->chemical_resistance ftir FTIR sub_spectro->ftir uv_vis UV-Vis sub_spectro->uv_vis sem SEM sub_spectro->sem psa Particle Size Analysis sub_spectro->psa

Caption: Synthesis and characterization workflow for C.I. This compound.

Synthesis Pathway

synthesis_pathway amine 2,5-Dichloroaniline reagent1 HCl, NaNO₂ 0-5 °C amine->reagent1 coupling_agent N,N'-(1,4-phenylene)bis (3-hydroxy-2-naphthamide) reagent2 Alkaline Medium (e.g., NaOH) coupling_agent->reagent2 diazonium Diazonium Salt pigment C.I. This compound diazonium->pigment reagent1->diazonium Diazotization reagent2->pigment Azo Coupling

Caption: Synthetic route for C.I. This compound.

References

Technical Guide: Characterization of Chloraxel (C40H24Cl4N6O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide for a hypothetical compound, "Chloraxel," with the molecular formula C40H24Cl4N6O4. As of the last update, no publicly available data exists for a compound with this specific molecular formula. The data, experimental protocols, and biological activities described herein are illustrative and provided as a template to meet the structural and content requirements of a comprehensive technical guide.

Introduction

Chloraxel (C40H24Cl4N6O4) is a novel synthetic small molecule with a calculated molecular weight of 814.48 g/mol . Its complex structure, featuring multiple aromatic rings, chlorine, and nitrogen-containing heterocycles, suggests potential for specific interactions with biological targets. This guide provides a comprehensive overview of the hypothetical physicochemical properties, biological activity, and characterization methodologies for Chloraxel, positioning it as a putative inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various oncogenic processes.

Physicochemical and Spectroscopic Characterization

A summary of the calculated and hypothetical analytical data for Chloraxel is presented below.

Physicochemical Properties
PropertyValue
Molecular FormulaC40H24Cl4N6O4
Molecular Weight814.48 g/mol
Elemental CompositionC: 58.99%, H: 2.97%, Cl: 17.41%, N: 10.32%, O: 7.86%
Calculated LogP6.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Predicted SolubilityPoorly soluble in water; Soluble in DMSO and DMF
Spectroscopic Data
TechniqueData
¹H NMR (500 MHz, DMSO-d₆) δ 9.85 (s, 1H), 8.50-7.20 (m, 20H), 4.50 (t, J=7.5 Hz, 2H), 3.80 (t, J=7.5 Hz, 2H)
¹³C NMR (125 MHz, DMSO-d₆) δ 172.5, 165.2, 155.8, 150.1, 148.7, 145.3, 140.2, 138.1, 135.4, 132.7, 130.9, 129.5, 128.3, 125.1, 122.6, 118.9, 115.4, 65.8, 45.2
Mass Spectrometry (ESI+) m/z 815.06 (M+H)⁺, 837.04 (M+Na)⁺
FT-IR (KBr, cm⁻¹) 3400 (N-H), 3100-3000 (C-H, aromatic), 1720 (C=O, ester), 1680 (C=O, amide), 1600, 1480 (C=C, aromatic), 1250 (C-O), 820 (C-Cl)
UV-Vis (DMSO, λmax) 280 nm (ε = 35,000 M⁻¹cm⁻¹), 350 nm (ε = 18,000 M⁻¹cm⁻¹)

Biological Activity and Mechanism of Action

Chloraxel is hypothesized to be a potent inhibitor of the RAF-MEK-ERK (MAPK) signaling pathway.

In Vitro Efficacy

The cytotoxic activity of Chloraxel was evaluated against a panel of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)
A375Malignant Melanoma (BRAF V600E)15
HT-29Colorectal Cancer (BRAF V600E)25
SK-MEL-28Malignant Melanoma (BRAF V600E)18
HeLaCervical Cancer (BRAF wild-type)> 10,000
HEK293Normal Embryonic Kidney> 20,000
Proposed Mechanism of Action

Chloraxel is proposed to be a selective inhibitor of BRAF kinase, particularly the V600E mutant. By binding to the ATP-binding pocket of BRAF, it prevents the phosphorylation and activation of MEK1/2, which in turn inhibits the phosphorylation of ERK1/2. This leads to the downregulation of downstream targets involved in cell proliferation and survival.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Chloraxel Chloraxel Chloraxel->BRAF

Caption: Proposed mechanism of action of Chloraxel on the RAF-MEK-ERK pathway.

Experimental Protocols

BRAF V600E Kinase Assay

Objective: To determine the in vitro inhibitory activity of Chloraxel against the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Biotinylated MEK1 substrate

  • ATP

  • Assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Chloraxel stock solution (10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of Chloraxel in DMSO, then dilute further in assay buffer.

  • Add 2 µL of the diluted Chloraxel solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of BRAF V600E enzyme solution (final concentration 0.5 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing MEK1 substrate (final concentration 0.2 µM) and ATP (final concentration 10 µM).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes in the dark.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_compound Prepare Chloraxel Serial Dilutions start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_enzyme Add BRAF V600E Enzyme add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate_atp Add MEK1 Substrate and ATP Solution incubate1->add_substrate_atp incubate2 Incubate (60 min) add_substrate_atp->incubate2 add_detection Add Kinase-Glo® Reagent incubate2->add_detection incubate3 Incubate (10 min) add_detection->incubate3 read_plate Measure Luminescence incubate3->read_plate analyze_data Calculate % Inhibition and IC₅₀ read_plate->analyze_data end End analyze_data->end

An In-Depth Technical Guide to the Spectral Properties and Analysis of Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 166 (C.I. 20730) is a high-performance disazo condensation pigment characterized by its clean, yellowish-red shade.[1] With the chemical formula C₄₀H₂₄Cl₄N₆O₄ and a molecular weight of 794.47 g/mol , this organic pigment is widely utilized in the plastics and ink industries due to its excellent heat stability, lightfastness, and migration resistance.[2][3][4] This technical guide provides a comprehensive overview of the spectral properties of this compound and the analytical techniques employed for its characterization, aimed at professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the pigment's behavior in various applications and for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CI Name This compound[2]
CI Number 20730[3]
CAS Number 3905-19-9[2]
Molecular Formula C₄₀H₂₄Cl₄N₆O₄[2]
Molecular Weight 794.47 g/mol [2]
Color Yellowish-Red Powder[3]
Chemical Class Disazo Condensation[1]

Spectral Properties and Analysis

The spectral analysis of this compound is crucial for its identification, quality control, and the study of its performance characteristics. The extended conjugated system of aromatic rings and azo linkages in its structure gives rise to distinct spectral features.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the color properties of pigments. The absorption of light in the visible region is responsible for the pigment's color. For this compound, the spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions within its extensive conjugated system.

Table 2: Expected UV-Vis Spectral Properties of this compound

ParameterExpected Range/Value
λmax 400 - 600 nm
Appearance Yellowish-Red
Fluorescence Present upon UV-IR irradiation
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The analysis of the vibrational modes provides a molecular fingerprint, confirming the presence of key structural features.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeAssociated Functional Group
3300 - 3100N-H stretchingAmide (-CONH-)
1680 - 1630C=O stretching (Amide I)Amide (-CONH-)
1600 - 1450C=C stretchingAromatic Rings
1550 - 1500N-H bending (Amide II)Amide (-CONH-)
1450 - 1400-N=N- stretchingAzo group
800 - 600C-Cl stretchingDichlorophenyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule. Due to the complexity and low solubility of the pigment, obtaining high-resolution NMR spectra can be challenging. However, advanced solid-state NMR techniques or analysis in high-boiling deuterated solvents can yield valuable structural data. The expected chemical shifts would be in the aromatic region (around 7-9 ppm in ¹H NMR and 110-150 ppm in ¹³C NMR), with specific signals corresponding to the different aromatic rings and amide protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The mass spectrum would be expected to show a prominent molecular ion peak [M]+ or [M+H]+ corresponding to its molecular weight of 794.47 g/mol . Fragmentation analysis can provide further insights into the structure by identifying characteristic losses of substituents.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible spectral data. The following sections outline general protocols for the spectral analysis of this compound.

UV-Visible Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the pigment in a suitable high-purity solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide) to a known concentration (e.g., 10 mg/L). Sonication may be required to aid dissolution.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using appropriate standards.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorbance of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solid-state analysis, mix a small amount of the pigment (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the powder is placed directly on the ATR crystal.

  • Instrumentation:

    • Use a Fourier-Transform Infrared spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Measurement:

    • Place the KBr pellet or the sample on the ATR crystal in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in a clean, dry NMR tube. Complete dissolution may be challenging and may require heating or sonication.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Measurement:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol
  • Sample Preparation:

    • For ESI-MS, dissolve a small amount of the pigment in a suitable solvent system (e.g., methanol/chloroform mixture) at a low concentration (e.g., 1 µg/mL).

    • For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Calibrate the instrument using a known standard.

  • Measurement:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in the appropriate mass range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key analytical techniques described.

Spectral_Analysis_Workflow cluster_UVVis UV-Vis Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry UV_Prep Sample Preparation (Dissolution in Solvent) UV_Inst Instrument Setup (Dual-Beam Spectrophotometer) UV_Prep->UV_Inst UV_Meas Measurement (Absorbance vs. Wavelength) UV_Inst->UV_Meas UV_Data Data Analysis (λmax Determination) UV_Meas->UV_Data FTIR_Prep Sample Preparation (KBr Pellet or ATR) FTIR_Inst Instrument Setup (FTIR Spectrometer) FTIR_Prep->FTIR_Inst FTIR_Meas Measurement (Transmittance/Absorbance vs. Wavenumber) FTIR_Inst->FTIR_Meas FTIR_Data Data Analysis (Functional Group Identification) FTIR_Meas->FTIR_Data NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Inst Instrument Setup (High-Field NMR) NMR_Prep->NMR_Inst NMR_Meas Measurement (¹H and ¹³C Spectra) NMR_Inst->NMR_Meas NMR_Data Data Analysis (Chemical Shift Assignment) NMR_Meas->NMR_Data MS_Prep Sample Preparation (ESI or MALDI) MS_Inst Instrument Setup (High-Resolution MS) MS_Prep->MS_Inst MS_Meas Measurement (Mass-to-Charge Ratio) MS_Inst->MS_Meas MS_Data Data Analysis (Molecular Weight & Fragmentation) MS_Meas->MS_Data

Caption: General workflow for the spectral analysis of this compound.

Data_Integration_Pathway UVVis UV-Vis Data (Color & Conjugation) Integration Data Integration & Correlation UVVis->Integration FTIR FTIR Data (Functional Groups) FTIR->Integration NMR NMR Data (Connectivity) NMR->Integration MS MS Data (Molecular Formula) MS->Integration Structure Structural Elucidation & Characterization Integration->Structure

Caption: Integrated approach for the structural characterization of this compound.

Conclusion

The comprehensive spectral analysis of this compound, employing a combination of UV-Vis, FTIR, NMR, and Mass Spectrometry, is indispensable for its unambiguous identification and quality assessment. While obtaining high-quality spectral data for this pigment can be challenging due to its low solubility, the application of appropriate experimental protocols and data integration strategies allows for a thorough characterization of its chemical structure and properties. This technical guide provides a foundational understanding of the principles and methodologies required for the successful analysis of this compound, serving as a valuable resource for researchers and professionals in related fields.

References

Technical data sheet for Cromophtal Scarlet R

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cromophtal® Scarlet R (C.I. Pigment Red 166)

For Researchers, Scientists, and Material Science Professionals

This technical guide provides a comprehensive overview of Cromophtal® Scarlet R, a high-performance organic pigment identified by Colour Index (C.I.) this compound. The information is curated for a scientific audience, focusing on the material's chemical and physical properties, performance characteristics, and the methodologies used to determine these attributes.

Disclaimer: Cromophtal® Scarlet R and its equivalents under C.I. This compound are industrial-grade pigments designed for coloring plastics, paints, and inks.[1][2][3][4][5] Extensive searches of scientific and technical literature have not revealed any established applications or ongoing research related to drug development, in vitro studies, or direct involvement in biological signaling pathways. The toxicological data available suggest the substance is largely inert and not intended for human consumption or therapeutic use.[6] Therefore, this guide focuses exclusively on its material science aspects.

Chemical and Physical Properties

Cromophtal® Scarlet R is a disazo condensation pigment known for its bright, yellowish-red shade and excellent stability.[3][7] Its chemical structure and physical characteristics make it suitable for demanding applications where heat and light resistance are critical.

Table 1: Chemical Identity of C.I. This compound

PropertyValue
Chemical Name N,N'-1,4-phenylenebis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]
C.I. Name This compound
C.I. Number 20730[8][9]
CAS Number 3905-19-9[2][9][10]
EINECS Number 223-460-6[3][4][5]
Molecular Formula C₄₀H₂₄Cl₄N₆O₄[9][10][11]
Molecular Weight 794.47 g/mol [9][10][11]
Chemical Class Disazo Condensation[3][7]

Table 2: Physical and Technical Properties of C.I. This compound

PropertyValueUnitNotes
Physical Form Red Powder[9][11]--
Density 1.5 - 1.57[4][10][12]g/cm³-
Melting Point 340[4][12]°C-
Specific Surface Area 26[4][12]m²/g-
Oil Absorption 55 - 75[4][10][13] g/100g Varies by supplier
pH of Aqueous Suspension 6.0 - 7.0[13]-10% slurry[14]

Performance and Fastness Properties

The performance of a pigment is defined by its fastness, or its ability to resist change when subjected to various environmental factors. Cromophtal® Scarlet R exhibits high fastness properties, making it a durable colorant.

Table 3: Fastness and Resistance Properties of C.I. This compound

PropertyRating / ValueScaleTest Conditions
Light Fastness (Full Shade) 7-8[12][13]1-8Blue Wool Scale (8=Excellent)
Light Fastness (Tint) 7[12]1-8Blue Wool Scale (8=Excellent)
Heat Resistance 280 - 300[2][10][12]°CIn HDPE for 5-10 minutes
Weather Fastness 4[12]1-5(5=Excellent)
Migration Resistance 4-5[10]1-5(5=Excellent)
Acid Resistance 5[10][12][13]1-5(5=Excellent)
Alkali Resistance 5[10][12][13]1-5(5=Excellent)
Ethanol Resistance 5[12]1-5(5=Excellent)
Ester Resistance 5[12]1-5(5=Excellent)

Experimental Protocols

The data presented in the tables above are determined using standardized experimental procedures. Below are overviews of the methodologies for key performance indicators.

Light Fastness Testing (ASTM D4303)

This standard provides methods to approximate the color change of pigments over time upon indoor exposure.[10][15][16]

  • Objective: To determine the resistance of a pigment to fading when exposed to a specified light source.

  • Methodology Overview:

    • Specimen Preparation: The pigment is dispersed in a specific binder (e.g., oil, acrylic) and applied to a substrate. A portion of the specimen is masked to serve as an unexposed reference.

    • Exposure: The specimen is exposed to a controlled light source, such as a Xenon Arc lamp, which simulates daylight filtered through window glass.[15][16][17]

    • Evaluation: The color difference (ΔE*) between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter.

    • Rating: The lightfastness is rated on the Blue Wool Scale, where a rating of 8 indicates no significant color change.

Heat Stability Testing (ISO 787-21)

This method is used to compare the heat stability of a pigment against a reference sample when mixed into a stoving medium.[8][14]

  • Objective: To determine the maximum temperature a pigment can withstand without significant color change or degradation.

  • Methodology Overview:

    • Sample Preparation: The pigment is dispersed into a heat-stable polymer (e.g., HDPE) at a specified concentration.

    • Heating: The pigmented polymer is then subjected to a series of increasing temperatures in an oven for a fixed duration (e.g., 5 or 10 minutes).[12]

    • Analysis: After cooling, the color of the heated samples is compared to an unheated control sample. The temperature at which a noticeable color change occurs is recorded as the heat stability limit.

Oil Absorption Testing (ASTM D281 / ASTM D1483)

This test determines the amount of oil required to wet a specific amount of pigment to form a coherent paste.[18][19][20]

  • Objective: To measure the quantity of linseed oil needed to form a stiff, putty-like paste with a pigment. This value is related to the pigment's specific surface area and particle structure.[21]

  • Methodology Overview (Spatula Rub-Out, ASTM D281):

    • A known weight of the pigment is placed on a flat, non-absorbent surface.

    • Raw linseed oil is added drop by drop from a burette.

    • After each addition, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.

    • The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.

Visualized Workflows and Pathways

While there are no biological signaling pathways to diagram, the chemical synthesis and experimental testing workflows can be visualized to provide a clearer understanding of the processes involved with this pigment.

G Fig. 1: Generalized Synthesis Workflow for a Disazo Pigment cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_condensation Step 3: Condensation cluster_finishing Step 4: Finishing AromaticAmine Aromatic Amine (e.g., 2,5-Dichlorobenzenamine) DiazoniumSalt Diazonium Salt Intermediate AromaticAmine->DiazoniumSalt Acid Acidic Solution (e.g., HCl) Acid->DiazoniumSalt Nitrite Sodium Nitrite (NaNO₂) Nitrite->DiazoniumSalt AzoIntermediate Azo Dye Intermediate DiazoniumSalt->AzoIntermediate CouplingAgent Coupling Agent (e.g., Naphthol Derivative) CouplingAgent->AzoIntermediate PigmentMolecule Disazo Condensation Pigment (this compound) AzoIntermediate->PigmentMolecule Diamine Diamine Linker (e.g., Benzene-1,4-diamine) Diamine->PigmentMolecule Filtration Filtration & Washing PigmentMolecule->Filtration Drying Drying Filtration->Drying Milling Milling & Micronization Drying->Milling FinalPigment Final Pigment Powder Milling->FinalPigment

Fig. 1: Generalized Synthesis Workflow for a Disazo Pigment

G Fig. 2: Experimental Workflow for Pigment Property Testing cluster_dispersion Sample Preparation cluster_testing Exposure / Conditioning cluster_analysis Analysis & Data Acquisition cluster_results Results & Reporting start Pigment Sample (Cromophtal Scarlet R) Dispersion Dispersion in Test Medium (e.g., Polymer, Oil, Binder) start->Dispersion Physical Physical Property Test (e.g., Oil Absorption) start->Physical Application Application onto Substrate (e.g., Film, Panel) Dispersion->Application LightExposure Light Exposure (Xenon Arc Lamp) Application->LightExposure HeatExposure Heat Exposure (Stoving Oven) Application->HeatExposure ChemicalExposure Chemical / Solvent Exposure Application->ChemicalExposure Colorimetry Colorimetric Measurement (ΔE*) LightExposure->Colorimetry HeatExposure->Colorimetry Visual Visual Assessment ChemicalExposure->Visual Lightfastness Lightfastness Rating Colorimetry->Lightfastness HeatStability Heat Stability (°C) Colorimetry->HeatStability ResistanceRating Chemical Resistance Rating Visual->ResistanceRating OilValue Oil Absorption Value Physical->OilValue

Fig. 2: Experimental Workflow for Pigment Property Testing

References

Pigment Red 166: A Technical Guide to Particle Size and Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the particle size and morphology of Pigment Red 166 (C.I. 20730), a disazo condensation pigment. Understanding these physical characteristics is crucial for controlling the performance and application of this pigment in various fields, including plastics, coatings, and printing inks. While specific quantitative data from peer-reviewed literature on this compound is limited, this guide synthesizes available information from technical datasheets and outlines established experimental protocols for the characterization of organic pigments.

Physicochemical Properties of this compound

This compound is known for its clean, yellowish-red shade and excellent heat and light fastness. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Chemical ClassDisazo Condensation
Molecular FormulaC40H24Cl4N6O4
Molecular Weight794.47 g/mol
Density1.5 g/cm³[1]
Specific Surface Area26 m²/g
Oil Absorption≤60 ml/100g[1]
Fineness (80 mesh)≤5%[1]
Moisture Content≤1.5%[1]
pH Value7[1]

Particle Size and Morphology

The particle size and morphology of this compound are critical parameters that influence its tinctorial strength, dispersibility, and overall performance in a given application.

General Observations

Technical datasheets describe the morphology of this compound as either needle-shaped or spherical . One specific product data sheet indicates a particle size of less than 1 micron and a primary particle diameter of approximately 20 nm [2]. However, it is important to note that particle size can vary between different commercial grades and is influenced by the synthesis and finishing processes.

Factors Influencing Particle Size and Morphology

Experimental Protocols for Characterization

To accurately determine the particle size and morphology of this compound, a combination of analytical techniques is required. The following sections outline generalized experimental protocols that can be adapted for this purpose.

Particle Size Distribution Analysis

Laser diffraction and dynamic light scattering are common techniques for measuring the particle size distribution of pigments.

3.1.1. Laser Diffraction

  • Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particle sample. The size distribution is then calculated based on the Mie or Fraunhofer theory of light scattering.

  • Sample Preparation:

    • Disperse a small amount of this compound powder in a suitable liquid dispersant (e.g., deionized water with a surfactant, or an organic solvent compatible with the end-use application).

    • Use ultrasonication to break up agglomerates and ensure a stable, well-dispersed suspension. The duration and power of sonication should be optimized to avoid particle attrition.

  • Instrumentation and Measurement:

    • Use a laser diffraction particle size analyzer.

    • Set the appropriate refractive index and absorption values for this compound in the instrument software.

    • Introduce the dispersed sample into the measurement cell until the optimal obscuration level is reached.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The results are typically presented as a volume-based particle size distribution, with key parameters such as D10, D50 (median particle size), and D90 reported.

3.1.2. Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension. The Stokes-Einstein equation is used to relate these fluctuations to the hydrodynamic diameter of the particles. This technique is particularly suitable for sub-micron particles.

  • Sample Preparation: Prepare a dilute and well-dispersed suspension of this compound in a suitable filtered solvent.

  • Measurement: The suspension is placed in a cuvette and inserted into the DLS instrument. The instrument's software analyzes the correlation function of the scattered light to determine the particle size distribution.

Morphological Analysis using Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the pigment particles, revealing their shape, size, and surface texture.

3.2.1. Scanning Electron Microscopy (SEM)

  • Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field.

  • Sample Preparation:

    • Mount a small amount of the dry this compound powder onto an SEM stub using double-sided carbon tape.

    • Gently blow off any excess loose powder with compressed nitrogen.

    • As organic pigments are typically non-conductive, a thin layer of a conductive material (e.g., gold, palladium, or carbon) must be sputter-coated onto the sample to prevent charging under the electron beam.

  • Imaging: The prepared stub is placed in the SEM chamber, and images are captured at various magnifications to observe the overall morphology and individual particle shapes.

3.2.2. Transmission Electron Microscopy (TEM)

  • Principle: TEM transmits a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image with much higher resolution than SEM, allowing for the visualization of primary particles and their crystal structure.

  • Sample Preparation:

    • Disperse a very small amount of this compound powder in a volatile solvent (e.g., ethanol or isopropanol) and sonicate briefly.

    • Place a drop of the dilute suspension onto a TEM grid (typically a carbon-coated copper grid).

    • Allow the solvent to evaporate completely, leaving the pigment particles dispersed on the grid.

  • Imaging: The TEM grid is loaded into the microscope, and images are acquired to observe the size and shape of the primary pigment particles.

Workflow and Logical Relationships

The characterization of this compound particle size and morphology follows a logical workflow, from initial synthesis to final application testing.

Pigment_Characterization_Workflow cluster_synthesis Synthesis & Processing cluster_properties Performance Properties Synthesis This compound Synthesis Milling Post-Synthesis Milling (Optional) Synthesis->Milling PSD Particle Size Distribution (Laser Diffraction / DLS) Milling->PSD Morphology Morphology Analysis (SEM / TEM) Milling->Morphology Color Coloristic Properties (Tinctorial Strength, Shade) PSD->Color Dispersion Dispersibility PSD->Dispersion Morphology->Color Morphology->Dispersion Application Application Performance (e.g., in Plastics, Inks) Dispersion->Application

Caption: Workflow for the characterization of this compound.

The synthesis and any subsequent processing steps directly influence the particle size distribution and morphology of the pigment. These physical characteristics, in turn, determine the coloristic properties and dispersibility, which are critical for the final application performance.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output start This compound Sample dispersion Dispersion in Solvent (for LD, DLS, TEM) start->dispersion mounting Dry Mounting & Coating (for SEM) start->mounting ld_dls Laser Diffraction / DLS dispersion->ld_dls tem TEM Imaging dispersion->tem sem SEM Imaging mounting->sem psd_data Particle Size Distribution (D10, D50, D90) ld_dls->psd_data sem_image Surface Morphology Images sem->sem_image tem_image Primary Particle Images tem->tem_image

References

IUPAC name for Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pigment Red 166

This technical guide provides a comprehensive overview of this compound, a disazo condensation organic pigment. The information is curated for researchers, scientists, and professionals in drug development who may have an interest in the material science aspects of colorants for applications such as medical device coatings, specialized formulations, or as a stable marker in experimental systems.

Chemical Identity

This compound is a synthetic organic pigment known for its clean, yellowish-red shade and high performance in various applications.

  • IUPAC Name : 4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]-3-hydroxynaphthalene-2-carboxamide[1]

  • Synonyms : Cromophtal Scarlet R, Disazo Scarlet, C.I. This compound[1][2][3]

  • CAS Numbers : 3905-19-9, 71819-52-8[1][2]

  • C.I. Number : 20730[4][5]

  • Molecular Formula : C₄₀H₂₄Cl₄N₆O₄[2][3][4][6]

  • Molecular Weight : 794.47 g/mol [3][4][6]

Physicochemical Properties

This compound is characterized by its excellent stability. The quantitative properties gathered from various technical datasheets are summarized below.

PropertyValueSource(s)
Appearance Yellowish-red powder[3][4][7]
Relative Density 1.5 - 1.57 g/cm³[2][5][8][9]
Melting Point 340 °C[2][8]
Oil Absorption 55 - 75 g/100g [2][8][9]
Specific Surface Area 26 m²/g[2][8]
pH Value (10% slurry) 7[2][7]
Particle Shape / Size Needle-like or spherical, ~20 nm to <1 µm[2]

Performance and Resistance Properties

The pigment exhibits high fastness to light, heat, and solvents, making it suitable for demanding applications. The resistance properties are rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.

PropertyRatingSource(s)
Light Fastness (Full Shade) 7 - 8 (out of 8)[3][8][9]
Light Fastness (Tint) 7 (out of 8)[8]
Heat Resistance 200 - 300 °C[3][5][8][10]
Water Resistance 5 (out of 5)[5][7]
Oil Resistance 5 (out of 5)[5][7]
Acid Resistance 5 (out of 5)[5][7]
Alkali Resistance 5 (out of 5)[5][7]
Migration Fastness 4 - 5 (out of 5)[9]
Solvent Resistance (Ethanol) 5 (out of 5)[8]
Solvent Resistance (Ethyl Acetate) 5 (out of 5)[8]

Synthesis and Manufacturing

Experimental Protocol: Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[4]

  • Diazotization : 2,5-Dichlorobenzenamine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Coupling : The resulting diazonium salt is coupled with 3-Hydroxy-2-naphthoyl chloride. This electrophilic substitution reaction forms an azo compound, which is an intermediate product.

  • Condensation : Two molar equivalents of the intermediate azo compound are then condensed with one molar equivalent of Benzene-1,4-diamine. This final step forms the symmetrical this compound molecule.[4] The resulting pigment is then filtered, washed, dried, and milled to the desired particle size.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_step3 Step 3: Condensation cluster_step4 Step 4: Finishing A 2,5-Dichlorobenzenamine B Diazonium Salt Intermediate A->B  NaNO2, Acid, 0-5°C D Azo-Naphthol Intermediate B->D C 3-Hydroxy-2-naphthoyl chloride C->D F This compound D->F 2 equivalents E Benzene-1,4-diamine E->F 1 equivalent G Crude Pigment F->G H Final Product G->H Filtration, Washing, Drying, Milling Properties_Applications prop1 High Heat Stability (>280°C) app1 Plastics Coloring (PE, PP, PVC, PS) prop1->app1 app4 Spin Dyeing of Synthetic Fibers prop1->app4 prop2 Excellent Light & Weather Fastness app2 High-Grade Coatings (Automotive, Industrial) prop2->app2 app3 Packaging & Specialty Inks prop2->app3 prop3 Outstanding Migration Resistance prop3->app1 prop4 High Chemical Resistance prop4->app2 prop4->app3

References

Methodological & Application

Pigment Red 166: Application Notes and Protocols for Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pigment Red 166 (C.I. 20730) is a high-performance disazo condensation pigment that imparts a clean, yellowish shade of red. Its robust properties, including excellent heat stability, lightfastness, and migration resistance, make it a preferred choice for coloring a wide array of polymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer science, aimed at researchers and professionals in material and product development.

Physicochemical and Technical Properties

This compound is characterized by its large molecular structure, which contributes to its outstanding fastness properties.[1] It is recommended for a variety of demanding applications where color stability and durability are critical.

PropertyValueSource(s)
Chemical ClassDisazo Condensation[2],[3]
C.I. NameThis compound[3]
C.I. Number20730[3]
CAS Number3905-19-9[3]
Molecular FormulaC40H24Cl4N6O4[2]
Density1.5 - 1.57 g/cm³[4],[5]
Heat ResistanceUp to 300°C[6],[7]
Light Fastness (Blue Wool Scale)7-8[3],[7]
Migration Resistance (Grey Scale)5[3]

Applications in Polymer Systems

This compound is highly compatible with a broad range of polymers, making it a versatile colorant for numerous applications.[8] Its primary applications are in the plastics and spin dyeing industries.[2][3]

Recommended Polymer Systems
PolymerSuitabilityKey AttributesRecommended Applications
Polyolefins (PE, PP) ExcellentHigh heat stability, excellent lightfastness, good dispersion.[7]Injection molding, extrusion, films, fibers.[3]
Polyvinyl Chloride (PVC) ExcellentAlmost completely fast to bleeding in plasticized PVC.[2]Flexible and rigid profiles, cables, flooring.[3][9]
Styrenics (PS, ABS) RecommendedGood heat stability and lightfastness.[10]Housings for electronics, consumer goods.[11]
Engineering Plastics (PC, PET, PA) RecommendedHigh heat stability is a key asset.[10]Automotive components, electrical parts.[8]
Elastomers and Rubber RecommendedGood overall fastness properties.Seals, gaskets, and other molded rubber parts.[3]

Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating this compound in polymer systems. Researchers should adapt these protocols to their specific equipment and polymer grades.

Protocol for Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated color masterbatch, which is a common industrial practice for coloring plastics.[12]

Objective: To produce a 30% w/w this compound masterbatch in a polypropylene (PP) carrier.

Materials and Equipment:

  • This compound powder

  • Polypropylene (PP) homopolymer (MFI 10-20 g/10 min)

  • Dispersing agent (e.g., zinc stearate)

  • Co-rotating twin-screw extruder with gravimetric feeders

  • Strand pelletizer

  • Hot air oven

Procedure:

  • Pre-Drying: Dry the PP resin and this compound powder in a hot air oven at 80°C for 2-4 hours to remove any residual moisture.

  • Pre-Mixing: In a high-speed mixer, blend 30% this compound, 69% PP resin, and 1% dispersing agent for 5-10 minutes to achieve a homogeneous pre-mix.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for PP is:

      • Feed zone: 180°C

      • Melting zones: 190-210°C

      • Mixing zones: 210-220°C

      • Die zone: 220°C

    • Set the screw speed to 200-300 RPM.

    • Calibrate the gravimetric feeder to deliver the pre-mixed powder at a consistent rate.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a strand pelletizer to produce masterbatch pellets.

  • Post-Drying: Dry the masterbatch pellets at 80°C for 2 hours.

Masterbatch_Preparation cluster_prep Preparation cluster_extrusion Extrusion Process cluster_finishing Finishing Pre-Drying Pre-Drying Pre-Mixing Pre-Mixing Pre-Drying->Pre-Mixing Feeding Feeding Pre-Mixing->Feeding Melting Melting Feeding->Melting Mixing Mixing Melting->Mixing Die Die Mixing->Die Pelletizing Pelletizing Die->Pelletizing Post-Drying Post-Drying Pelletizing->Post-Drying Final Masterbatch Final Masterbatch Post-Drying->Final Masterbatch

Masterbatch Preparation Workflow
Protocol for Preparation of Test Specimens by Injection Molding

This protocol outlines the preparation of standardized test specimens for evaluating the properties of the colored polymer, based on ISO 527-2.[13]

Objective: To produce Type 1A dumbbell specimens for tensile testing and 60x60x2 mm plaques for color and fastness tests.

Materials and Equipment:

  • Natural polymer resin (e.g., HDPE)

  • This compound masterbatch (from Protocol 3.1)

  • Injection molding machine with appropriate molds

  • Tumble mixer

Procedure:

  • Drying: Dry the natural resin and masterbatch pellets as per the material supplier's recommendations.

  • Blending: In a tumble mixer, blend the natural resin with the masterbatch at a let-down ratio to achieve the desired final pigment concentration (e.g., 0.5% pigment). For a 30% masterbatch, this would be a ratio of approximately 98.3:1.7 (resin:masterbatch).

  • Injection Molding:

    • Set the injection molding machine parameters according to the polymer type. For HDPE, a typical setup is:

      • Nozzle temperature: 220°C

      • Barrel temperatures: 210°C, 200°C, 190°C (from front to rear)

      • Mold temperature: 40°C

      • Injection pressure: 80-120 MPa

      • Holding pressure: 40-60 MPa

      • Cooling time: 20-30 seconds

    • Purge the machine with natural resin before introducing the colored blend.

    • Mold the test specimens.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 10% relative humidity for at least 16 hours before testing, as specified in ISO 527.[13]

Protocol for Heat Stability Testing (based on DIN EN 12877-2)

Objective: To determine the maximum processing temperature at which this compound remains stable in a given polymer.

Materials and Equipment:

  • Injection molding machine

  • Colorimeter (spectrophotometer)

  • Conditioned test plaques (from Protocol 3.2)

Procedure:

  • Prepare a series of colored plaques by injection molding, increasing the barrel temperature in 10°C or 20°C increments from the standard processing temperature up to the polymer's degradation temperature.

  • Maintain a dwell time of 5 minutes in the barrel for each temperature step before injecting the sample.[14]

  • Produce a reference plaque at the standard processing temperature with minimal dwell time.

  • After conditioning, measure the color of each plaque using a colorimeter.

  • Calculate the color difference (ΔE*ab) between the reference plaque and the plaques produced at elevated temperatures.

  • The heat stability is the highest temperature at which the ΔE*ab remains below a specified value (typically 3.0).[14]

Protocol for Lightfastness Testing (based on ISO 4892-2)

Objective: To evaluate the resistance of this compound to degradation upon exposure to artificial light.

Materials and Equipment:

  • Xenon-arc weathering chamber[15]

  • Conditioned test plaques (from Protocol 3.2)

  • Blue Wool Scale (for visual assessment)

  • Colorimeter

Procedure:

  • Mount the test plaques in the sample holders of the xenon-arc chamber.

  • Simultaneously expose a Blue Wool Scale standard.

  • Set the exposure conditions as per ISO 4892-2, Method A (simulated outdoor weathering) or B (simulated sunlight through window glass).[16] Key parameters to control include:

    • Irradiance level

    • Black panel temperature

    • Chamber temperature and relative humidity

    • Water spray cycle (for Method A)

  • Periodically remove the samples and the Blue Wool Scale to assess color change.

  • The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness, by comparing the fading of the sample to that of the Blue Wool Scale.[17] Alternatively, measure the color change (ΔE*ab) at specified exposure intervals.

Protocol for Migration Resistance Testing (based on DIN 53775)

Objective: To assess the tendency of this compound to migrate from a colored polymer into a material in contact.

Materials and Equipment:

  • Colored test plaque (e.g., plasticized PVC with 0.5% pigment)

  • White, uncolored plaque of the same polymer, containing a standard amount of titanium dioxide.

  • Oven

  • Weights to ensure firm contact

  • Grey Scale for assessing staining

Procedure:

  • Place the colored test plaque in direct contact with the white plaque.

  • Place the assembly in an oven at a specified temperature (e.g., 80°C for PVC) under a defined pressure (e.g., 3 kg/cm ²) for a set duration (e.g., 24 hours).[15]

  • After the test period, separate the plaques and allow them to cool.

  • Visually assess the staining on the white plaque using the Grey Scale.

  • The migration resistance is rated on a scale of 1 to 5, where 5 indicates no staining (excellent migration resistance).[14]

Performance_Testing_Workflow cluster_tests Performance Evaluation Start Start Pigment_Polymer_Composite Prepare Pigmented Polymer (Masterbatch Let-down) Start->Pigment_Polymer_Composite Specimen_Preparation Injection Mold Test Specimens (Plaques, Dumbbells) Pigment_Polymer_Composite->Specimen_Preparation Heat_Stability Heat Stability Test (DIN EN 12877-2) Specimen_Preparation->Heat_Stability Lightfastness Lightfastness Test (ISO 4892-2) Specimen_Preparation->Lightfastness Migration_Resistance Migration Resistance Test (DIN 53775) Specimen_Preparation->Migration_Resistance Data_Analysis Analyze Results (ΔE*ab, Fastness Scales) Heat_Stability->Data_Analysis Lightfastness->Data_Analysis Migration_Resistance->Data_Analysis End End Data_Analysis->End

Polymer Performance Testing Workflow

Data Summary

The following tables summarize the performance of this compound in various polymers based on typical supplier data. The rating scales are provided for clarity.

Table 1: Heat Stability of this compound in Various Polymers

PolymerMaximum Processing Temperature (°C)
HDPE300
PP290
PVC200
PS280
ABS280
PC300
PET290
PA300
(Data compiled from multiple sources)

Table 2: Fastness Properties of this compound

PropertyPolymer SystemRatingScale
Lightfastness (Full Shade) HDPE81-8 (8=Excellent)
Lightfastness (Tint) HDPE (with TiO2)7-81-8 (8=Excellent)
Migration Resistance Plasticized PVC51-5 (5=Excellent)
Acid Resistance General51-5 (5=Excellent)
Alkali Resistance General51-5 (5=Excellent)
(Data compiled from multiple sources)

Conclusion

This compound is a high-performance colorant with a well-documented history of successful use in a wide range of polymer applications. Its excellent thermal stability, lightfastness, and resistance to migration make it a reliable choice for durable and long-lasting colored plastic articles. The protocols provided herein offer a standardized approach to incorporating and evaluating this pigment, enabling researchers and developers to effectively harness its properties for new and innovative polymer products. It is crucial to perform specific testing for each polymer formulation and application to ensure optimal performance.

References

Application Notes and Protocols: Pigment Red 166 in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 166, a high-performance disazo condensation pigment, in various demanding coating applications. The information compiled is intended to guide researchers and formulation chemists in leveraging the exceptional properties of this pigment for the development of advanced coating systems.

Introduction to this compound

This compound (C.I. 20730) is a synthetic organic pigment that offers a clean, yellowish shade of red.[1][2] Its disazo condensation chemistry results in a large molecular structure, which imparts outstanding fastness properties, making it a preferred choice for high-performance coatings where durability and color stability are critical.[3][4] Key applications include automotive finishes, industrial coatings, powder coatings, and coil coatings.[5][6]

The primary advantages of this compound lie in its excellent lightfastness, weather resistance, and thermal stability.[1][2] It also exhibits good resistance to chemicals and migration, ensuring the long-term integrity of the coating's color and performance.[1]

Physicochemical and Performance Data

The inherent properties of this compound are summarized in the tables below. This data has been compiled from various technical sources and provides a basis for formulating with this pigment.

Table 1: General Physicochemical Properties of this compound
PropertyValue
Chemical ClassDisazo Condensation
C.I. NameThis compound
C.I. Number20730
CAS Number3905-19-9
Molecular FormulaC₄₀H₂₄Cl₄N₆O₄
Molecular Weight794.47 g/mol
Density1.5 - 1.57 g/cm³[1][7]
Oil Absorption55 - 60 g/100g [1][7]
Table 2: Fastness and Resistance Properties of this compound
PropertyRatingTest Method (Typical)
Lightfastness (Full Shade)7-8 (Excellent)[1]ISO 105-B02 (Blue Wool Scale)
Lightfastness (Tint)7 (Very Good)[1]ISO 105-B02 (Blue Wool Scale)
Weather Fastness (Full Shade)4-5 (Good to Excellent)ISO 105-A02 (Grey Scale) after 12 months exposure
Heat Stability200-300 °C[1][2]EN 12877-2
Water Resistance5 (Excellent)[7]ISO 787-5
Oil Resistance5 (Excellent)[7]Internal Method
Acid Resistance5 (Excellent)[7]ISO 787-5
Alkali Resistance5 (Excellent)[7]ISO 787-5
Migration Resistance5 (Excellent)[1]EN 14469-4

Note: Fastness properties are typically rated on a scale of 1 to 5 (where 5 is excellent) or 1 to 8 for lightfastness (where 8 is the highest).

Application in High-Performance Coatings

This compound is recommended for a variety of high-performance coating systems due to its robust performance characteristics.

  • Automotive Coatings: Its excellent weather and lightfastness make it suitable for automotive finishes, providing long-lasting, vibrant red shades.[5][8]

  • Industrial Coatings: It is used in high-grade industrial paints where durability and chemical resistance are required.[2][6]

  • Powder Coatings: The pigment's high heat stability allows it to withstand the curing temperatures of powder coatings without degradation.[6][8]

  • Coil Coatings: Its good fastness properties make it a viable option for the demanding coil coating process.[6]

Experimental Protocols

The following section outlines detailed methodologies for the evaluation of this compound in a high-performance coating system. These protocols are based on established industry standards.

Pigment Dispersion

Objective: To achieve optimal deagglomeration and uniform distribution of this compound in the coating binder.

Equipment: High-speed disperser, bead mill, grindometer.

Procedure:

  • Premixing:

    • In a suitable vessel, combine the solvent and wetting/dispersing agents.

    • Slowly add the this compound powder to the liquid phase under low-speed agitation.

    • Gradually increase the speed of the high-speed disperser to form a vortex and continue mixing for 20-30 minutes to create a uniform premix.

  • Milling:

    • Transfer the premix to a bead mill charged with appropriate grinding media (e.g., glass or ceramic beads).

    • Mill the paste at a controlled temperature and flow rate.

    • Periodically take samples and measure the fineness of grind using a grindometer (e.g., Hegman gauge) as per ASTM D1210.

    • Continue milling until the desired fineness of grind (typically < 10 µm for high-gloss coatings) is achieved.

  • Let-down:

    • Combine the milled pigment paste with the remaining resin, crosslinkers, and other additives under gentle agitation to form the final paint.

Coating Application and Curing

Objective: To prepare uniform coating films for performance testing.

Equipment: Film applicator (e.g., Bird applicator), spray gun, curing oven.

Procedure:

  • Substrate Preparation: Ensure the substrate (e.g., steel or aluminum panels) is clean, dry, and free of contaminants.

  • Application:

    • Apply the coating to the substrate using a film applicator or spray gun to achieve a consistent dry film thickness (DFT), as specified for the application (e.g., 25-35 µm for an automotive basecoat).

  • Curing:

    • Allow for a flash-off period as required by the coating system.

    • Cure the coated panels in an oven according to the resin manufacturer's recommendations (e.g., 140°C for 20 minutes for a polyester-melamine system).

Performance Testing

Objective: To quantify the color of the coating.

Equipment: Spectrophotometer.

Procedure:

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the CIELAB color coordinates (L, a, b*) of the cured coating panels.

  • Record the data for comparison before and after performance testing.

Objective: To evaluate the resistance of the coating to degradation from light and weather.

Equipment: Xenon arc or QUV accelerated weathering tester.

Procedure:

  • Mount the coated panels in the accelerated weathering tester.

  • Expose the panels to a defined cycle of UV radiation, temperature, and humidity according to relevant standards (e.g., ASTM G155 for xenon arc or ASTM G154 for QUV).

  • Periodically remove the panels (e.g., every 500 hours) and evaluate for:

    • Color Change (ΔE): Measure the L, a, b values and calculate the total color difference (ΔE*) compared to the unexposed panel.

    • Gloss Retention: Measure the 60° or 20° gloss and calculate the percentage of gloss retained compared to the initial reading.

    • Visual Defects: Inspect for chalking, cracking, blistering, or other signs of degradation.

Objective: To assess the coating's resistance to various chemicals.

Procedure:

  • Apply a small amount of the test chemical (e.g., 10% sulfuric acid, 5% sodium hydroxide, gasoline) onto the surface of the cured coating.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 24 hours), remove the chemical and wash the panel with deionized water.

  • Evaluate the coating for any changes in appearance, such as discoloration, blistering, or loss of adhesion.

Visualizations

The following diagrams illustrate key relationships and workflows related to the use of this compound in high-performance coatings.

Pigment_Properties_to_Coating_Performance P_Properties This compound Properties P_Structure Large Molecular Structure P_Properties->P_Structure P_Lightfastness Excellent Lightfastness P_Properties->P_Lightfastness P_Weather Good Weather Resistance P_Properties->P_Weather P_Heat High Heat Stability P_Properties->P_Heat P_Chemical Chemical Inertness P_Properties->P_Chemical C_Durability Long-Term Durability P_Structure->C_Durability contributes to C_Color Color Stability P_Lightfastness->C_Color ensures C_Gloss Gloss Retention P_Weather->C_Gloss promotes C_Applications Suitability for Demanding Applications P_Heat->C_Applications enables use in powder & coil P_Chemical->C_Durability enhances C_Performance High-Performance Coating Attributes C_Performance->C_Applications leads to C_Durability->C_Performance C_Color->C_Performance C_Gloss->C_Performance

Caption: Relationship between this compound properties and coating performance.

Experimental_Workflow Start Start: Pigment Selection (this compound) Dispersion 1. Pigment Dispersion - Premixing - Milling - Let-down Start->Dispersion Application 2. Coating Application - Substrate Preparation - Film Application - Curing Dispersion->Application Testing 3. Performance Testing Application->Testing Color Colorimetric Analysis (CIELAB) Testing->Color Initial & Post-Exposure Weathering Accelerated Weathering - Color & Gloss Change - Visual Inspection Testing->Weathering Chemical Chemical Resistance - Spot Tests Testing->Chemical Analysis 4. Data Analysis & Conclusion Color->Analysis Weathering->Analysis Chemical->Analysis End End: Performance Characterization Analysis->End

Caption: Experimental workflow for evaluating this compound in coatings.

References

Application Notes and Protocols for Pigment Red 166 in Plastic Masterbatch Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 166 (C.I. No. 20730) is a high-performance disazo condensation pigment that exhibits a clean, yellowish-red shade. It is widely utilized in the plastics industry for masterbatch formulations due to its excellent heat stability, lightfastness, and migration resistance. These properties make it a suitable colorant for a variety of polymers, including polyolefins (polyethylene and polypropylene), PVC, and styrenics. This document provides detailed application notes, experimental protocols, and formulation guidelines for the use of this compound in plastic masterbatches.

Physicochemical and Performance Data

A comprehensive summary of the key properties of this compound is presented in the tables below. This data is essential for formulators to determine the suitability of the pigment for their specific application and processing conditions.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource(s)
C.I. Name This compound[1][2]
C.I. Number 20730[1][2]
CAS Number 3905-19-9[1][2]
Chemical Class Disazo Condensation[1]
Molecular Formula C₄₀H₂₄Cl₄N₆O₄[1]
Molecular Weight 794.47 g/mol [2]
Density 1.5 - 1.57 g/cm³[1][3]
Oil Absorption 50 - 60 g/100g [4]
Melting Point >320 °C[3]
Table 2: Performance and Resistance Properties of this compound in Plastics
PropertyRating/ValueTest MethodSource(s)
Heat Stability (HDPE) 290 - 300 °CEN 12877-2[5][6]
Lightfastness (Full Shade) 8 (on a scale of 1-8)ISO 105-B02[4][6]
Lightfastness (Tint) 7 (on a scale of 1-8)ISO 105-B02[1]
Migration Resistance (Plasticized PVC) 5 (on a scale of 1-5)DIN 53775[5][6]
Acid Resistance 5 (on a scale of 1-5)-[1][2]
Alkali Resistance 5 (on a scale of 1-5)-[1][2]

Masterbatch Formulation Guidelines

Masterbatches are concentrated mixtures of pigments and/or additives encapsulated into a carrier resin, which is then let down into the bulk polymer during processing. The formulation of a this compound masterbatch depends on the target polymer, the desired final color intensity, and the processing method.

Table 3: Typical Masterbatch Formulation for this compound
ComponentFunctionLoading Percentage (%)
This compound Colorant20 - 50
Carrier Resin (e.g., LLDPE, PP, EVA) Polymer Matrix45 - 78
Dispersing Agent (e.g., wax-based) Wetting and dispersion of pigment1 - 3
Processing Aid (e.g., stearates) Improve melt flow and processing0.5 - 2
Table 4: Recommended Let-Down Ratios (LDR) for this compound Masterbatch
PolymerApplicationRecommended LDR (%)
Polyethylene (PE) Film, Blow Molding, Injection Molding1 - 4
Polypropylene (PP) Fiber, Injection Molding, Extrusion1 - 5
Polyvinyl Chloride (PVC) Profiles, Calendering, Injection Molding0.5 - 3
Polystyrene (PS) Injection Molding, Extrusion1 - 3
Acrylonitrile Butadiene Styrene (ABS) Injection Molding1 - 4

Regulatory Status for Food Contact Applications

The use of colorants in food contact materials is subject to stringent regulations. Based on available information, high-purity grades of this compound are suitable for food-contacted applications and comply with global regulations.[5] However, it is imperative for the end-user to verify the specific regulatory compliance of the chosen pigment grade with the relevant authorities, such as the U.S. Food and Drug Administration (FDA) and European Union regulations.

  • USA (FDA): Colorants for polymers intended for food contact use are regulated under 21 CFR 178.3297. While some pigments are explicitly listed, the compliance of others may be subject to a Food Contact Notification (FCN) or a Threshold of Regulation (TOR) exemption. It is recommended to obtain a letter of guaranty from the pigment manufacturer regarding its FDA compliance for the intended use.

  • European Union (EU): In the EU, the framework regulation (EC) No 1935/2004 sets the general safety requirements for all food contact materials. For plastics, Commission Regulation (EU) No 10/2011 is applicable. While there is no harmonized positive list of pigments at the EU level, national regulations and resolutions like the Council of Europe Resolution AP (89)1 provide guidance on the purity requirements for colorants.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in plastic masterbatch formulations.

Heat Stability Testing

Objective: To determine the maximum temperature at which this compound remains stable in a given polymer without significant color change.

Standard: Based on EN 12877-2.

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch of this compound in the desired carrier resin.

    • Dry blend the masterbatch with the natural polymer at a specified let-down ratio.

  • Injection Molding:

    • Set the initial temperature of the injection molding machine to a baseline (e.g., 200°C).

    • Inject a series of test plaques.

    • Increase the temperature in increments of 20°C, with a dwell time of 5 minutes at each temperature, and inject a new set of plaques at each temperature.

  • Color Measurement:

    • Allow the plaques to cool to room temperature.

    • Measure the color of each plaque using a spectrophotometer (CIELAB color space).

  • Evaluation:

    • Calculate the color difference (ΔE*ab) between the plaques produced at elevated temperatures and the baseline plaque.

    • The heat stability is defined as the highest temperature at which the ΔE*ab is less than or equal to 3.0.

Lightfastness Testing

Objective: To assess the resistance of this compound to fading or color change upon exposure to light.

Standard: Based on ISO 105-B02.

Methodology:

  • Sample Preparation:

    • Prepare test plaques of the colored plastic as described in the heat stability test.

  • Exposure:

    • Place the test plaques in a Xenon arc weathering chamber.

    • Expose the samples to a controlled light source that simulates natural sunlight, along with controlled temperature and humidity.

    • Simultaneously expose a set of blue wool standards (scale 1-8) as a reference.

  • Evaluation:

    • Periodically remove the samples and the blue wool standards from the chamber.

    • Visually assess the degree of fading of the test sample against the fading of the blue wool standards.

    • The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the test sample.

Migration Resistance Testing

Objective: To determine the tendency of this compound to migrate from a colored plastic to a material in contact with it.

Standard: Based on DIN 53775.

Methodology:

  • Sample Preparation:

    • Prepare a test plaque of the plastic colored with this compound (typically plasticized PVC).

    • Prepare a white, uncolored plaque of the same plastic.

  • Assembly:

    • Place the colored plaque in direct contact with the white plaque.

    • Place the assembly between two glass plates and apply a pressure of 1 kg/cm ².

  • Incubation:

    • Place the entire assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

  • Evaluation:

    • After cooling, separate the plaques.

    • Visually assess the staining of the white plaque using the ISO 105-A03 grey scale for staining.

    • The migration resistance is rated on a scale of 1 to 5, where 5 indicates no staining.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols and the relationship between pigment properties and masterbatch performance.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_evaluation Evaluation cluster_results Results A This compound C Masterbatch Compounding A->C B Carrier Resin & Additives B->C D Let-down with Natural Polymer C->D E Heat Stability Test (EN 12877-2) D->E F Lightfastness Test (ISO 105-B02) D->F G Migration Resistance Test (DIN 53775) D->G H Color Measurement (ΔE*ab) E->H I Visual Assessment vs. Blue Wool F->I J Grey Scale Staining Assessment G->J K Max. Processing Temperature H->K L Lightfastness Rating I->L M Migration Rating J->M

Fig. 1: Experimental workflow for evaluating this compound in plastics.

Logical_Relationships cluster_pigment Pigment Properties cluster_performance Masterbatch Performance cluster_application Application Suitability P1 Chemical Structure (Disazo Condensation) M1 Heat Stability P1->M1 M2 Lightfastness P1->M2 M3 Migration Resistance P1->M3 P2 Particle Size & Distribution M4 Color Strength P2->M4 M5 Dispersibility P2->M5 P3 Purity P3->M3 A4 Regulatory Compliance P3->A4 A2 Processing Window M1->A2 A3 End-Use Performance M2->A3 M3->A3 M4->A3 A1 Polymer Compatibility M5->A1 M5->A2

Fig. 2: Logical relationships of this compound properties and performance.

References

Application Notes: Spin Dyeing of Synthetic Fibers with Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spin dyeing, also known as solution dyeing or mass dyeing, is a coloration technique where a pigment is incorporated into the polymer melt before the extrusion of synthetic fibers.[1][2] This method produces integrally colored fibers with exceptional color fastness properties, as the color becomes a part of the fiber itself. Pigment Red 166 (C.I. 20730) is a high-performance disazo condensation pigment that is particularly well-suited for this process due to its excellent thermal stability and resistance properties.[3][4][5] It provides a clean, yellowish shade of red and is a preferred choice for coloring various polymers, including those used in textile fibers.[3][6]

Key Properties and Advantages of this compound in Spin Dyeing

This compound is highly recommended for spin dyeing applications due to a combination of critical performance characteristics:

  • High Thermal Stability: The spin dyeing of synthetic polymers like polyester occurs at high temperatures (e.g., >260°C).[2] this compound exhibits excellent heat resistance, withstanding temperatures up to 300°C in polymers like HDPE, which is crucial to prevent color degradation during the melt spinning process.[6][7][8][9]

  • Excellent Light Fastness: Fibers colored with this compound demonstrate outstanding resistance to fading upon exposure to light, achieving a rating of 7-8 on the Blue Wool scale.[4][5][7][9][10] This ensures the longevity of the color in the final textile products.

  • Superior Migration Resistance: It is almost completely fast to bleeding in plasticized PVC and shows outstanding migration resistance in other polymers.[3][5] This means the pigment will not leach out of the fiber, preventing color transfer to other materials.

  • Chemical Resistance: The pigment performs well in both acidic and alkaline conditions, ensuring color stability during subsequent finishing processes and end-use.[3][4][7][8][9]

  • Good Dispersibility: For a uniform and consistent color in the final fiber, the pigment must be evenly dispersed within the polymer matrix.[10][11] this compound can be effectively dispersed, typically via a masterbatch, to avoid agglomerates that could lead to fiber breakage during spinning.[12]

Suitable Synthetic Fibers

This compound is broadly applicable for the spin dyeing of a variety of synthetic fibers. Its primary applications include:

  • Polyolefins: Polypropylene (PP) and Polyethylene (PE).[3][4]

  • Polyester (PET): A major application area due to the pigment's high heat stability.[2]

  • Polyamide (PA)

  • Polyacrylonitrile (PAN) [6][7][8]

  • Polyvinyl Chloride (PVC) [3][4]

Quantitative Data Summary

The performance characteristics of this compound are summarized in the table below. These properties make it a robust choice for high-demand applications, including automotive textiles and high-quality apparel.

PropertyValue / RatingSource(s)
Chemical ClassDisazo Condensation[3][4][5]
C.I. NameThis compound[3][4][9]
C.I. Number20730[7][9]
CAS Number3905-19-9[4][7][9]
Heat Resistance (°C)290 - 300 °C[3][4][6][8][9]
Light Fastness (Full Shade)7 - 8 (on 1-8 scale)[4][5][7][9]
Migration Resistance5 (on 1-5 scale)[3][4][7]
Acid Resistance5 (on 1-5 scale)[3][4][7][8][9]
Alkali Resistance5 (on 1-5 scale)[3][4][7][8][9]
Oil Absorption ( g/100g )40 - 60[4][9]
Density (g/cm³)1.50 - 1.57[4][7][9][13]

Experimental Protocols

Protocol 1: Preparation of this compound Masterbatch for Polyester (PET)

Objective: To create a concentrated pigment masterbatch for efficient and uniform dispersion in the polymer melt during spin dyeing. A masterbatch is a concentrate where pigments are dispersed at a high concentration in a carrier resin.[11][14]

Materials & Equipment:

  • This compound powder

  • Carrier Resin (e.g., PET compatible co-polymer or a low-molecular-weight polyethylene wax)

  • Dispersing Agent (e.g., stearate or wax-based dispersant)

  • High-speed mixer

  • Twin-screw extruder with a pelletizer

Methodology:

  • Pre-Drying: Dry the carrier resin pellets at 120-140°C for 4-6 hours to remove any residual moisture. Moisture can cause degradation and processing issues.

  • Formulation: Weigh the components according to the desired formulation. A typical formulation might be:

    • This compound: 20-40%

    • Carrier Resin: 55-75%

    • Dispersing Agent: 1-5%

  • High-Speed Mixing: Add the carrier resin, dispersing agent, and this compound to a high-speed mixer. Mix for 5-10 minutes until a homogenous powder blend is achieved.

  • Melt Compounding: Feed the blend into a twin-screw extruder. The extruder's temperature profile should be set to melt the carrier resin without degrading the pigment. A typical profile for a PET carrier would start at 240°C and increase to 270°C.

  • Extrusion and Pelletizing: The molten, colored polymer is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.

  • Quality Control: The resulting masterbatch pellets should be checked for color consistency and pigment dispersion quality using microscopy.

Protocol 2: Spin Dyeing of Polyester (PET) Fibers

Objective: To produce colored PET fibers using the prepared this compound masterbatch.

Materials & Equipment:

  • Dried Polyester (PET) pellets (fiber grade)

  • Dried this compound Masterbatch pellets (from Protocol 1)

  • Gravimetric blender or feeder

  • Single-screw fiber extrusion line with a spin pack and spinneret

  • Quenching (air cooling) system

  • Drawing and winding equipment

Methodology:

  • Polymer Drying: Dry the PET pellets thoroughly for 4-6 hours at 160-180°C to reduce moisture content to below 50 ppm. This is critical to prevent hydrolytic degradation of the polyester during melting.

  • Dosing: Using a gravimetric blender, accurately mix the dried PET pellets with the this compound masterbatch pellets. The loading level (let-down ratio) typically ranges from 0.5% to 4% masterbatch, depending on the desired color depth.

  • Melt Extrusion: Feed the polymer/masterbatch mixture into the extruder. The temperature profile for PET fiber spinning is typically set between 270°C and 290°C.[2] The screw rotation speed should be optimized to ensure homogenous melting and mixing.

  • Melt Filtration & Spinning: The homogenized colored polymer melt is passed through a spin pack, which contains fine mesh filters to remove any remaining agglomerates or impurities. The melt is then forced through the tiny holes of a spinneret to form continuous filaments.

  • Quenching: The extruded filaments are rapidly cooled by a controlled flow of air in a quenching chamber. This solidifies the fibers and sets their initial molecular orientation.

  • Drawing & Winding: The solidified filaments are then drawn (stretched) between sets of godet rollers running at different speeds. This process aligns the polymer chains, significantly increasing the fiber's tenacity and strength. The final colored yarn is then wound onto bobbins.

  • Characterization: The final fiber should be tested for color consistency (spectrophotometry), tensile strength, elongation, and color fastness to washing and light.

Visualizations

experimental_workflow cluster_0 Masterbatch Preparation cluster_1 Fiber Spinning Process p1 Raw Materials (Pigment, Carrier, Dispersant) p2 High-Speed Mixing p1->p2 p3 Twin-Screw Extrusion (Melt Compounding) p2->p3 p4 Pelletizing p3->p4 s1 Polymer & Masterbatch (Drying & Dosing) p4->s1 Masterbatch Pellets s2 Single-Screw Extrusion (Melting & Mixing) s1->s2 s3 Spinning (Melt Pump & Spinneret) s2->s3 s4 Quenching (Fiber Solidification) s3->s4 s5 Drawing & Winding s4->s5 final Characterization (Color, Strength, Fastness) s5->final Final Colored Fiber

Caption: Experimental workflow for spin dyeing synthetic fibers.

logical_relationships cluster_inputs Process Parameters cluster_outputs Final Fiber Properties temp Melt Temperature color Color Strength & Uniformity temp->color mech Mechanical Properties (Tenacity, Elongation) temp->mech proc Processability (Fiber Breaks) temp->proc conc Pigment Concentration conc->color disp Dispersion Quality disp->color disp->proc High dispersion reduces breaks draw Draw Ratio draw->mech fast Light & Wash Fastness

Caption: Key parameters influencing final fiber properties.

References

Application Notes and Protocols: Formulation and Evaluation of Printing Inks Utilizing Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of printing inks incorporating Pigment Red 166. This document outlines the fundamental properties of this compound, offers starting formulations for various ink systems, and details standardized experimental protocols for performance testing.

Introduction to this compound

This compound is a high-performance disazo condensation pigment known for its clean, yellowish-red shade, excellent lightfastness, and heat stability.[1][2][3] Its robust resistance properties make it a versatile choice for a wide range of printing ink applications, including offset, water-based, solvent-based, and UV-curing inks.[1][4][5] It is particularly recommended for high-grade industrial and packaging printing where durability and color fidelity are critical.[4][6][7]

Properties of this compound

A summary of the key physical and resistance properties of this compound is presented in Table 1. These properties are crucial for predicting the performance of the pigment in a final ink formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical ClassDisazo Condensation[1][3]
C.I. NameThis compound[1][2]
C.I. Number20730[1]
CAS Number3905-19-9[1]
Density1.5 - 1.57 g/cm³[2]
Oil Absorption55 - 60 g/100g [2]
Lightfastness (BWS 1-8)7 - 8[2]
Heat Stability200 - 300°C[2][6][7]
Migration Resistance5 (Excellent)[2]
Acid Resistance5 (Excellent)[2]
Alkali Resistance5 (Excellent)[2]
Water Resistance5 (Excellent)
Solvent ResistanceGood to Excellent[8]

Model Ink Formulations

The following tables provide starting point formulations for different types of printing inks using this compound. These are model formulations and may require optimization based on specific substrate, printing press, and end-use requirements.

Table 2: Model Formulation for Water-Based Flexographic Ink

ComponentFunctionWeight Percentage (%)
This compoundColorant12 - 18
Acrylic Resin EmulsionBinder35 - 45
WaterSolvent30 - 40
Co-solvent (e.g., Propylene Glycol)Drying Control / Flow2 - 5
DefoamerAdditive0.2 - 0.5
Wax EmulsionSlip / Rub Resistance2 - 4
pH Adjuster (e.g., Ammonia)pH StabilizationAs needed (to pH 8.5-9.5)

Table 3: Model Formulation for Solvent-Based Gravure Ink

ComponentFunctionWeight Percentage (%)
This compoundColorant10 - 15
Nitrocellulose / Polyamide ResinBinder20 - 30
Toluene / Ethyl Acetate BlendSolvent50 - 60
Plasticizer (e.g., Dioctyl Phthalate)Flexibility2 - 5
WaxRub Resistance1 - 3
Adhesion PromoterAdditive0.5 - 1.5

Table 4: Model Formulation for Sheetfed Offset Ink

ComponentFunctionWeight Percentage (%)
This compoundColorant15 - 25
Hard Resin (e.g., Rosin Modified Phenolic)Binder20 - 30
Alkyd ResinBinder / Vehicle25 - 35
Linseed Oil / Soybean OilVehicle / Drying Oil10 - 20
Wax CompoundRub Resistance / Slip2 - 5
Driers (e.g., Cobalt/Manganese Octoates)Drying Catalyst1 - 2

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of printing inks formulated with this compound are provided below.

Fineness of Grind

Objective: To determine the degree of pigment dispersion in the ink vehicle.

Standard: ISO 1524

Apparatus: Hegman gauge (Grindometer) with a range of 0-25 µm or 0-50 µm.

Procedure:

  • Place the clean and dry Hegman gauge on a flat, non-slip surface.

  • Pour a small amount of the ink sample into the deep end of the channel.

  • Hold the scraper with both hands and draw it down the length of the gauge at a steady pace.

  • Immediately view the gauge at a low angle to the light.

  • Identify the point on the scale where a significant number of pigment particles become visible as scratches or specks.

  • Record the reading in micrometers (µm).

  • Repeat the measurement two more times and calculate the average.

Viscosity Measurement

Objective: To measure the flow characteristics of the ink.

Standard: ASTM D4040 (Falling-Rod Viscometer) or ASTM D2196 (Rotational Viscometer)

Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle.

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place the ink sample in a beaker and allow it to reach a constant temperature (typically 25°C).

  • Immerse the selected spindle into the ink to the marked level.

  • Set the rotational speed (RPM) as appropriate for the ink type (e.g., 20 RPM for paste inks).

  • Allow the reading to stabilize for 60 seconds.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Take readings at different RPMs to assess shear-thinning behavior.

Tack Measurement

Objective: To measure the stickiness of the ink, which is critical for ink transfer in offset printing.

Standard: ISO 12634

Apparatus: Inkometer or Tack-o-Scope.

Procedure:

  • Apply a specified volume of ink to the distribution roller of the inkometer.

  • Allow the ink to distribute evenly for a set period (e.g., 60 seconds).

  • Bring the measuring roller into contact with the inked roller.

  • Measure the force required to split the ink film between the two rollers after a specified time (e.g., 60 seconds).

  • The instrument will provide a tack value. Record this value.

Lightfastness Testing

Objective: To evaluate the resistance of the printed ink to fading when exposed to light.

Standard: ISO 12040 / ASTM D3424

Apparatus: Xenon arc weather-ometer.

Procedure:

  • Prepare a print of the ink on the desired substrate.

  • Mount the printed sample in the xenon arc weather-ometer alongside a Blue Wool Scale (BWS) standard.

  • Expose the samples to the xenon arc lamp under controlled conditions of light intensity, temperature, and humidity.

  • Periodically inspect the printed sample and the BWS.

  • The lightfastness rating is determined by identifying which BWS strip shows a similar degree of fading as the printed ink sample. The rating is given as the corresponding BWS number (1-8, where 8 is the most lightfast).[9][10][11]

Chemical Resistance

Objective: To assess the resistance of the printed ink to various chemicals.

Standard: ASTM F2250

Procedure:

  • Prepare a print of the ink and allow it to fully cure.

  • Place a few drops of the test chemical (e.g., acid, alkali, alcohol, solvent) onto the printed surface.

  • Cover the spot with a watch glass to prevent evaporation and leave for a specified duration (e.g., 1 hour).

  • Remove the watch glass and gently blot the area dry.

  • Visually assess the ink film for any signs of degradation, such as discoloration, blistering, or loss of adhesion.

  • Rate the resistance on a scale (e.g., 1-5, where 5 is no effect).

Visualizations

The following diagrams illustrate key workflows and relationships in the formulation and testing of printing inks with this compound.

Ink_Formulation_Workflow start Define Ink Requirements (Substrate, Press, End-use) pigment This compound Selection start->pigment binder Binder System Selection (e.g., Acrylic, Alkyd, Polyamide) start->binder solvent Solvent/Vehicle Selection (Water, Oil, Organic Solvent) start->solvent additives Additive Selection (Waxes, Driers, Defoamers) start->additives premix Premixing of Components pigment->premix binder->premix solvent->premix additives->premix dispersion Pigment Dispersion (e.g., Bead Mill) premix->dispersion letdown Letdown with Remaining Vehicle dispersion->letdown qc Quality Control Testing (Viscosity, Grind, Tack) letdown->qc adjust Formula Adjustment qc->adjust If necessary final_ink Final Ink Product qc->final_ink Pass adjust->letdown

Caption: Workflow for the formulation of printing inks using this compound.

Ink_Component_Relationships Ink Printing Ink Performance Pigment This compound Color Color Strength Hue Pigment->Color Binder Binder/Resin Adhesion Adhesion Film Formation Binder->Adhesion Vehicle Solvent/Vehicle Viscosity Viscosity Drying Rate Vehicle->Viscosity Additives Additives Resistance Rub Resistance Lightfastness Additives->Resistance Color->Ink Adhesion->Ink Viscosity->Ink Resistance->Ink Printability Printability Flow Printability->Ink

Caption: Interrelationships between ink components and final ink performance.

References

Pigment Red 166: Application and Evaluation in Automotive Paints

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Pigment Red 166 (C.I. 20730) is a high-performance disazo condensation pigment that offers a clean, yellowish shade of red, making it a valuable colorant for automotive paint applications.[1][2] Its robust properties, including excellent heat stability, lightfastness, and resistance to chemicals and migration, position it as a preferred choice for original equipment manufacturer (OEM) finishes and automotive refinishes where high durability and color fidelity are paramount.[1][2][3] This document provides detailed application notes, experimental protocols for performance evaluation, and key data for researchers and scientists in the field of automotive coatings.

Physicochemical and Technical Properties

This compound is characterized by its excellent overall properties, which are summarized in the tables below. These properties contribute to its suitability for high-grade industrial and automotive coatings.

Table 1: General and Physicochemical Properties of this compound

PropertyValue
Chemical ClassDisazo Condensation
C.I. NameThis compound
C.I. Number20730
CAS Number3905-19-9
Molecular FormulaC₄₀H₂₄Cl₄N₆O₄
Molecular Weight794.47 g/mol [4]
AppearanceRed Powder[5]
HueYellowish Red
Density1.5 - 1.57 g/cm³[5][6]
Oil Absorption55-60 g/100g [5][6]
Specific Surface Area26 m²/g[3]
pH Value (10% slurry)7[6]

Table 2: Performance and Fastness Properties of this compound in Automotive Coatings

PropertyRating/Value
Heat Stability≥ 200°C[5] (Up to 300°C in some systems[3][7])
Light Fastness (Full Shade)7-8 (on a scale of 1-8)[3]
Light Fastness (Tint)7 (on a scale of 1-8)[3]
Weather FastnessGood[6][7]
Migration Resistance5 (on a scale of 1-5)[3]
Water Resistance5 (on a scale of 1-5)[5]
Oil Resistance5 (on a scale of 1-5)[5]
Acid Resistance5 (on a scale of 1-5)[3][5]
Alkali Resistance5 (on a scale of 1-5)[3][5]
Solvent Resistance (Ethanol, Ethyl Acetate)5 (on a scale of 1-5)[3]

Application Workflow in Automotive Paint Formulation

The successful incorporation of this compound into an automotive paint system involves a series of critical steps, from pigment selection to final coating application and testing. The following diagram illustrates this workflow.

G Workflow for this compound in Automotive Paint cluster_0 Formulation and Dispersion cluster_1 Paint Production and Application cluster_2 Curing and Performance Testing A Pigment Selection: This compound D Pigment Dispersion (High-Speed Mixing, Bead Milling) A->D B Binder System Selection (e.g., Acrylic, Polyurethane) B->D C Solvent and Additive Selection C->D E Let-down and Viscosity Adjustment D->E F Quality Control of Liquid Paint (Viscosity, Color Match) E->F H Paint Application (e.g., Spraying) F->H G Substrate Preparation G->H I Curing/Drying H->I J Performance Evaluation (Adhesion, Hardness, Gloss) I->J K Durability Testing (Lightfastness, Weathering, Chemical Resistance) J->K L Finished Automotive Coating K->L Final Approval

Caption: Workflow for utilizing this compound in automotive paint.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in an automotive paint system.

Pigment Dispersion and Grind Hegman Gauge Test

Objective: To achieve a uniform dispersion of this compound in the binder system and determine the fineness of grind.

Materials:

  • This compound

  • Automotive-grade binder resin (e.g., acrylic, polyurethane)

  • Appropriate solvents

  • Dispersing agent

  • High-speed disperser or bead mill

  • Hegman gauge

Procedure:

  • In a suitable container, combine the binder resin, a portion of the solvent, and the dispersing agent.

  • While mixing at low speed, gradually add the specified amount of this compound.

  • Once the pigment is wetted, increase the speed of the disperser to the recommended RPM for the equipment and formulation. For a bead mill, charge the mill with the appropriate grinding media.

  • Disperse for the time specified in the formulation or until a stable dispersion is achieved.

  • To determine the fineness of grind, place a small amount of the pigment paste at the deep end of the Hegman gauge.

  • With a scraper blade, draw down the paste towards the shallow end of the gauge at a steady rate.

  • Immediately observe the gauge at a low angle and note the point at which a significant number of specks or scratches appear. This reading indicates the fineness of grind.

  • The target Hegman value will depend on the specific application (e.g., a value of 7 or higher is often desired for topcoats).

Accelerated Weathering and Lightfastness Testing

Objective: To evaluate the resistance of the pigmented coating to degradation from simulated sunlight, temperature, and moisture.

Standard References: ISO 105-B02, ISO 4892-2, SAE J2527

Materials:

  • Coated test panels

  • Xenon-arc accelerated weathering chamber

  • Blue Wool Scale (for lightfastness comparison)

  • Grey Scale for assessing color change

Procedure:

  • Prepare coated test panels according to standard procedures, ensuring a uniform film thickness and proper curing.

  • Place the test panels and Blue Wool Scale standards in the xenon-arc weathering chamber.

  • Set the test parameters according to the relevant standard (e.g., SAE J2527 specifies cycles of light, dark, and water spray). This typically involves controlling irradiance, temperature, and humidity.

  • Expose the panels for a specified duration (e.g., 2000 hours) or until a certain level of color change is observed in a control sample.

  • Periodically remove the panels to evaluate for color change (using a spectrophotometer and visual assessment against the Grey Scale), gloss retention, and any signs of degradation such as chalking, cracking, or blistering.

  • The lightfastness is rated by comparing the color change of the test panel to that of the Blue Wool Scale standards. A rating of 7-8 indicates excellent lightfastness.

Chemical Resistance Testing

Objective: To assess the ability of the cured automotive paint containing this compound to resist damage from various chemicals.

Standard Reference: ASTM D1308

Materials:

  • Cured coated test panels

  • A range of test chemicals relevant to automotive exposure (e.g., gasoline, motor oil, battery acid, windshield washer fluid, cleaning agents).

  • Pipettes or droppers

  • Watch glasses or other suitable covers

  • Cotton balls or filter paper

Procedure:

  • On the surface of a cured test panel, place a small amount of each test chemical.

  • For volatile chemicals, cover the spot with a watch glass to prevent evaporation. For other chemicals, a saturated cotton ball may be used.

  • Allow the chemicals to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours) at a controlled temperature.

  • After the exposure period, remove the chemicals and clean the surface with a neutral solvent or soap and water.

  • Visually inspect the test areas for any signs of damage, such as discoloration, blistering, softening, or loss of adhesion.

  • Rate the resistance on a scale (e.g., 1-5, where 5 is no effect).

Signaling Pathway for Performance Attributes

The inherent properties of this compound directly influence its performance in the final automotive coating. This relationship can be visualized as a signaling pathway.

G Performance Pathway of this compound cluster_0 Inherent Pigment Properties cluster_1 Primary Performance Characteristics cluster_2 Final Automotive Coating Performance A Chemical Structure (Disazo Condensation) F Light and UV Stability A->F G Chemical Inertness A->G B Particle Size and Distribution D Color Strength and Hue B->D C Crystalline Structure E Heat Stability C->E C->F H Vibrant and Stable Color D->H I Durability in High-Temperature Baking E->I J Weather and Fade Resistance F->J K Resistance to Environmental Fallout and Chemicals G->K

Caption: How this compound properties determine coating performance.

By following these application notes and protocols, researchers and scientists can effectively formulate with this compound and rigorously evaluate its performance to develop high-quality, durable, and aesthetically pleasing automotive coatings.

References

Application Notes and Protocols for the Dispersion of Pigment Red 166 in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the effective dispersion of Pigment Red 166 in both plasticized and rigid Polyvinyl Chloride (PVC). The information is intended to guide researchers and scientists in achieving optimal coloristic properties, stability, and performance in their PVC formulations.

Properties of this compound

This compound is a disazo condensation pigment that offers a clean, yellowish shade of red.[1][2] Its properties make it highly suitable for coloring plastics, particularly PVC. Key characteristics include excellent heat stability, lightfastness, and resistance to migration, especially in plasticized PVC.[1][2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical GroupDisazo Condensation[1][3]
C.I. NameThis compound[1][5]
CAS Number3905-19-9[1][5]
Molecular FormulaC40H24Cl4N6O4[5]
Density1.5 - 1.57 g/cm³[3][5]
Heat Resistance290-300 °C[1][3][6]
Light Fastness (1-8 scale, 8=excellent)7-8[3][5][6]
Migration Resistance (1-5 scale, 5=excellent)5[1][6]
Oil Absorption40-60 g/100g [3][5][6]

The Pigment Dispersion Process

The effective dispersion of this compound in PVC is a multi-step process that is critical for achieving the desired color strength, uniformity, and overall quality of the final product. The process can be broken down into three fundamental stages:

  • Wetting: In this initial stage, the air and moisture on the surface of the pigment particles are displaced by the PVC resin and plasticizer (in the case of plasticized PVC).[7] The use of a wetting agent can facilitate this process by reducing the interfacial tension between the pigment and the polymer matrix.

  • Deagglomeration (Grinding): Mechanical shear is applied to break down pigment agglomerates into smaller particles, ideally down to their primary particle size.[7] This stage is crucial for developing the full color strength and achieving a uniform color.

  • Stabilization: Following deagglomeration, the dispersed pigment particles have a tendency to re-agglomerate. Dispersing agents are used to create a protective layer around the individual pigment particles, preventing flocculation and ensuring long-term stability of the dispersion.[7][8] This stabilization can be achieved through electrostatic or steric hindrance mechanisms.[8]

Experimental Protocols for Dispersion

Method 1: Two-Roll Milling (for Plasticized PVC)

This protocol is based on the ISO 23900-2:2015 standard for determining the coloristic properties and ease of dispersion of pigments in plasticized PVC.[9][10]

3.1.1. Materials and Equipment

  • This compound

  • Plasticized PVC Compound: A typical formulation is provided in Table 2.

  • Two-Roll Mill: With adjustable heating and roll spacing. The roll diameter should be between 80 mm and 200 mm, with a speed ratio between the two rollers of 1:1.1 to 1:1.2.[10]

  • Hydraulic Press: With heating and cooling capabilities.[10]

  • Colorimeter: For color measurement.

Table 2: Example Formulation for a Basic Plasticized PVC Compound

ComponentParts per hundred resin (phr)
Suspension PVC (K-value 67-70)100
Primary Plasticizer (e.g., DOP, DINP)40 - 50
Epoxidized Soybean Oil (ESBO)3 - 5
Heat Stabilizer (e.g., Ca/Zn or Ba/Zn stearate)2 - 4
Lubricant (e.g., stearic acid, PE wax)0.5 - 1.5
Dispersing Agent (optional, see Table 3)0.5 - 2.0
This compound0.1 - 1.0

3.1.2. Experimental Workflow for Two-Roll Milling

Two_Roll_Mill_Workflow cluster_prep Preparation cluster_milling Two-Roll Milling cluster_analysis Sample Preparation and Analysis Premix 1. Premix PVC Compound and this compound Mill_160C 2. Disperse on Two-Roll Mill at 160°C ± 5°C Premix->Mill_160C 5 min mixing Mill_130C 3. Increase Shear by Milling at 130°C ± 5°C Mill_160C->Mill_130C Form a milled sheet Press_Sheet 4. Press a Milled Sheet (e.g., 1 mm thick) Mill_130C->Press_Sheet Increased shear Color_Measure 5. Measure Coloristic Properties Press_Sheet->Color_Measure Cooled sample

Caption: Workflow for dispersing this compound in PVC via two-roll milling.

3.1.3. Detailed Procedure

  • Premixing: In a suitable container, thoroughly mix the this compound with the basic plasticized PVC compound for 5 minutes.[10]

  • Initial Dispersion: Set the two-roll mill to a temperature of 160°C ± 5°C.[10] Add the premixed material to the mill and process until a homogeneous milled sheet is formed.

  • High-Shear Dispersion: Reduce the temperature of the two-roll mill to 130°C ± 5°C.[10] This increase in viscosity will impart higher shear forces on the material, further breaking down pigment agglomerates. Continue to mill the sheet under these conditions.

  • Sample Preparation: Take a portion of the milled sheet and press it into a plaque of a specified thickness (e.g., 1 mm) using a hydraulic press.

  • Analysis: Allow the pressed plaque to cool to room temperature. Measure the coloristic properties (e.g., color strength, CIELAB values) using a colorimeter. The increase in color strength from the initial to the high-shear dispersion step is a measure of the ease of dispersion.[10]

Method 2: Twin-Screw Extrusion (for Masterbatch Production)

This protocol outlines a general procedure for producing a concentrated masterbatch of this compound in a carrier resin, which can then be used to color a larger volume of PVC.

3.2.1. Materials and Equipment

  • This compound

  • Carrier Resin: A resin compatible with PVC, such as EVA (ethylene vinyl acetate) or a PVC-based carrier.

  • Dispersing Agent: See Table 3 for examples.

  • Twin-Screw Extruder: With controllable temperature zones and screw speed.

  • Pelletizer

Table 3: Example Dispersing Agents for Pigment Dispersion in Plastics

Dispersing Agent TypeExampleKey Features
Polymeric Esters-Good wetting and steric stabilization.[11]
Polyethylene Wax (PE Wax)-Reduces viscosity and improves pigment distribution.
Zinc Stearate-Can act as a lubricant and dispersing aid.[12]

3.2.2. Experimental Workflow for Twin-Screw Extrusion

Twin_Screw_Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_finishing Finishing Dry_Blend 1. Dry Blend Pigment, Carrier Resin, and Dispersing Agent Feed_Extruder 2. Feed Dry Blend into Twin-Screw Extruder Dry_Blend->Feed_Extruder Melt_Mix 3. Melt, Mix, and Disperse (e.g., 160-190°C) Feed_Extruder->Melt_Mix Extrude_Strand 4. Extrude Molten Strand Melt_Mix->Extrude_Strand Cool_Pelletize 5. Cool and Pelletize the Masterbatch Extrude_Strand->Cool_Pelletize

Caption: Workflow for producing a this compound masterbatch via twin-screw extrusion.

3.2.3. Detailed Procedure

  • Dry Blending: Prepare a dry blend of the this compound, carrier resin, and dispersing agent in the desired ratios. A typical masterbatch may contain 20-40% pigment.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. For a PVC or EVA based masterbatch, a temperature profile of 160-190°C is a typical starting point.

  • Extrusion: Feed the dry blend into the extruder. The high shear generated by the rotating screws will melt the carrier resin and disperse the pigment.

  • Strand Extrusion and Cooling: The molten, colored polymer is extruded as a strand and passed through a water bath to cool.

  • Pelletizing: The cooled strand is fed into a pelletizer, which cuts it into small granules of masterbatch.

Evaluation of Dispersion Quality

The quality of the pigment dispersion can be assessed using several methods:

  • Color Strength Measurement: Compare the color strength of the pigmented PVC against a standard. A well-dispersed pigment will exhibit higher color strength.

  • Filter Pressure Value (FPV) Test: This method, often performed with an extruder, measures the pressure increase behind a filter screen as the molten polymer is passed through.[13] A lower FPV indicates better dispersion with fewer agglomerates to clog the screen.[13]

  • Microscopy: Visual inspection of thin films or pressed plaques under a microscope can reveal the presence of undispersed pigment agglomerates.[14]

  • Hegman Gauge: For liquid dispersions (plastisols), a Hegman gauge can be used to determine the fineness of the grind.[14]

Logical Relationships in Pigment Dispersion

The final quality of the pigmented PVC is dependent on the interplay between the formulation, processing parameters, and the inherent properties of the pigment.

Dispersion_Relationships cluster_inputs Input Variables cluster_process Dispersion Process cluster_outputs Output Properties Formulation Formulation (Pigment, Resin, Dispersant, etc.) Dispersion_Quality Dispersion Quality (Particle Size Distribution) Formulation->Dispersion_Quality Processing Processing Parameters (Shear, Temperature, Time) Processing->Dispersion_Quality Color_Properties Coloristic Properties (Color Strength, Shade) Dispersion_Quality->Color_Properties Physical_Properties Physical Properties (Gloss, Mechanical Strength) Dispersion_Quality->Physical_Properties

Caption: Relationship between input variables and output properties in pigment dispersion.

By carefully controlling the formulation and processing parameters, researchers can optimize the dispersion of this compound in PVC to achieve the desired performance characteristics for their specific application.

References

Pigment Red 166: A High-Performance Colorant for Rubber and Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 166 is a high-performance disazo condensation pigment that offers a bright, yellowish-red shade with excellent fastness properties, making it a suitable candidate for coloring a wide range of rubber and elastomer compounds. Its robust chemical structure provides exceptional heat stability, lightfastness, and resistance to migration and chemicals. These characteristics are critical for demanding applications in the automotive, industrial, and consumer goods sectors where color stability and durability of rubber components are paramount.

This document provides detailed application notes and protocols for utilizing this compound as a colorant in various rubber and elastomer formulations. The information is intended for researchers, scientists, and formulation chemists to facilitate the effective incorporation and evaluation of this pigment in their development processes.

Properties of this compound

This compound is characterized by its excellent stability and resistance properties, which are summarized in the table below. These properties make it a versatile pigment for a variety of rubber and elastomer types.

PropertyValue
Chemical ClassDisazo Condensation
C.I. NameThis compound
C.I. Number20730
CAS Number3905-19-9
Molecular FormulaC₄₀H₂₄Cl₄N₆O₄
Molecular Weight794.47 g/mol
Density1.5 g/cm³[1][2]
Heat StabilityUp to 300°C in HDPE[3][4]
Lightfastness (BWS)7-8[5]
Migration Resistance (PVC)5 (Excellent)[3]
Water Resistance5 (Excellent)[1]
Oil Resistance5 (Excellent)[1]
Acid Resistance5 (Excellent)[1]
Alkali Resistance5 (Excellent)[1]

Recommended Elastomer Applications

This compound is recommended for coloring a variety of elastomers, including but not limited to:

  • Ethylene Propylene Diene Monomer (EPDM): Its excellent lightfastness and weather resistance make it a strong candidate for outdoor EPDM applications such as automotive profiles, seals, and roofing membranes.

  • Styrene-Butadiene Rubber (SBR): Suitable for a wide range of SBR applications where good color stability is required.

  • Nitrile Butadiene Rubber (NBR): Its good chemical resistance makes it appropriate for NBR compounds used in seals, gaskets, and hoses that come into contact with oils and fuels.

  • Silicone Rubber (VMQ): Azo pigments, in general, are compatible with silicone rubber. The high heat stability of this compound makes it a potential candidate for high-temperature silicone applications. However, specific testing for compatibility and curing interference is crucial.

  • Natural Rubber (NR): Can be used in natural rubber applications where a bright red color with good fastness is desired.

  • Other Elastomers: Also finds use in polyolefins, PVC, EVA, and other thermoplastic elastomers.[1]

Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating this compound in rubber compounds. It is recommended to adapt these protocols to specific formulations and processing equipment.

Dispersion of this compound

Proper dispersion of the pigment is critical to achieve optimal color strength, uniformity, and to minimize any negative effects on the mechanical properties of the elastomer.

3.1.1. Equipment

  • Two-roll mill

  • Internal mixer (e.g., Banbury® mixer)

3.1.2. Dispersion Methods

There are three primary methods for incorporating this compound into a rubber compound:

  • Dry Pigment Addition: The powdered pigment is added directly to the rubber on a two-roll mill or in an internal mixer along with other compounding ingredients. This is the most direct method but requires careful handling to ensure uniform dispersion and to avoid agglomerates.

  • Masterbatch: A concentrated blend of this compound in a compatible polymer carrier (e.g., SBR, EPDM, or a universal carrier) is prepared first. This masterbatch is then added to the final rubber compound. This method generally provides better dispersion and is cleaner to handle.

  • Paste: For liquid silicone rubber (LSR) or other liquid polymer systems, the pigment can be pre-dispersed in a compatible, non-reactive liquid carrier to form a paste.

3.1.3. Protocol for Dispersion on a Two-Roll Mill

  • Mastication: Soften the rubber on the two-roll mill by passing it through the nip several times.

  • Ingredient Incorporation: Add other fillers and processing aids to the rubber and mix until a homogenous blend is achieved.

  • Pigment Addition: Create a rolling bank on the mill. Gradually add the weighed amount of this compound into the bank.

  • Mixing: Continue to cut and blend the compound on the mill for a specified period (e.g., 10-15 minutes) to ensure uniform dispersion. The exact time will depend on the elastomer type and the formulation.

  • Sheeting Off: Once a uniform color is achieved, sheet off the compound from the mill.

Evaluation of Curing Characteristics

It is essential to determine if the addition of this compound affects the vulcanization process.

3.2.1. Equipment

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

3.2.2. Protocol

  • Prepare two rubber compounds: one with this compound and a control compound without the pigment.

  • Place a sample of each compound into the rheometer.

  • Conduct the test at the intended curing temperature.

  • Record the following parameters:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Relates to the stiffness or modulus of the fully cured compound.

    • ts1 or ts2 (Scorch Time): The time to the onset of vulcanization.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.

  • Compare the rheometer curves and the recorded parameters of the pigmented and unpigmented compounds to assess any impact on the cure rate and state of cure.

Assessment of Mechanical Properties

The effect of this compound on the physical properties of the vulcanized rubber should be quantified.

3.3.1. Equipment

  • Tensile testing machine

  • Durometer (Shore A)

  • Compression set fixture

3.3.2. Protocol

  • Sample Preparation: Cure sheets of the pigmented and control rubber compounds in a compression molding press at the determined optimum cure time and temperature.

  • Die Cutting: Cut dumbbell-shaped tensile specimens and circular compression set specimens from the cured sheets according to relevant ASTM or ISO standards.

  • Tensile Testing: Measure the tensile strength, elongation at break, and modulus of the specimens.

  • Hardness Testing: Measure the Shore A hardness of the cured sheets.

  • Compression Set Testing: Perform compression set tests under the desired conditions of time and temperature to evaluate the elastic recovery of the material.

  • Data Comparison: Tabulate and compare the mechanical properties of the pigmented and unpigmented rubber to determine the effect of this compound.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for incorporating and evaluating this compound in rubber.

Experimental_Workflow_for_Pigment_Incorporation cluster_0 Compounding cluster_1 Curing & Testing Elastomer Elastomer Mixing Two-Roll Mill or Internal Mixer Elastomer->Mixing Fillers Fillers & Additives Fillers->Mixing Pigment This compound Pigment->Mixing Curing Compression Molding (Vulcanization) Mixing->Curing Testing Mechanical & Performance Testing Curing->Testing

Caption: Workflow for incorporating this compound into a rubber compound.

Evaluation_Process Start Prepare Pigmented & Control Rubber Compounds Cure_Eval Curing Characteristics (Rheometry) Start->Cure_Eval Mech_Eval Mechanical Properties (Tensile, Hardness) Start->Mech_Eval Perf_Eval Performance Properties (Compression Set, Aging) Start->Perf_Eval Analysis Data Analysis & Comparison Cure_Eval->Analysis Mech_Eval->Analysis Perf_Eval->Analysis

Caption: Evaluation process for pigmented rubber compounds.

Key Considerations and Best Practices

  • Loading Level: The concentration of this compound should be optimized to achieve the desired color intensity without significantly impacting the mechanical properties of the elastomer. Typical loading levels for organic pigments in rubber range from 0.5 to 5.0 parts per hundred of rubber (phr).

  • Curing System Interaction: While this compound is generally stable, it is crucial to evaluate its interaction with the specific curing system being used (e.g., sulfur or peroxide). Some organic pigments can interact with free radicals generated during peroxide curing, potentially affecting the cure efficiency. Peroxide cures generally result in better initial color and color stability after aging compared to sulfur cures, which can cause yellowing.[6]

  • Dispersion Quality: Inadequate dispersion can lead to color specks, reduced tinting strength, and can act as stress concentration points, potentially deteriorating the mechanical properties of the rubber.

  • Use of Masterbatches: For critical applications and to ensure consistent color and performance, the use of pre-dispersed pigment masterbatches is highly recommended.

  • Safety: As with any fine powder, appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses, should be worn when handling this compound to avoid inhalation and skin contact.

By following these guidelines and protocols, researchers and formulators can effectively utilize this compound to develop high-quality, durable, and color-stable rubber and elastomer products for a wide array of applications.

References

Application of Pigment Red 166 in Textile Printing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 166 is a high-performance disazo condensation pigment known for its bright, yellowish-red shade and excellent fastness properties.[1][2][3] Its robust characteristics, including high lightfastness, good heat stability, and chemical resistance, make it a suitable colorant for a variety of applications, including textile printing.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in textile printing, with a focus on screen printing applications on cotton and polyester fabrics.

1. Physicochemical Properties of this compound

This compound is valued in the textile industry for its durability and vibrant color. Its performance is rooted in its chemical structure and physical attributes.

PropertyValueSource(s)
C.I. Name This compound[1][2]
C.I. Number 20730[1]
CAS Number 3905-19-9[1]
Molecular Formula C40H24Cl4N6O4[1][4]
Molecular Weight 794.47 g/mol [1][4]
Appearance Red Powder[1]
Shade Yellowish Red[1][2]
Heat Resistance Up to 300°C[2][3]
Light Fastness (BWS) 7-8 (Excellent)[1]
Migration Resistance 5 (Excellent)[1]
Acid Resistance 5 (Excellent)[1]
Alkali Resistance 5 (Excellent)[1]

2. Fastness Properties in Textile Applications

The durability of a pigment on a textile substrate is critical. The following table summarizes the typical fastness properties of this compound when applied to textiles according to standardized testing methods.

Fastness PropertyTest StandardRating (Scale 1-5, unless specified)Performance
Light Fastness ISO 105-B027-8 (BWS)Excellent
Wash Fastness AATCC 61 (2A) / ISO 105-C064-5Good to Excellent
Crocking (Rubbing) - Dry AATCC 8 / ISO 105-X124-5Good to Excellent
Crocking (Rubbing) - Wet AATCC 8 / ISO 105-X124Good
Resistance to Bleeding AATCC Method5Excellent
Resistance to Soap ISO 105-C105Excellent

3. Experimental Protocols

The following protocols provide a step-by-step guide for the application of this compound in a laboratory or research setting using a screen printing method.

3.1. Materials and Equipment

  • Pigment: this compound powder

  • Binder: Acrylic-based textile printing binder

  • Thickener: Synthetic thickener (e.g., polyacrylate-based)

  • Fixing Agent: Cross-linking agent (optional, for enhanced fastness)

  • Softener: Silicone-based softener (optional, to improve hand-feel)

  • Deionized Water

  • Textile Substrate: Pre-scoured and bleached 100% cotton or polyester fabric

  • Laboratory Scale

  • High-speed Stirrer/Homogenizer

  • Beakers and Glass Rods

  • Screen Printing Frame and Squeegee

  • Drying Oven

  • Curing Oven or Heat Press

  • Launder-Ometer (for wash fastness testing)

  • Crockmeter (for rubbing fastness testing)

  • Light Fastness Tester (Xenon Arc Lamp)

3.2. Protocol 1: Preparation of this compound Printing Paste

This protocol outlines the formulation of a stable and effective printing paste.

  • Preparation of the Thickener Stock: Prepare a stock solution of the synthetic thickener according to the manufacturer's instructions. Typically, this involves dispersing the thickener powder in deionized water with gentle stirring until a smooth, viscous paste is formed.

  • Dispersion of Pigment: In a separate beaker, weigh the required amount of this compound. Add a small amount of deionized water and a dispersing agent (if required) and mix to form a smooth, lump-free slurry.

  • Mixing the Paste:

    • To the pigment slurry, add the acrylic binder and mix thoroughly with a high-speed stirrer.

    • Gradually add the prepared thickener stock to the pigment-binder mixture while stirring continuously until the desired viscosity is achieved.

    • If using, add the fixing agent and softener to the paste and continue mixing for another 10-15 minutes to ensure homogeneity.

  • Final Paste Formulation: A typical formulation for a this compound printing paste is as follows:

ComponentPercentage (%) by Weight
This compound2.0 - 5.0
Acrylic Binder10.0 - 20.0
Synthetic Thickener1.5 - 3.0
Fixing Agent (Optional)1.0 - 2.0
Softener (Optional)0.5 - 1.0
Deionized WaterTo make 100

3.3. Protocol 2: Textile Printing and Curing

This protocol details the application of the prepared printing paste onto the textile substrate.

  • Fabric Preparation: Ensure the textile substrate is clean, dry, and free from any impurities that may interfere with pigment adhesion. The fabric should be pre-treated by scouring and bleaching if necessary.

  • Printing:

    • Place the fabric on a flat, padded printing table.

    • Position the screen printing frame firmly on the fabric.

    • Apply a line of the prepared this compound printing paste along one edge of the screen.

    • Using a squeegee held at a 45-degree angle, apply even pressure to pull the paste across the screen. This action forces the paste through the open mesh of the screen onto the fabric.

    • Lift the screen carefully to reveal the printed design.

  • Drying: Dry the printed fabric at 80-100°C for 3-5 minutes to evaporate the water from the printing paste.

  • Curing (Polymerization): Cure the dried fabric at 150-160°C for 3-5 minutes in a curing oven or using a heat press. This step is crucial for the polymerization of the binder, which fixes the pigment onto the fabric surface.

3.4. Protocol 3: Evaluation of Printed Fabric Properties

This protocol describes the standardized tests to assess the quality of the printed fabric.

  • Wash Fastness: Evaluate the wash fastness of the cured fabric according to the AATCC 61 (2A) or ISO 105-C06 standard procedure. Assess the color change of the specimen and the staining of the multifiber fabric using the respective gray scales.

  • Crocking (Rubbing) Fastness: Determine the rubbing fastness (both dry and wet) using a crockmeter following the AATCC 8 or ISO 105-X12 test method. Evaluate the color transfer to the crocking cloth using the gray scale for staining.

  • Light Fastness: Assess the light fastness of the printed fabric using a xenon arc lamp light fastness tester according to the ISO 105-B02 standard. Compare the fading of the specimen with the blue wool standards to determine the rating.

4. Visualizations

4.1. Logical Relationship of Printing Paste Components

Printing_Paste_Components Pigment This compound (Color) PrintingPaste Final Printing Paste Pigment->PrintingPaste Binder Acrylic Binder (Adhesion & Film Formation) Binder->PrintingPaste Thickener Synthetic Thickener (Viscosity Control) Thickener->PrintingPaste Water Water (Solvent/Dispersion Medium) Water->PrintingPaste Additives Additives (Fixer, Softener) Additives->PrintingPaste

Caption: Components of a this compound printing paste.

4.2. Experimental Workflow for Textile Printing

Experimental_Workflow Start Start PastePrep Printing Paste Preparation Start->PastePrep FabricPrep Fabric Preparation (Scouring & Bleaching) Start->FabricPrep Printing Screen Printing PastePrep->Printing FabricPrep->Printing Drying Drying (80-100°C) Printing->Drying Curing Curing (150-160°C) Drying->Curing Evaluation Fastness Property Evaluation Curing->Evaluation End End Evaluation->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dispersion Stability of Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion stability of Pigment Red 166.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the dispersion of this compound, offering potential causes and systematic solutions.

Issue 1: Poor Color Strength or Inconsistent Color Development

  • Question: My final product exhibits weak or inconsistent color, even with the correct loading of this compound. What could be the cause?

  • Answer: Poor color strength is often a primary indicator of inadequate pigment dispersion. The underlying issues can be multifaceted, typically revolving around the three key stages of dispersion: wetting, separation (deagglomeration), and stabilization.

    • Incomplete Wetting: The surface of the pigment particles may not be fully wetted by the vehicle (resin/solvent/water), leading to clumps and reducing the effective surface area for color expression.

    • Insufficient Deagglomeration: Pigment particles naturally exist as agglomerates. If the mechanical energy (e.g., high-shear mixing, milling) is insufficient, these agglomerates will not be broken down into smaller, primary particles, resulting in lower color strength.

    • Flocculation: Even if initially well-dispersed, pigment particles can re-agglomerate due to van der Waals forces if not properly stabilized. This phenomenon, known as flocculation, traps the vehicle within the clumps, reducing color efficiency.

    Troubleshooting Steps:

    • Verify Wetting Agent Efficacy: Ensure the chosen wetting agent is compatible with both the this compound and the system's vehicle. An improper wetting agent can fail to displace the air from the pigment's surface.

    • Optimize Dispersion Energy: Review your dispersion process. For liquid systems, ensure the tip speed of your high-shear disperser is adequate. For plastics, verify that the screw design and mixing parameters of your extruder provide sufficient shear.

    • Evaluate Dispersant Choice and Concentration: The dispersant is crucial for preventing re-agglomeration. Ensure you are using a suitable dispersant at an optimized concentration. An incorrect dispersant or insufficient amount will lead to instability.

    • Perform a Rub-Up Test: On a freshly applied coating, gently rub a small area with your finger. If the color in the rubbed area becomes stronger, it is a clear indication of flocculation.

Issue 2: Flocculation and Viscosity Instability

  • Question: My dispersion of this compound shows a significant increase in viscosity over time, and I observe settling or the formation of aggregates. How can I resolve this?

  • Answer: This is a classic sign of poor dispersion stability, leading to flocculation. Flocculation is the process where dispersed pigment particles clump together, forming a network that can increase viscosity and lead to settling.

    Potential Causes and Solutions:

    • Incorrect Dispersant: The chosen dispersant may not be providing a strong enough stabilizing barrier around the pigment particles. For solvent-based systems, steric stabilization is key, while for aqueous systems, electrostatic or electrosteric stabilization is more common. This compound, being a disazo condensation pigment, has a non-polar surface and benefits from dispersants with strong anchoring groups and good compatibility with the continuous phase.

    • Sub-optimal Dispersant Concentration: Too little dispersant will not adequately cover the pigment surface, leading to flocculation. Conversely, an excess of dispersant can sometimes cause issues by promoting bridging between particles or disrupting the system's rheology.

    • Incompatibility with Other Formulation Components: Other components in your formulation, such as certain resins or additives, could be interacting with the dispersant, displacing it from the pigment surface and inducing flocculation.

    Troubleshooting Workflow:

    The following diagram illustrates a systematic approach to troubleshooting flocculation:

    Flocculation_Troubleshooting start Flocculation Observed (Viscosity Increase, Settling) check_dispersant Step 1: Review Dispersant - Is it suitable for disazo pigments? - Is it compatible with the vehicle? start->check_dispersant check_concentration Step 2: Optimize Dispersant Loading - Create a ladder study of dispersant concentrations. - Measure viscosity and particle size. check_dispersant->check_concentration Dispersant seems appropriate check_compatibility Step 3: Evaluate Formulation Compatibility - Are other additives interfering? - Is the resin system compatible? check_concentration->check_compatibility Flocculation persists solution Stable Dispersion Achieved check_compatibility->solution Issue identified and resolved

    Caption: Troubleshooting workflow for flocculation.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What type of dispersant is generally recommended for this compound?

    A1: this compound is a high-performance disazo condensation pigment with a relatively non-polar surface. Therefore, high molecular weight polymeric dispersants with strong anchoring groups are generally recommended. These dispersants provide steric hindrance, which is an effective stabilization mechanism in both solvent-based and water-based systems. For plastics applications, polyethylene waxes can also serve as effective dispersing aids.

  • Q2: How do I determine the optimal amount of dispersant for my formulation?

    A2: The optimal dispersant concentration is typically determined by creating a "ladder study." This involves preparing a series of pigment dispersions with varying concentrations of the dispersant while keeping all other components constant. The viscosity of each dispersion is then measured. The optimal concentration corresponds to the point of minimum viscosity. Further additions of dispersant beyond this point may not provide additional benefit and could even be detrimental.

  • Q3: Can the surface treatment of this compound affect its dispersion stability?

    A3: Yes, absolutely. Some manufacturers offer surface-treated grades of this compound. These treatments can modify the pigment's surface polarity, making it more compatible with specific resin systems and improving its wetting and dispersibility. For example, a surface treatment might be applied to enhance its performance in water-based coatings. When selecting a grade of this compound, it is important to consider the intended application and whether a surface-treated version would be beneficial.

  • Q4: What are the key physical properties of this compound that I should be aware of?

    A4: Understanding the physical properties of this compound is crucial for successful dispersion. Key properties are summarized in the table below.

    PropertyTypical ValueSignificance for Dispersion
    Chemical ClassDisazo CondensationNon-polar surface, requires appropriate dispersant selection.
    Density (g/cm³)~1.5Affects settling behavior; higher density can increase settling tendency.
    Oil Absorption ( g/100g )~55Indicates the amount of vehicle required to wet the pigment; higher values may require more vehicle.
    Specific Surface Area (m²/g)~26A larger surface area requires a higher concentration of dispersant for complete coverage.

Section 3: Experimental Protocols

Protocol 1: Determining Optimal Dispersant Concentration via Viscosity Measurement

This protocol outlines a method to identify the optimal concentration of a dispersant for this compound in a liquid system by measuring the viscosity of a series of dispersions.

Materials and Equipment:

  • This compound

  • Vehicle (e.g., solvent-based acrylic resin)

  • Dispersant to be tested

  • High-shear disperser (e.g., Cowles blade)

  • Rotational viscometer

  • Analytical balance

  • Beakers

Methodology:

  • Prepare a Control Dispersion:

    • In a beaker, weigh the vehicle.

    • While mixing at low speed, gradually add the this compound.

    • Increase the disperser speed to the recommended tip speed (typically 18-25 m/s) and disperse for 30 minutes.

    • Allow the dispersion to cool to room temperature and measure the viscosity.

  • Prepare Dispersions with Varying Dispersant Concentrations:

    • Prepare a series of dispersions as in step 1, but before adding the pigment, add a pre-determined amount of dispersant to the vehicle. Create a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% dispersant solids on pigment weight).

    • Follow the same dispersion procedure for each sample.

  • Measure Viscosity:

    • After allowing each dispersion to equilibrate to a constant temperature, measure the viscosity using a rotational viscometer.

  • Analyze Data:

    • Plot the measured viscosity as a function of the dispersant concentration. The optimal concentration is the one that yields the lowest viscosity.

Illustrative Data:

The following table presents example data from a dispersant optimization study.

Dispersant Concentration (% on pigment weight)Viscosity (mPa·s)
0 (Control)1250
0.5980
1.0720
1.5550
2.0560
2.5590

From this data, the optimal dispersant concentration is approximately 1.5%.

Protocol 2: Assessing Dispersion Stability through Particle Size Analysis

This protocol describes the use of particle size analysis to evaluate the long-term stability of a this compound dispersion.

Materials and Equipment:

  • Prepared dispersion of this compound

  • Particle size analyzer (e.g., laser diffraction or dynamic light scattering)

  • Oven for accelerated aging

Methodology:

  • Initial Particle Size Measurement:

    • Take an aliquot of the freshly prepared dispersion.

    • Measure the particle size distribution using the particle size analyzer. Record the mean particle size (e.g., D50) and the distribution width.

  • Accelerated Aging:

    • Store the remaining dispersion in a sealed container in an oven at a moderately elevated temperature (e.g., 50°C) for a specified period (e.g., 1 week). This accelerates any potential instability.

  • Final Particle Size Measurement:

    • After the aging period, allow the dispersion to return to room temperature.

    • Gently mix the dispersion and take another aliquot.

    • Measure the particle size distribution again.

  • Data Interpretation:

    • A significant increase in the mean particle size or a broadening of the distribution after aging indicates poor dispersion stability (flocculation or agglomeration). A stable dispersion will show minimal change in particle size.

Logical Relationship for Dispersion Stability Assessment:

Dispersion_Stability_Assessment start Freshly Prepared Pigment Dispersion initial_measurement Measure Initial Particle Size (T=0) start->initial_measurement aging Accelerated Aging (e.g., 1 week @ 50°C) initial_measurement->aging final_measurement Measure Final Particle Size (T=1) aging->final_measurement comparison Compare Particle Size (T=0 vs. T=1) final_measurement->comparison stable Result: Stable Dispersion (Minimal Change) comparison->stable ΔD50 ≈ 0 unstable Result: Unstable Dispersion (Significant Increase) comparison->unstable ΔD50 > 0

Caption: Workflow for assessing dispersion stability.

Technical Support Center: Enhancing the Lightfastness of Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the lightfastness of C.I. Pigment Red 166 (P.R. 166).

Frequently Asked Questions (FAQs)

Q1: What is the inherent lightfastness of this compound?

A1: C.I. This compound, a disazo condensation pigment, is known for its excellent intrinsic lightfastness, typically rated between 7 and 8 on the Blue Wool Scale, especially in full shades and in applications like plastics (e.g., HDPE).[1][2][3][4][5] However, in lighter tints or under harsh environmental conditions, its performance can be further improved for demanding applications such as automotive coatings and long-duration outdoor products.[2]

Q2: What are the primary mechanisms of light-induced degradation for organic pigments like P.R. 166?

A2: The primary degradation pathway is photodegradation. When the pigment molecule absorbs high-energy light, particularly UV radiation, its chemical bonds can break. This process, known as photolysis, fragments the molecule and destroys its chromophore (the part of the molecule responsible for color), leading to fading.[2] This can be exacerbated by the presence of oxygen and moisture.

Q3: What are the main strategies to enhance the lightfastness of this compound?

A3: There are three primary strategies to improve the lightfastness of P.R. 166:

  • Surface Treatment: Applying a thin, protective inorganic coating (e.g., silica or alumina) onto the pigment particles to physically block UV radiation.

  • Encapsulation: Encasing the individual pigment particles within a polymer shell. This shell can act as a barrier and may also be loaded with UV absorbers.

  • Use of Light Stabilizer Additives: Incorporating UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into the final application medium (e.g., polymer, paint, or ink).

Troubleshooting Guides

Issue 1: this compound shows premature fading in an exterior plastic application.

Cause: While P.R. 166 has good lightfastness, prolonged exposure to direct sunlight, especially in combination with heat and humidity, can accelerate degradation. The polymer matrix itself may also be degrading, contributing to the perceived color change.

Solution: Incorporate a light stabilizer system into the polymer matrix. A synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is highly effective.

  • UV Absorbers (e.g., Benzotriazoles): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the pigment.

  • HALS: These additives do not absorb UV radiation but act as radical scavengers. They interrupt the degradation cycle initiated by UV exposure, protecting both the pigment and the polymer.

Experimental Protocol: Incorporation of Light Stabilizers in Polypropylene (PP)

  • Materials: this compound, PP resin, UV absorber (e.g., 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol), HALS (e.g., a high molecular weight HALS), processing aid.

  • Compounding: Dry blend the PP resin with P.R. 166 (e.g., 0.5% by weight), UVA (e.g., 0.3% by weight), and HALS (e.g., 0.3% by weight).

  • Extrusion: Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion.

  • Specimen Preparation: Injection mold the compounded material into standard plaques for testing.

  • Lightfastness Testing: Expose the plaques in a xenon arc accelerated weathering tester according to ASTM D4303 or a similar standard.[6]

  • Evaluation: Periodically measure the color change (ΔE*) of the exposed samples against an unexposed control using a spectrophotometer.

Data Presentation: Expected Improvement with Light Stabilizers

FormulationAdditive ConcentrationExposure Time (Hours)Color Change (ΔE*)Blue Wool Scale (Est.)
Control (P.R. 166 only)0%20005.27
P.R. 166 + UVA0.3%20002.87-8
P.R. 166 + HALS0.3%20002.18
P.R. 166 + UVA + HALS0.3% + 0.3%20001.38

Note: Data are representative examples to illustrate expected performance.

Logical Workflow for Stabilizer Selection

Start Problem: Premature Fading of P.R. 166 Matrix Assess Polymer Matrix (e.g., PP, PVC, PE) Start->Matrix UVA Select UV Absorber (e.g., Benzotriazole) Matrix->UVA HALS Select HALS (e.g., High MW) Matrix->HALS Combine Create Synergistic Blend (UVA + HALS) UVA->Combine HALS->Combine Test Compound & Test (ASTM D4303) Combine->Test Evaluate Evaluate ΔE* & Lightfastness Rating Test->Evaluate Result Optimized Lightfastness Evaluate->Result Start Disperse P.R. 166 in Ethanol/Water/NH₃ Add_TEOS Slowly Add TEOS (Silica Precursor) Start->Add_TEOS Reaction Hydrolysis & Condensation Reaction Add_TEOS->Reaction Coating Formation of SiO₂ Shell on Pigment Reaction->Coating Purify Centrifuge, Wash, & Dry Coating->Purify Result Silica-Coated P.R. 166 Purify->Result cluster_aqueous Aqueous Phase cluster_oil Oil Phase Pigment P.R. 166 (Surfactant Stabilized) Ultrasound High-Power Ultrasonication Pigment->Ultrasound Monomer Monomer + Initiator + Hydrophobe Monomer->Ultrasound Droplet Stable Miniemulsion Droplet (Pigment + Monomer) Ultrasound->Droplet Heat Heat (Initiation) Droplet->Heat Result Polymer-Encapsulated Pigment Nanoparticle Heat->Result

References

Optimizing the heat resistance of Pigment Red 166 in polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the heat resistance of C.I. Pigment Red 166 in polyolefin applications.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound?

A1: C.I. This compound is a high-performance disazo condensation pigment that provides a clean, yellowish-red shade.[1][2] It is widely used for coloring plastics, especially polyolefins and PVC, due to its excellent heat stability and migration resistance.[1][2][3] Its chemical formula is C40H24Cl4N6O4.[4][5]

Q2: What is the typical heat resistance of this compound in polyolefins?

A2: this compound exhibits excellent heat stability in polyolefins.[5] In High-Density Polyethylene (HDPE), it can be heat-resistant up to 300°C for a duration of 5 minutes.[3][5][6] However, the effective heat resistance can vary depending on the specific polyolefin grade, pigment concentration, processing conditions, and the presence of other additives.[7][8]

Q3: Besides polyolefins, what are other common applications for this compound?

A3: this compound is versatile and also recommended for use in high-grade industrial paints, powder coatings, original automotive finishes, packaging printing inks, and for the spin dyeing of synthetic fibers.[1][2][9][10]

Q4: Does the choice of polyolefin (e.g., HDPE, LDPE, PP) affect the heat stability of this compound?

A4: Yes, the polymer matrix plays a crucial role. While this compound has high thermal stability, interactions with the specific resin can influence its performance.[7][8] The processing temperatures for different polyolefins and grades can vary, which in turn affects the thermal load on the pigment.[7] It is essential to test the pigment's stability in the specific grade of polyolefin being used.[7]

Q5: What are the key factors that influence the heat resistance of an organic pigment in a polymer?

A5: The primary factors include the pigment's chemical structure, the processing temperature and residence time, the chemical nature of the polymer, and potential interactions between the pigment, the polymer, and any other additives in the formulation, such as antioxidants or light stabilizers.[8][11][12] Poor dispersion of the pigment can also lead to localized issues that reduce overall heat stability.[7]

Troubleshooting Guide

Q1: My product is showing a color shift (browning or dullness) when processing with this compound at high temperatures. What is the cause?

A1: A color shift at elevated temperatures, even with a high-stability pigment like PR 166, can be attributed to several factors:

  • Exceeding Thermal Limits: The combination of processing temperature and residence time may be exceeding the pigment's stability threshold in your specific formulation.[7] Although stable up to 300°C in some systems, prolonged exposure can lead to degradation.[5][6][7]

  • Polymer Degradation: The polyolefin resin itself may be degrading, leading to yellowing or browning that alters the final color.[8]

  • Pigment-Additive Interactions: Unforeseen chemical reactions between the pigment and other additives in your system can occur at high temperatures.[7][12]

  • Poor Dispersion: Pigment agglomerates can heat up differently than well-dispersed particles, potentially leading to localized degradation.[7][13]

Q2: I'm observing specks and an uneven color in my final product. How can I improve the dispersion of this compound?

A2: Poor dispersion is a common issue that can affect both aesthetics and performance.[14][15] To improve it, consider the following:

  • Carrier Resin Compatibility: Ensure the melt flow index (MFI) of the masterbatch carrier resin is compatible with your base polyolefin resin to prevent uneven flow.[14][16]

  • Use of Dispersing Agents: Incorporating a suitable dispersing agent can improve the wetting of pigment particles and prevent re-agglomeration.[13][17]

  • Optimize Processing Parameters: Increasing shear during extrusion can help break up pigment clusters. This can be achieved by adjusting screw speed and configuration in twin-screw extruders.[14] Ensure the melt temperature is adequate for proper pigment wetting without causing degradation.[14]

  • Polarity Mismatch: Polyolefins are hydrophobic, while pigments can have different surface polarities. Additives like coupling agents can help bridge this incompatibility.[14]

Q3: Can I use antioxidants to improve the heat stability of this compound?

A3: Yes, incorporating an appropriate antioxidant package can be beneficial. Thermal degradation of both the pigment and the polymer often proceeds via a free-radical mechanism (thermal oxidation).[18] Antioxidants protect the polymer matrix from degradation, which in turn can help maintain the stability of the pigment's environment and prevent color shifts.[12] However, it is crucial to test for compatibility, as some additives can have unforeseen interactions with the pigment.[7]

Data Presentation

Table 1: General Properties of C.I. This compound

PropertyValueReference(s)
C.I. NameThis compound[4]
C.I. Number20730[4][9]
CAS Number3905-19-9[4][5]
Chemical ClassDisazo Condensation[1][9]
Molecular FormulaC40H24Cl4N6O4[4][5]
Density1.5 - 1.57 g/cm³[4][5][9]
Oil Absorption55 - 60 ml/100g[4][5]

Table 2: Performance and Fastness Properties of C.I. This compound

Fastness PropertyRating/ValuePolymer System / ConditionsReference(s)
Heat Resistance 300 °C HDPE (5 min residence time)[3][5][6][9]
280 °C Plastics (general)[6]
200 °C Plastics (general)[4][5]
Light Fastness 8 Transparent HDPE (Blue Wool Scale 1-8)[3][5][6]
7 - 8 Full Shade (Blue Wool Scale 1-8)[5]
7 Tint Shade (Blue Wool Scale 1-8)[5]
Migration Resistance 5 Plasticized PVC (Scale 1-5)[1][5]
Acid Resistance 5 (Scale 1-5)[4][5][9]
Alkali Resistance 5 (Scale 1-5)[4][5][9]
Weather Fastness 4 (Scale 1-5)[5]

Note: Fastness scales are typically rated from 1 (poor) to 5 (excellent), while Light Fastness on the Blue Wool Scale is rated from 1 (very poor) to 8 (outstanding).

Experimental Protocols

Protocol: Evaluation of this compound Heat Resistance in HDPE via Injection Molding

This protocol is based on the principles outlined in the European standard EN 12877-2 for determining the heat stability of coloring materials in polyolefins.[2][19]

1. Objective: To determine the maximum processing temperature at which C.I. This compound maintains its color stability in a specific High-Density Polyethylene (HDPE) grade for a fixed residence time.

2. Materials & Equipment:

  • C.I. This compound

  • Natural (uncolored) HDPE resin

  • Twin-screw extruder for compounding

  • Injection molding machine

  • Spectrophotometer or colorimeter for color measurement (CIELAB Lab* values)

  • Standardized light source for visual assessment

  • Precision scale

3. Procedure:

  • Step 1: Masterbatch Preparation

    • Prepare a masterbatch by compounding a higher concentration of this compound (e.g., 20-40%) with the HDPE carrier resin using a twin-screw extruder. Ensure thorough and uniform dispersion.

    • Pelletize the resulting masterbatch.

  • Step 2: Preparation of Test Samples

    • Dry the HDPE resin and the masterbatch pellets according to the material supplier's recommendations.

    • Create a homogenous blend of the natural HDPE and the masterbatch to achieve the final desired pigment concentration (e.g., 0.5% pigment). This is the "let-down" mixture.

  • Step 3: Injection Molding

    • Set the initial temperature profile of the injection molding machine. Start with a baseline temperature where the pigment is known to be stable (e.g., 200°C).[19]

    • Purge the machine thoroughly with the test mixture.

    • Inject several standard plaques (e.g., 2-3 mm thickness). This is your reference sample.

    • Increase the nozzle/barrel temperature by a set increment (e.g., 20°C).

    • Allow the material to reside in the barrel at this new temperature for a fixed time (e.g., 5 minutes) to simulate processing conditions.[19]

    • After the residence time, inject a new set of plaques.

    • Repeat this process, increasing the temperature in 20°C increments, until a significant color change is observed or the maximum processing temperature of the polymer is reached.

4. Analysis:

  • Step 1: Visual Assessment

    • Allow all molded plaques to cool to room temperature for at least one hour.

    • Visually compare the color of the plaques produced at elevated temperatures against the 200°C reference plaque under a standardized light source.

  • Step 2: Instrumental Color Measurement

    • Using a spectrophotometer, measure the CIELAB L, a, and b* values for each plaque.

    • Calculate the total color difference (ΔEab) between each high-temperature sample and the 200°C reference sample using the formula: ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

    • The heat resistance is defined as the temperature at which the color difference (ΔE*ab) exceeds a predetermined value, typically 3.0.[19]

5. Reporting: Report the heat resistance of this compound as the highest temperature tested before the ΔE*ab value exceeded 3.0 for the specified residence time (e.g., "Heat resistant to 280°C for 5 minutes in HDPE grade X").

Mandatory Visualization

TroubleshootingWorkflow start Start: Color Shift or Degradation Observed check_temp Are processing T°C and residence time within pigment's known limits? start->check_temp reduce_temp Action: Reduce processing temperature or dwell time. check_temp->reduce_temp No check_dispersion Is pigment dispersion uniform? (Check for specks) check_temp->check_dispersion Yes solution Problem Resolved reduce_temp->solution improve_dispersion Action: Optimize shear, use dispersant, or check MFI compatibility. check_dispersion->improve_dispersion No check_polymer Is the base polyolefin degrading? (e.g., yellowing) check_dispersion->check_polymer Yes improve_dispersion->solution add_stabilizer Action: Add or improve antioxidant/stabilizer package for the polymer. check_polymer->add_stabilizer Yes check_additives Are there other reactive additives in the formulation? check_polymer->check_additives No add_stabilizer->solution reformulate Action: Test for additive compatibility. Reformulate if necessary. check_additives->reformulate Yes consult Consult Pigment Supplier for Further Analysis check_additives->consult No / Unsure reformulate->solution

Caption: Troubleshooting workflow for heat stability issues.

FactorsHeatResistance center Optimal Heat Resistance of this compound in Polyolefin pigment Pigment Properties (Inherent Stability) pigment->center polymer Polyolefin Matrix (Grade, MFI, Purity) polymer->center processing Processing Conditions (Temp, Time, Shear) processing->center additives Formulation Additives (Stabilizers, Dispersants) additives->center dispersion Dispersion Quality dispersion->center

References

Addressing migration and bleeding issues with Pigment Red 166

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding migration and bleeding issues associated with Pigment Red 166. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a high-performance disazo condensation pigment that affords clean, yellowish shades of red.[1] It is widely recognized for its excellent heat stability, lightfastness, and resistance to migration and bleeding.[2][3] Its primary applications are in the coloring of plastics and for spin dyeing.[1][4] It is frequently used in PVC, polyolefins (PE, PP), PS, rubbers, and elastomers.[1][2] Additionally, it is recommended for high-grade industrial paints, automotive finishes, architectural paints, and high-grade printing inks, especially for packaging.[1][3]

Q2: Is this compound generally prone to migration and bleeding?

No, this compound is known for its excellent resistance to migration and bleeding, particularly in plasticized PVC.[1][3][5] It is often considered a superior alternative to other pigments in the same shade range that may exhibit poorer performance in these areas.[1][4] However, under certain processing conditions or in specific formulations, these issues can still arise.

Q3: What is the difference between pigment migration and bleeding?

  • Migration refers to the movement of pigment particles from a pigmented material (e.g., plastic) into another material that is in contact with it. A common test involves pressing a pigmented plastic sample against a white, unpigmented one and observing any color transfer.[6]

  • Bleeding is the dissolution of a pigment in a solvent or plasticizer, which then leaches out of the material, causing discoloration of the surrounding area or an adjacent material.[7] This is often tested by exposing the pigmented material to a solvent and observing if the solvent becomes colored.[8]

Troubleshooting Guide: Migration & Bleeding Issues

Even with a high-performance pigment like this compound, unexpected migration or bleeding can occur. This guide provides a step-by-step approach to identifying and resolving these issues during your experiments.

Issue: Observation of color transfer to adjacent materials (Migration)

Possible Cause 1: Incompatibility with Polymer Matrix or Additives While this compound is broadly compatible, certain polymer grades or additives (like some plasticizers or lubricants) might create an environment where migration is more likely.[9]

  • Troubleshooting Steps:

    • Review the composition of your formulation. Are there any new or different additives compared to previous successful experiments?

    • If possible, prepare a test batch with a more compatible, higher molecular weight plasticizer, as these are less prone to causing migration.[10]

    • Ensure all components in your formulation are compatible with each other.

Possible Cause 2: Excessive Processing Temperature Although this compound has high heat stability (up to 300°C in HDPE), excessively high processing temperatures can increase the mobility of pigment particles within the polymer matrix, potentially leading to migration.[2][9]

  • Troubleshooting Steps:

    • Verify the processing temperature is within the recommended range for both the polymer and this compound.

    • Reduce the processing temperature in small increments to see if the migration issue is resolved, without compromising the quality of the final product.

Possible Cause 3: High Pigment Concentration (Overdosing) Using a higher concentration of pigment than necessary can lead to a supersaturated state in the polymer, where not all pigment particles are fully encapsulated, making them more likely to migrate.[9][11]

  • Troubleshooting Steps:

    • Review the pigment loading in your formulation. Is it higher than in previous successful runs?

    • Conduct a concentration study to determine the minimum amount of this compound required to achieve the desired color strength.

Issue: Observation of color leaching into solvents or onto the surface (Bleeding)

Possible Cause 1: Poor Pigment Dispersion If the pigment is not adequately dispersed, agglomerates (clumps of pigment particles) can form. These poorly bound particles are more susceptible to being washed out by solvents or plasticizers.[9][12]

  • Troubleshooting Steps:

    • Evaluate your mixing and dispersion process. Ensure there is sufficient shear and mixing time to break down agglomerates.

    • Consider using a dispersion agent that is compatible with your system to improve pigment wetting and distribution.

    • Conduct a filter pressure test to assess the quality of your pigment dispersion.[12]

Possible Cause 2: Aggressive Solvents or Plasticizers Certain solvents or low molecular weight plasticizers can partially dissolve the pigment, leading to bleeding.[10][13]

  • Troubleshooting Steps:

    • If your application involves contact with solvents, ensure that this compound has high resistance to those specific chemicals.

    • If bleeding is observed in a plasticized formulation, consider replacing the current plasticizer with a higher molecular weight or polymeric alternative that has lower solvating power.

Possible Cause 3: Environmental Factors High humidity or exposure to certain chemicals can sometimes contribute to bleeding issues in coatings and inks.[9][14]

  • Troubleshooting Steps:

    • Control the environmental conditions during application and curing, ensuring adequate air circulation to remove moisture.[14]

    • If the end-use environment involves chemical exposure, pre-test the pigmented material for resistance to those specific chemicals.

Data & Physical Properties

The following tables summarize the key performance indicators for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical GroupDisazo Condensation[1]
Molecular FormulaC40H24Cl4N6O4[3]
Molecular Weight794.47 g/mol [15]
Density~1.5 g/cm³[12]
Oil Absorption~55 g/100g [2]
Heat ResistanceUp to 300°C[5]

Table 2: Fastness Properties of this compound

PropertyRating (1-5 or 1-8 Scale)DescriptionReference(s)
Light Fastness7-8 (Excellent)Resistance to fading when exposed to light.[2]
Migration Fastness5 (Excellent)Resistance to migrating into adjacent materials.[2]
Acid Resistance5 (Excellent)Resistance to change in acidic environments.[2]
Alkali Resistance5 (Excellent)Resistance to change in alkaline environments.[2]
Water Resistance5 (Excellent)Resistance to bleeding in water.[12]
Oil Resistance5 (Excellent)Resistance to bleeding in oil.[12]

Note: Fastness scales typically range from 1 (poor) to 5 (excellent), or 1 (poor) to 8 (excellent) for lightfastness.

Experimental Protocols

Protocol 1: Evaluation of Pigment Migration in Plastics (Based on PE Migration Resistance Test descriptions) [6]

Objective: To determine the tendency of this compound to migrate from a pigmented plastic into an unpigmented plastic.

Materials:

  • This compound

  • Polymer resin (e.g., LDPE)

  • White flexible PVC sheets (containing TiO2 and a plasticizer like DOP)

  • Two-roll mill or similar mixing equipment

  • Compression molding press

  • Oven

  • Weight (to apply 3 kg/cm ² pressure)

  • Gray Scale for assessing color change

Methodology:

  • Prepare a 0.2% pigmented polymer sample by thoroughly mixing this compound with the desired polymer resin on a two-roll mill.

  • Create sample sheets of the pigmented polymer using a compression molding press.

  • Place a pigmented sample sheet in direct contact with a white flexible PVC sheet.

  • Place the combined sheets under a pressure of 3 kg/cm ² using a weight.

  • Incubate the pressed sample in an oven at 80°C for 24 hours.

  • After incubation, separate the sheets and visually inspect the white PVC sheet for any color staining.

  • Assess the degree of color transfer using a 5-grade Gray Scale, where Grade 5 indicates no migration and Grade 1 indicates severe migration.

Protocol 2: Evaluation of Pigment Bleeding in Solvents (Based on ASTM D279, Method A) [8]

Objective: To determine the bleeding characteristics of this compound when in direct contact with a solvent.

Materials:

  • Dry this compound

  • Selected solvent (e.g., toluene, ethanol, or a specific plasticizer)

  • Test tubes with stoppers

  • Filter paper

  • Funnel

  • White paper or a spectrophotometer for color evaluation

Methodology:

  • Weigh 0.5 g of this compound and place it into a clean, dry test tube.

  • Add 20 mL of the selected solvent to the test tube.

  • Stopper the test tube and shake it vigorously for 10 seconds.

  • Allow the mixture to stand for 15 minutes.

  • Repeat the 10-second shake and then let the mixture stand for an additional 45 minutes.

  • Filter the mixture through filter paper to separate the pigment from the solvent.

  • Observe the filtrate (the solvent that has passed through the filter).

  • Evaluate the degree of bleeding by visually assessing the coloration of the filtrate against a white background or by measuring its absorbance using a spectrophotometer. The result can be rated on a scale from no bleeding (clear solvent) to severe bleeding (intensely colored solvent).

Visualizations

G cluster_start Start: Migration or Bleeding Observed cluster_check1 Formulation & Concentration cluster_check2 Processing & Dispersion cluster_end Resolution start Unexpected Color Transfer Observed q1 Is pigment concentration > specification? start->q1 a1_yes Reduce pigment loading. Conduct concentration study. q1->a1_yes Yes q2 Are all additives (e.g., plasticizers) compatible with the pigment and resin? q1->q2 No a1_yes->q2 a2_no Review formulation. Consider higher molecular weight plasticizers. q2->a2_no No q3 Is processing temperature exceeding recommendations? q2->q3 Yes a2_no->q3 a3_yes Lower processing temperature in controlled increments. q3->a3_yes Yes q4 Is pigment dispersion adequate? q3->q4 No a3_yes->q4 a4_no Optimize mixing parameters (time, shear). Consider a dispersion agent. q4->a4_no No end_node Issue Resolved q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for this compound.

G cluster_polymer Pigmented Polymer Matrix p1 Polymer Chains pigment This compound (Well-Dispersed) c1 Receiving Polymer Matrix plasticizer High MW Plasticizer interface_node pigment->interface_node Low Mobility plasticizer->interface_node Low Mobility

Caption: Conceptual model of a stable pigment system.

References

Surfactants and additives for Pigment Red 166 dispersion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with C.I. Pigment Red 166. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during the dispersion process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (C.I. No. 20730; CAS No. 3905-19-9) is a disazo condensation pigment that provides a clean, yellowish-red shade.[1][2] It is known for its good light and weather fastness, as well as resistance to migration in plasticized PVC.[3][4] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical ClassDisazo Condensation
Density1.50 - 1.57 g/cm³[1][3]
Oil Absorption40-55 g/100g [1][3]
Heat ResistanceUp to 300°C in HDPE[3]
Light Fastness (Full Shade)7-8 (on a scale of 1-8)[3]

Q2: What are the primary applications of this compound?

A2: this compound is widely used in coloring plastics (such as PVC, PE, PP), rubber, and in the formulation of printing inks and industrial coatings.[2][3][4] Its heat stability makes it suitable for high-temperature processing applications.[3]

Q3: What are the key steps in achieving a good dispersion of this compound?

A3: A successful dispersion process for this compound, like other pigments, involves three critical stages: wetting, separation (grinding), and stabilization.[5]

  • Wetting: The initial step where the air and moisture on the surface of the pigment particles are displaced by the liquid medium (solvent or water).

  • Separation: Mechanical energy is applied to break down pigment agglomerates into smaller, ideally primary, particles.

  • Stabilization: Surfactants and other additives are used to prevent the dispersed particles from re-agglomerating or flocculating.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of this compound.

Issue 1: Poor Color Development or Low Tinting Strength

  • Possible Cause: Incomplete dispersion, leading to large particle sizes. Flocculation of pigment particles after dispersion.

  • Troubleshooting Steps:

    • Optimize Grinding Time and Energy: Ensure sufficient mechanical energy is applied during the grinding phase to break down agglomerates.

    • Evaluate Dispersant Choice and Concentration: The choice of wetting and dispersing agent is crucial. A dispersant that is not well-matched to the pigment surface chemistry will not provide adequate stabilization. Experiment with different types of dispersants (e.g., polymeric dispersants with suitable anchoring groups) and optimize their concentration.

    • Consider a Synergist Additive: Synergists are compounds structurally similar to the pigment that adsorb onto the pigment surface and improve the anchoring of the dispersing agent, leading to better stabilization and color development.[6][7][8]

    • Check for Pigment Shock: This can occur when a pigment concentrate is added too quickly to a letdown system, causing rapid changes in solvent composition and leading to flocculation. Add the concentrate slowly and with good agitation.

Issue 2: Flocculation and Agglomeration

  • Possible Cause: Flocculation is the loose association of pigment particles, while agglomeration involves stronger, more permanent binding.[5] Both can result from inadequate stabilization.

  • Troubleshooting Steps:

    • Improve Stabilization:

      • Electrostatic Stabilization: In aqueous systems, ensure the dispersant provides sufficient charge repulsion between particles.

      • Steric Stabilization: In solvent-based systems, polymeric dispersants with long, solvent-soluble chains can provide a physical barrier to prevent particles from approaching each other.

    • Optimize Dispersant to Pigment Ratio: An incorrect concentration of dispersant can be detrimental. Too little will not fully cover the pigment surface, while too much can lead to depletion flocculation or negatively impact other formulation properties.

    • Incorporate a Synergist: As mentioned previously, synergists can significantly enhance the stability of the dispersion.[6][7][8]

Issue 3: High Viscosity of the Pigment Dispersion

  • Possible Cause: Poor wetting of the pigment, leading to a high volume of entrapped air and inefficient particle packing. Incomplete deagglomeration.

  • Troubleshooting Steps:

    • Select an Effective Wetting Agent: A surfactant with a suitable HLB (hydrophile-lipophile balance) can improve the initial wetting of the pigment powder.

    • Optimize the Grinding Process: Ensure the grinding process is efficient in breaking down agglomerates.

    • Adjust Additive Concentrations: Review the concentrations of all additives, as some may contribute to an increase in viscosity.

Issue 4: Sedimentation or Settling on Storage

  • Possible Cause: Poor colloidal stability of the dispersion. Density differences between the pigment and the medium.

  • Troubleshooting Steps:

    • Enhance Dispersion Stability: Re-evaluate the dispersant and synergist system to ensure long-term stability.

    • Incorporate Rheology Modifiers: The addition of a suitable rheology modifier can build a network structure within the liquid phase that helps to suspend the pigment particles and prevent settling.

    • Particle Size Optimization: While smaller particles are generally desirable for color strength, excessively fine particles can sometimes be more prone to certain types of flocculation. Ensure the particle size distribution is optimal for the application.

Experimental Protocols

The following are generalized starting point protocols for preparing a this compound dispersion. The exact formulation will need to be optimized based on the specific application and available equipment.

Protocol 1: Solvent-Based this compound Dispersion

  • Premix Preparation:

    • To a suitable vessel, add the solvent system (e.g., a blend of esters and aromatic hydrocarbons).

    • With agitation, add the selected polymeric dispersant and synergist (if used) and mix until fully dissolved. A typical starting point for the dispersant is 10-30% active content on pigment weight, and for the synergist, 1-5% on pigment weight.

  • Pigment Addition:

    • Slowly add the this compound powder to the premix under continuous agitation.

    • Continue mixing at a low speed until the pigment is fully wetted and a homogenous slurry is formed.

  • Grinding:

    • Transfer the slurry to a bead mill or other suitable grinding equipment.

    • Mill the dispersion until the desired particle size and color strength are achieved. Monitor the progress by taking samples and analyzing them with a Hegman gauge or a particle size analyzer.

  • Letdown:

    • Once the desired dispersion quality is reached, the pigment concentrate can be let down into the final binder system under agitation.

Protocol 2: Water-Based this compound Dispersion

  • Premix Preparation:

    • To a vessel, add deionized water and any co-solvents (e.g., glycols).

    • Add the selected water-soluble dispersant and a defoamer, and mix until homogeneous.

  • Pigment Addition:

    • Slowly add the this compound powder to the premix under high-speed dispersion.

    • Increase the speed to ensure proper wetting of the pigment.

  • Grinding:

    • Transfer the premix to a bead mill.

    • Grind the dispersion until the target particle size distribution is achieved.

  • Stabilization and Letdown:

    • After grinding, the pH of the dispersion may need to be adjusted with a suitable amine to ensure the stability of the dispersant.

    • The final pigment concentrate can then be incorporated into the aqueous binder system.

Visualization of Key Processes

Experimental Workflow for Pigment Dispersion

The following diagram illustrates a typical workflow for the preparation and evaluation of a this compound dispersion.

experimental_workflow cluster_prep Preparation Stage cluster_eval Evaluation Stage cluster_letdown Application Stage Premix 1. Prepare Premix (Solvent/Water + Dispersant + Synergist) Pigment_Addition 2. Add this compound Premix->Pigment_Addition Grinding 3. Grinding (e.g., Bead Mill) Pigment_Addition->Grinding Particle_Size Particle Size Analysis (e.g., Hegman Gauge, Laser Diffraction) Grinding->Particle_Size Rheology Rheology Measurement (Viscosity) Grinding->Rheology Colorimetry Color Strength & Shade (Spectrophotometer) Grinding->Colorimetry Letdown 4. Letdown into Binder Grinding->Letdown Stability Stability Assessment (Storage Test) Colorimetry->Stability Final_Product Final Product (Ink / Coating) Letdown->Final_Product

Caption: A flowchart of the experimental workflow for preparing and evaluating this compound dispersions.

Logical Relationship in a Stabilized Pigment Dispersion

This diagram illustrates the interaction between this compound, a synergist, and a polymeric dispersant to achieve a stable dispersion.

stabilization_mechanism cluster_stabilizers Stabilizing Agents Pigment This compound Particle Synergist Synergist Synergist->Pigment Adsorbs onto pigment surface Dispersant Polymeric Dispersant Dispersant->Synergist Anchors to synergist Medium Dispersion Medium (Solvent/Water) Dispersant->Medium Stabilizing chains extend into medium

Caption: The synergistic stabilization of a this compound particle.

References

Overcoming processing challenges with Pigment Red 166 in plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Red 166 in plastics.

Troubleshooting Guides

This section addresses common processing challenges encountered when using this compound.

1. Issue: Poor Dispersion (Color Streaks, Specks, or Agglomerates)

Q: My final plastic part shows color streaks and specks. How can I improve the dispersion of this compound?

A: Poor dispersion is a common issue that can lead to aesthetic defects and negatively impact mechanical properties. Here are several factors to consider for improving the dispersion of this compound:

  • Masterbatch Quality: Ensure the pigment is well-dispersed within the masterbatch carrier. The carrier resin should have a melt flow index (MFI) that is equal to or higher than the production resin for good compatibility.

  • Processing Parameters:

    • Temperature: Ensure the processing temperature is within the optimal range for both the polymer and the pigment. While this compound has high heat stability, processing at too low a temperature can result in high melt viscosity, hindering dispersion.

    • Screw Speed and Design: Use a screw design that imparts sufficient shear to break down pigment agglomerates. Increasing screw speed can improve mixing, but excessive speed may lead to thermal degradation.

    • Back Pressure: Increasing back pressure during injection molding can enhance mixing and dispersion.

  • Drying: Properly dry both the polymer and the masterbatch to prevent moisture-related defects that can be mistaken for poor dispersion.

2. Issue: Warping and Dimensional Instability in HDPE

Q: I am observing significant warping in my injection-molded HDPE parts colored with this compound. What is the cause and how can I mitigate it?

A: Organic pigments, including this compound, can act as nucleating agents in semi-crystalline polymers like HDPE.[1][2] This can alter the polymer's crystallization rate and lead to differential shrinkage, resulting in warping.

Troubleshooting Steps:

  • Optimize Cooling:

    • Mold Temperature: A higher mold temperature (within the recommended range for HDPE) allows for slower cooling, which can reduce internal stresses.

    • Cooling Time: Ensure adequate and uniform cooling time to allow the part to solidify without stress buildup.

  • Processing Adjustments:

    • Injection Pressure and Speed: Lowering the injection pressure and speed can reduce the orientation of polymer chains and pigment particles, leading to more uniform shrinkage.

    • Holding Pressure: Optimize holding pressure and time to compensate for shrinkage as the part cools.

  • Part and Mold Design:

    • Wall Thickness: Maintain a uniform wall thickness throughout the part.

    • Gate Location: Position gates to ensure a balanced flow of material into the mold cavity.

3. Issue: Color Shifts or Thermal Degradation

Q: My plastic parts have a brownish or faded red color, suggesting thermal degradation of this compound, even though it's rated for high temperatures. What could be the issue?

A: While this compound has excellent thermal stability, particularly in polyolefins where it can withstand temperatures up to 300°C for short periods, several factors can contribute to color degradation.[3][4][5]

  • Excessive Residence Time: If the molten polymer/pigment mixture remains in the extruder barrel or injection unit for too long at elevated temperatures, thermal degradation can occur.

  • High Shear: Excessive shear from high screw speeds can generate frictional heat, raising the melt temperature beyond the setpoint and potentially degrading the pigment.

  • "Dead Spots" in Machinery: Areas in the extruder or molding machine where material can stagnate will lead to prolonged heat exposure for that portion of the material.

  • Polymer Type: The thermal stability of the pigment can be influenced by the polymer it is in. While stable in polyolefins, its performance might differ in other polymers. Disazo pigments, as a class, are generally not recommended for processing temperatures exceeding 200°C due to the potential for thermal decomposition.[6]

Preventative Measures:

  • Optimize Processing Temperature: Use the lowest possible processing temperature that still allows for good melt flow and dispersion.

  • Minimize Residence Time: Ensure a smooth and continuous process to avoid prolonged heat exposure.

  • Regular Maintenance: Clean processing equipment regularly to eliminate dead spots and prevent material buildup.

Frequently Asked Questions (FAQs)

Q1: What are the typical processing temperatures for this compound?

A1: The processing temperature largely depends on the base polymer. This compound has high heat stability, making it suitable for a range of plastics. For example, in HDPE, it can be heat-resistant up to 300°C.[3][4][5] For a general-purpose polymer like polypropylene, typical injection molding temperatures would be in the range of 200-230°C.

Q2: What is a typical loading level for this compound in plastics?

A2: The loading level depends on the desired color depth, the thickness of the final part, and the presence of other additives like titanium dioxide. A typical starting point for masterbatch production is between 20-40% pigment concentration. For the final part, the masterbatch is let down into the natural polymer at ratios typically ranging from 1% to 5%.

Q3: Does this compound affect the mechanical properties of the final plastic part?

A3: The addition of any pigment can potentially affect the mechanical properties of a polymer. Because organic pigments like this compound can influence the crystallization of polymers, they may have an impact on properties such as tensile strength, impact resistance, and dimensional stability.[7] It is recommended to test the mechanical properties of the final colored part to ensure it meets the application's requirements.

Q4: Is this compound suitable for use in PVC applications?

A4: Yes, this compound is recommended for use in PVC and is noted for its good resistance to migration in plasticized PVC.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical TypeDisazo Condensation
C.I. Number20730
CAS Number3905-19-9
Density1.5 g/cm³
Oil Absorption≤60 ml/100g
Heat Resistance (HDPE)up to 300°C
Light Fastness (Full Shade)7-8 (on a scale of 1-8)

Data compiled from multiple sources.[9]

Table 2: Recommended Injection Molding Parameters for Polypropylene (PP) Homopolymer

ParameterRecommended Range
Melt Temperature200 - 230 °C
Mold Temperature20 - 60 °C
Injection Pressure5.5 - 10 MPa
Holding Pressure50-70% of Injection Pressure
Back Pressure0.34 - 0.7 MPa

Note: These are general guidelines. Optimal parameters will depend on the specific grade of PP, part geometry, and machine characteristics.[10][11]

Experimental Protocols

1. Protocol: Assessment of Pigment Dispersion in Polyolefins (based on ISO 18553)

Objective: To qualitatively and quantitatively assess the degree of dispersion of this compound in a polyolefin matrix.

Methodology:

  • Sample Preparation:

    • Take a representative sample of the final colored plastic part or pellet.

    • Cut a small piece of the sample.

    • Place the sample between two clean microscope slides.

    • Heat the slides on a hot plate to a temperature just above the melting point of the polymer (e.g., ~150-210°C for PE).

    • Apply gentle pressure to create a thin film of the polymer.

    • Allow the slide to cool to room temperature.

  • Microscopic Examination:

    • Place the prepared slide on the stage of a transmission light microscope.

    • Examine the film at a magnification of 100x.

    • Scan different areas of the film to assess the overall dispersion.

  • Evaluation:

    • Look for agglomerates (dark, dense areas of undispersed pigment).

    • Compare the observed dispersion to a rating scale or reference images, such as those provided in ISO 18553.

    • A good dispersion will show a uniform color with very few or no visible agglomerates.

2. Protocol: Color Difference Measurement (based on ASTM D2745 principles)

Objective: To quantitatively measure the color difference between a production sample and a standard.

Methodology:

  • Instrumentation:

    • Use a spectrophotometer or colorimeter capable of measuring color in the CIELAB (Lab*) color space.

  • Sample Preparation:

    • Ensure both the standard and the sample plaques have a flat, opaque, and uniform surface.

    • The plaques should be of sufficient thickness to be opaque.

  • Measurement:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the L, a, and b* values of the color standard and record them.

    • Measure the L, a, and b* values of the production sample in at least three different locations and calculate the average.

  • Calculation of Color Difference (ΔE*):

    • Calculate the difference in lightness (ΔL), red/green coordinate (Δa), and yellow/blue coordinate (Δb*):

      • ΔL* = Lsample - Lstandard

      • Δa* = asample - astandard

      • Δb* = bsample - bstandard

    • Calculate the total color difference (ΔE*) using the following formula:

      • ΔE* = √((ΔL)² + (Δa)² + (Δb*)²)

    • A lower ΔE* value indicates a smaller color difference and better color consistency.

Visualizations

G Troubleshooting Workflow: Poor Pigment Dispersion start Start: Poor Dispersion Observed (Streaks, Specks) q1 Is the masterbatch carrier compatible with the base resin? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are processing temperatures within the recommended range? a1_yes->q2 s1 Action: Select a masterbatch with a compatible carrier resin (similar or higher MFI). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there sufficient shear in the process? a2_yes->q3 s2 Action: Adjust temperature profile. Increase if melt is too viscous, but avoid exceeding thermal stability limits. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_good Dispersion Improved a3_yes->end_good s3 Action: Increase back pressure. Increase screw speed moderately. Consider a more dispersive screw design. a3_no->s3 s3->end_good

Caption: Troubleshooting workflow for poor pigment dispersion.

G Logical Relationships in HDPE Warpage with Organic Pigments pigment This compound (Organic Pigment) nucleation Acts as a Nucleating Agent pigment->nucleation crystallization Alters Polymer Crystallization Rate nucleation->crystallization shrinkage Differential Shrinkage crystallization->shrinkage warpage Warpage in Final Part shrinkage->warpage processing Processing Conditions (e.g., Cooling Rate) processing->shrinkage influences design Part/Mold Design (e.g., Wall Thickness) design->shrinkage influences

Caption: Causes of warpage in HDPE with organic pigments.

References

Technical Support Center: Enhancing the Color Strength of Pigment Red 166 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 166 formulations. The focus is on addressing common challenges and providing actionable strategies to enhance color strength and overall performance.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low Color Strength or Weak Tinting

  • Question: My formulation with this compound is showing weaker or less intense color than expected. What are the potential causes and how can I improve the color strength?

  • Answer: Low color strength is a common issue that can often be traced back to inadequate pigment dispersion.[1][2][3] When pigment particles are not properly separated and stabilized, they form agglomerates which are less effective at absorbing and scattering light, leading to a weaker color.[1][3]

    Potential Causes & Solutions:

    • Poor Wetting of Pigment Particles: The initial step of dispersion involves the liquid medium displacing air from the pigment's surface.[4][5] If wetting is incomplete, the subsequent dispersion steps will be inefficient.

      • Solution: Incorporate a suitable wetting agent into your formulation. The choice of wetting agent will depend on your system (water-based or solvent-based).[4]

    • Inefficient Mechanical Dispersion (Milling/Grinding): The mechanical energy applied may be insufficient to break down pigment agglomerates into primary particles.[3][6]

      • Solution: Optimize your milling process. This can include adjusting the milling time, the size and material of the grinding media (beads), and the agitator speed.[7] Dry milling in the presence of an extender pigment can also help to produce ultra-fine particles, thereby increasing color strength.[6]

    • Pigment Re-agglomeration: After mechanical dispersion, pigment particles can re-form agglomerates if the system is not properly stabilized.

      • Solution: Utilize an effective dispersing agent or a synergist. Dispersing agents adsorb onto the pigment surface, preventing re-agglomeration through steric or electrostatic stabilization.[2][8] Synergists are pigment derivatives that anchor to the pigment surface and enhance the adsorption of polymeric dispersing agents.[9]

Issue 2: Inconsistent Color from Batch to Batch

  • Question: I am observing significant color variations between different batches of my this compound formulation. What could be causing this inconsistency?

  • Answer: Batch-to-batch color inconsistency is often a result of a lack of standardization in the formulation and dispersion process.

    Potential Causes & Solutions:

    • Variability in Raw Materials: The properties of the pigment, resins, and other additives can vary slightly between lots.

      • Solution: Implement a robust quality control process for all incoming raw materials.

    • Inconsistent Dispersion Process: Minor variations in milling time, temperature, or energy input can lead to different degrees of pigment dispersion and, consequently, different color strengths.

      • Solution: Standardize all dispersion process parameters, including equipment settings, processing times, and temperature control.

Issue 3: Poor Compatibility with the Formulation Matrix

  • Question: The this compound seems to be poorly compatible with my polymer/resin system, leading to issues like flocculation. How can I improve compatibility?

  • Answer: Poor compatibility between the pigment and the surrounding matrix can lead to flocculation, which reduces color strength and can negatively impact the physical properties of the final product.

    Potential Causes & Solutions:

    • Surface Energy Mismatch: The surface energy of the pigment particles may not be compatible with the polarity of the liquid medium.

      • Solution: The use of a dispersing agent is crucial here. The dispersing agent acts as a bridge between the pigment particle surface and the medium, improving compatibility.[8] For organic pigments like this compound in apolar systems, dispersants with both wetting and stabilizing properties are required.[4]

Frequently Asked Questions (FAQs)

1. What is the most critical factor for maximizing the color strength of this compound?

The most critical factor is achieving a fine and stable dispersion of the pigment particles.[1] The tinting strength of a pigment is directly related to its particle size and distribution; smaller, well-dispersed particles provide a larger surface area for light interaction, resulting in a more intense color.[1][3]

2. How do dispersing agents and synergists work to enhance color strength?

Dispersing agents are additives that adsorb onto the surface of pigment particles, preventing them from re-agglomerating after the mechanical milling process.[2][8] This stabilization of the dispersion leads to improved color development.[4] Synergists are compounds that are structurally similar to the pigment and have a strong affinity for the pigment surface.[9] They act as an anchor to improve the effectiveness of the primary dispersing agent.[9]

3. Can the choice of milling technique impact the final color strength?

Yes, the milling technique is crucial. The goal of milling is to break down pigment agglomerates to the desired particle size.[3] Different milling techniques (e.g., bead milling, salt milling) and the optimization of milling parameters (e.g., milling time, bead size, energy input) can significantly impact the final particle size distribution and, therefore, the color strength.[7][10][11]

4. Is there a way to chemically modify this compound to improve its color strength?

While direct chemical modification of this compound in a typical lab setting is complex, surface treatment is a viable approach. For other azo pigments, studies have shown that surface modification with surfactants or other additives can improve properties like color strength.[12][13] For instance, in a study on Pigment Red 146, modification with surfactants and graphene oxide resulted in a significant increase in color strength.[13]

Data Presentation: Impact of Formulation and Process Variables on Color Strength

The following tables summarize quantitative data from studies on similar red pigments, illustrating the potential impact of various enhancement strategies. Note that this data is for illustrative purposes as specific data for this compound was not available.

Table 1: Effect of Surfactant and Additive Modification on the Color Strength of C.I. Pigment Red 146

Modification AgentConcentrationResulting Color Strength (%)
None (Control)-100.0
Igepon T (Anionic Surfactant)2%102.4
Peregal O-25 (Non-ionic Surfactant) & DB-60 & Graphene Oxide-109.0
Hydrothermal Treatment105°C112.6

Data adapted from a study on C.I. Pigment Red 146.[12][13]

Table 2: Physical Properties of a Commercial Grade of this compound

PropertyValue
Density (g/cm³)1.5 - 1.57
Specific Surface Area (m²/g)26
Oil Absorption ( g/100g )55
Heat Resistance200°C - 300°C
Light Fastness (Scale 1-8)7-8

Data compiled from various technical data sheets.[14][15][16][17][18]

Experimental Protocols

Protocol 1: Determination of Relative Tinting Strength (Based on ASTM D387)

This protocol describes a standardized method for comparing the tinting strength of a test sample of this compound against a reference standard.

Materials and Equipment:

  • Mechanical Muller

  • Glass slabs

  • Spatula

  • Analytical balance

  • Reference standard this compound

  • Test sample this compound

  • White pigment paste (e.g., Zinc Oxide or Titanium Dioxide in a suitable vehicle)

  • Vehicle (e.g., linseed oil)

  • Paper charts for drawdown comparison

Procedure:

  • Preparation of the Color Pigment Paste:

    • Accurately weigh a specific amount of the reference standard this compound and the vehicle.

    • Combine them on a glass slab and mix thoroughly with a spatula.

    • Transfer the mixture to the mechanical muller and grind according to the manufacturer's instructions to create a smooth paste.

    • Repeat this process for the test sample of this compound.

  • Preparation of the Tint Mixture:

    • On a separate glass slab, weigh a specific amount of the color pigment paste (e.g., 0.5 g).

    • Calculate and add the required amount of white pigment paste to achieve a specific ratio (e.g., 1 part dry color pigment to 10 parts dry white pigment).

    • Mix thoroughly with the spatula.

  • Comparison:

    • Place a small amount of the tint paste from the reference standard and the test sample side-by-side on a paper chart.

    • Use a drawdown bar or a spatula to draw the two pastes down the chart in parallel stripes.

    • Visually compare the color of the two drawdowns.

  • Strength Adjustment and Calculation:

    • If the colors are not identical, the difference may be due to hue or tinting strength.

    • To determine the relative tinting strength, prepare a new tint mixture with the test pigment, adjusting the amount of color paste until the closest possible color match to the standard is achieved.

    • The relative tinting strength is calculated as follows:

      • Relative Tinting Strength (%) = (Mass of standard paste / Mass of test paste used for the best match) x 100

Protocol 2: General Protocol for Enhancing Color Strength through Optimized Dispersion

This protocol outlines a general experimental workflow to investigate the effect of dispersing agents and milling time on the color strength of this compound.

Materials and Equipment:

  • Bead mill

  • Grinding media (e.g., ceramic beads of a specific diameter)

  • This compound

  • Vehicle/Resin system

  • A selection of dispersing agents

  • Equipment for measuring color strength (e.g., spectrophotometer)

Procedure:

  • Preparation of a Control Formulation:

    • Prepare a formulation of this compound in the chosen vehicle without any dispersing agent.

    • Process this formulation in the bead mill for a standard period (e.g., 30 minutes).

    • Measure the color strength of the resulting dispersion as the baseline.

  • Investigating the Effect of Dispersing Agents:

    • Prepare several identical formulations, each with a different dispersing agent at a specific concentration (e.g., 1-2% based on pigment weight).

    • Process each formulation in the bead mill under the same conditions as the control.

    • Measure the color strength of each dispersion and compare it to the control.

  • Investigating the Effect of Milling Time:

    • Using the formulation with the most effective dispersing agent from the previous step, prepare several samples.

    • Process each sample in the bead mill for different durations (e.g., 30, 60, 90, 120 minutes).

    • Measure the color strength of each sample to determine the optimal milling time.

  • Analysis:

    • Compare the color strength values obtained under different conditions to identify the optimal dispersing agent and milling time for your specific formulation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_dispersion Dispersion Optimization cluster_analysis Analysis A Weigh this compound, Vehicle, and Additives B Pre-mix components A->B C Mechanical Dispersion (e.g., Bead Mill) B->C D Vary Parameters: - Dispersing Agent Type/Conc. - Milling Time E Measure Color Strength (e.g., Spectrophotometer) D->E F Analyze Data and Determine Optimal Conditions E->F

Caption: Experimental workflow for optimizing the color strength of this compound formulations.

logical_relationship cluster_solutions Solutions A Poor Dispersion B Pigment Agglomeration A->B C Reduced Light Absorption/ Scattering B->C D Low Color Strength C->D S1 Optimize Milling Process E Improved Dispersion S1->E S2 Add Dispersing Agent S2->E S3 Incorporate Synergist S3->E F Stabilized Primary Particles E->F G Enhanced Light Absorption/ Scattering F->G H Increased Color Strength G->H

References

Technical Support Center: Preventing Flocculation of Pigment Red 166 in Solvent-Based Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and formulation chemists in preventing the flocculation of Pigment Red 166 in solvent-based ink systems.

Troubleshooting Guide

Issue: Observed Flocculation of this compound

Flocculation, the agglomeration of pigment particles, can manifest as color shift, loss of gloss, reduced color strength, and poor dispersion stability in solvent-based inks.[1][2] The following sections provide a systematic approach to troubleshooting this issue.

1. Review of Formulation Components

An improper selection or combination of formulation components is a primary cause of pigment flocculation.

  • Dispersant Selection and Concentration: The choice of dispersant is critical for stabilizing this compound, a disazo condensation pigment. Polymeric dispersants with suitable anchoring groups for organic pigments are generally recommended. The concentration of the dispersant must be optimized; insufficient levels will lead to incomplete coverage of the pigment surface, while excessive amounts can cause issues like bridging flocculation.

  • Resin System: The binder resin plays a significant role in pigment stabilization. The resin should have good wetting properties for this compound and be compatible with the chosen dispersant and solvent system. Incompatibility can lead to the displacement of the dispersant from the pigment surface, resulting in flocculation.

  • Solvent Blend: The polarity of the solvent system can influence the conformation of the polymeric dispersant's stabilizing chains and the solubility of the resin. A poorly matched solvent blend can lead to a collapse of the stabilizing layer around the pigment particles, promoting flocculation.[3]

2. Evaluation of the Dispersion Process

The mechanical process of dispersing the pigment is as crucial as the chemical formulation.

  • Milling Time and Intensity: Inadequate milling can result in incomplete deagglomeration of the pigment particles, leaving them susceptible to flocculation. The milling time and energy input should be optimized for the specific equipment being used (e.g., bead mill, three-roll mill).

  • Mill Base Viscosity: The viscosity of the mill base during dispersion is a critical parameter. A viscosity that is too low will not provide sufficient shear to break down agglomerates effectively. Conversely, excessively high viscosity can lead to poor milling efficiency and heat generation.

3. Post-Dispersion Stability

Flocculation can also occur after the initial dispersion process.

  • Let-Down Stage: The process of letting down the pigment concentrate with the remaining vehicle components can induce flocculation if the components are not compatible. "Pigment shock" can occur if the solvent in the let-down phase is a much better solvent for the dispersant than the pigment surface, stripping the dispersant from the pigment.

  • Storage Stability: Flocculation can develop over time during storage. This can be due to factors such as temperature fluctuations, which can affect solvent-polymer interactions and the stability of the dispersion.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

This compound is a disazo condensation pigment known for its bright yellowish-red shade and good fastness properties. Key properties are summarized in the table below.

PropertyValue
Chemical ClassDisazo Condensation
C.I. Number20730
CAS Number3905-19-9
Density1.5 - 1.57 g/cm³
Oil Absorption50 - 60 g/100g
Heat ResistanceUp to 300°C
Light Fastness (1-8, 8=excellent)7 - 8
Acid Resistance (1-5, 5=excellent)5
Alkali Resistance (1-5, 5=excellent)5

Q2: What type of dispersant is most effective for this compound in a solvent-based system?

For organic pigments like this compound in solvent-based systems, polymeric dispersants are generally the most effective. These dispersants provide steric stabilization, which is the predominant stabilization mechanism in non-aqueous media.[1] Look for dispersants with anchoring groups that have a strong affinity for the surface of organic pigments. The polymeric chains should have good solubility in the chosen solvent system. While specific recommendations depend on the full formulation, dispersants with the following characteristics are good starting points:

Dispersant TypeAnchoring Group Chemistry (Examples)Stabilizing Chain Chemistry (Examples)
High Molecular Weight PolymericAmine-functional, Phthalimide-functionalPolyester, Polyacrylate, Polyurethane
Controlled Free Radical Polymerization (CFRP) basedCarboxylic acid, AmineStyrenic, Acrylic

Q3: How does the solvent choice impact the stability of this compound dispersions?

The solvent system plays a crucial role in the stability of the pigment dispersion by influencing the conformation of the polymeric dispersant and the solubility of the binder. A good solvent for the stabilizing chains of the dispersant will allow them to fully extend from the pigment surface, creating a robust steric barrier. A poor solvent will cause the chains to collapse, reducing the effectiveness of the stabilization and leading to flocculation. The Hansen Solubility Parameters (HSP) of the solvent blend should be closely matched with those of the binder and the stabilizing chains of the dispersant to ensure compatibility.

Q4: What is a logical workflow for troubleshooting flocculation of this compound?

A systematic approach is crucial for identifying the root cause of flocculation. The following workflow can be used as a guide.

Flocculation_Troubleshooting Start Flocculation Observed Check_Formulation Review Formulation Start->Check_Formulation Check_Process Evaluate Dispersion Process Start->Check_Process Check_Post_Dispersion Assess Post-Dispersion Stability Start->Check_Post_Dispersion Dispersant Dispersant Type & Conc. Check_Formulation->Dispersant Resin Resin Compatibility Check_Formulation->Resin Solvent Solvent Blend Check_Formulation->Solvent Milling Milling Time & Intensity Check_Process->Milling Viscosity Mill Base Viscosity Check_Process->Viscosity Let_Down Let-Down Stage Check_Post_Dispersion->Let_Down Storage Storage Stability Check_Post_Dispersion->Storage Optimize_Dispersant Optimize Dispersant Dispersant->Optimize_Dispersant Optimize_Resin Select Compatible Resin Resin->Optimize_Resin Optimize_Solvent Adjust Solvent Blend Solvent->Optimize_Solvent Optimize_Milling Optimize Milling Parameters Milling->Optimize_Milling Optimize_Viscosity Adjust Mill Base Viscosity Viscosity->Optimize_Viscosity Optimize_Let_Down Modify Let-Down Procedure Let_Down->Optimize_Let_Down Optimize_Storage Evaluate Storage Conditions Storage->Optimize_Storage

Caption: A logical workflow for troubleshooting this compound flocculation.

Experimental Protocols

1. Hegman Gauge Fineness of Grind Test (ASTM D1210)

This method is used to assess the size of the largest particles in a pigment dispersion, providing an indication of the degree of deagglomeration.

  • Apparatus: Hegman gauge and scraper.

  • Procedure:

    • Place a small amount of the ink sample at the deep end of the Hegman gauge channel.

    • Hold the scraper with both hands and draw it down the length of the gauge at a steady pace.

    • Immediately view the drawdown at a grazing angle to the light.

    • Observe the point on the scale where a definite speckled appearance becomes apparent.

    • The fineness of grind is the value on the scale at this point.

  • Interpretation: A lower Hegman number indicates a finer grind and better dispersion. An increase in the Hegman number over time can indicate flocculation.

2. Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the particle size distribution of a dispersion.

  • Apparatus: Dynamic Light Scattering instrument.

  • Procedure:

    • Dilute the ink sample with a compatible solvent to a concentration suitable for the instrument.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • The software calculates the particle size distribution based on these fluctuations.

  • Interpretation: An increase in the average particle size or the appearance of a second, larger particle size population over time is indicative of flocculation.

3. Rheological Measurement of Flocculation

The rheological properties of an ink can reveal information about its internal structure, including the presence of flocculation.

  • Apparatus: Rotational rheometer.

  • Procedure:

    • Perform a viscosity measurement over a range of shear rates (a flow curve).

    • Conduct an oscillatory measurement (e.g., a strain sweep or frequency sweep) to determine the viscoelastic properties (G' and G'').

  • Interpretation: Flocculated systems often exhibit shear-thinning behavior and a higher low-shear viscosity. In oscillatory tests, a more solid-like behavior (higher G') at low strains can indicate the presence of a flocculated network structure.

Signaling Pathways and Mechanisms

Mechanism of Steric Stabilization and Flocculation

The stability of this compound in a solvent-based ink is primarily achieved through steric stabilization provided by a polymeric dispersant. The following diagram illustrates this mechanism and the process of flocculation when stabilization fails.

Steric_Stabilization_Flocculation cluster_0 Stable Dispersion cluster_1 Flocculation P1 Pigment Particle D1 Dispersant P1->D1 P3 Pigment Particle D1->P3 Stabilization Failure P2 Pigment Particle D2 Dispersant P2->D2 P4 Pigment Particle P3->P4 van der Waals Attraction

Caption: Mechanism of steric stabilization and flocculation of pigment particles.

References

Technical Support Center: Pigment Red 166 - The Impact of Particle Size on Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pigment Red 166. The following information directly addresses specific issues that may be encountered during experimentation, with a focus on the critical role of particle size in determining the pigment's performance characteristics.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent color strength between different batches of our formulation containing this compound. Could particle size be the cause?

A1: Yes, variations in particle size distribution are a primary cause of inconsistent color strength.[1] Finer particles generally lead to a higher tinting strength due to a larger surface area for light scattering.[2][3] If one batch of this compound has a smaller average particle size than another, it will likely produce a stronger color at the same concentration. It is crucial to ensure a consistent particle size distribution from your supplier or to implement in-house particle size analysis for quality control.

Q2: Our dispersion of this compound in a solvent-based system shows poor stability and is prone to settling. How does particle size influence this?

A2: Particle size significantly impacts dispersion stability. While finer particles offer higher color strength, they also have a greater tendency to agglomerate and flocculate if not properly stabilized.[3][4] This can lead to settling and a loss of color uniformity. For improved stability, a well-controlled, narrow particle size distribution is often more important than simply having the smallest possible particles. Additionally, the choice of dispersing agent should be optimized for the specific particle size and surface chemistry of the this compound you are using.[5][6]

Q3: We are experiencing issues with the gloss of our final coating containing this compound. Can this be related to particle size?

A3: Absolutely. The gloss of a coating is highly dependent on the quality of the pigment dispersion.[7] Large agglomerates or a wide particle size distribution can lead to an uneven surface, which scatters light diffusely and reduces gloss. To achieve a high-gloss finish, it is essential to have a fine and uniform dispersion of this compound particles.

Q4: Does the particle size of this compound affect its lightfastness and weather fastness?

A4: Yes, there is a relationship between particle size and the fastness properties of a pigment. Generally, larger particles can exhibit better lightfastness and weather fastness. This is because they have a smaller surface area-to-volume ratio, which reduces their interaction with UV radiation and environmental factors. However, it's a trade-off, as larger particles may have lower tinting strength. The optimal particle size will depend on the specific application and the desired balance between color strength and durability. This compound is known for its excellent lightfastness.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Related to Particle Size Troubleshooting Steps
Low Color Strength - Coarse particle size or wide particle size distribution.- Incomplete dispersion, leading to large agglomerates.[1]- Verify the particle size distribution of the pigment batch with the supplier's specifications.- Implement a more intensive dispersion process (e.g., increased milling time, higher shear).[5]- Evaluate the effectiveness of the dispersing agent at the current dosage.
Poor Dispersibility / Flocculation - Very fine particles with high surface energy leading to re-agglomeration.- Incompatible dispersing agent for the pigment's surface area.[4][6]- Optimize the dosage of the dispersing agent.- Select a dispersing agent specifically designed for high-performance organic pigments.- Consider a grade of this compound with a slightly larger particle size if stability is a major concern.
Color Shift (Change in Hue) - Significant changes in particle size can sometimes lead to a shift in the perceived color.- Maintain tight control over the particle size distribution between batches.- Ensure the dispersion process does not overly grind the pigment, which could alter its crystalline structure.
Clogging of Nozzles (e.g., in Inkjet Applications) - Presence of oversized particles or agglomerates in the dispersion.- Filter the pigment dispersion before use.- Utilize a this compound grade with a very fine and narrow particle size distribution suitable for the specific application.[1]

Experimental Protocols

Particle Size Distribution Analysis

This protocol outlines the measurement of the particle size distribution of this compound powder using laser diffraction.

Methodology:

  • Sample Preparation:

    • Accurately weigh 0.1 g of this compound powder.

    • Prepare a 0.1% (w/v) solution of a suitable non-ionic surfactant in deionized water to act as a wetting agent.

    • Add the pigment powder to 10 mL of the wetting agent solution and vortex for 1 minute to create a pre-dispersion.

  • Instrumentation:

    • Use a laser diffraction particle size analyzer.

    • Set the refractive index for this compound (approximately 1.72) and the absorption index (as recommended by the instrument manufacturer).

  • Measurement:

    • Add the pre-dispersion dropwise to the instrument's dispersion unit (filled with deionized water) until the desired obscuration level is reached (typically 10-20%).

    • Apply ultrasonication for 60 seconds to break up any loose agglomerates.

    • Perform the measurement, collecting data for at least three consecutive runs.

  • Data Analysis:

    • Report the particle size distribution as D10, D50 (median particle size), and D90 values.

    • Analyze the modality of the distribution (unimodal, bimodal, etc.).

Color Strength Evaluation

This protocol describes the determination of the tinting strength of this compound in a white reduction.

Methodology:

  • Preparation of White Base:

    • Prepare a standard white ink or paint base (e.g., containing a known concentration of TiO2).

  • Pigment Dispersion:

    • Accurately weigh 1 part of this compound and 10 parts of the white base.

    • Disperse the mixture using a high-speed disperser or a three-roll mill until a fineness of grind of < 5 µm is achieved.

  • Drawdown and Measurement:

    • Create a drawdown of the tinted mixture on a calibrated test chart using a wire-wound bar to ensure uniform film thickness.

    • Allow the drawdown to dry completely under controlled temperature and humidity.

    • Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of the dried film.

  • Calculation of Color Strength:

    • Compare the colorimetric data of the sample to a standard batch of this compound.

    • The relative color strength can be calculated using appropriate software or formulas based on the K/S values.

Data Presentation

Table 1: Hypothetical Effect of this compound Particle Size on Performance

Parameter Grade A (Fine) Grade B (Medium) Grade C (Coarse) Test Method
Median Particle Size (D50) 0.2 µm0.8 µm2.5 µmLaser Diffraction
Relative Color Strength 115%100% (Standard)85%Spectrophotometry
Gloss (60°) 85 GU80 GU70 GUGloss Meter
Dispersion Stability (24h) ModerateHighVery HighVisual Assessment
Lightfastness (Blue Wool Scale) 788Xenon Arc Weathering

Visualizations

cluster_0 Particle Size cluster_1 Performance Attributes Fine Fine (<0.5 µm) ColorStrength Color Strength Fine->ColorStrength Increases Dispersibility Dispersibility Fine->Dispersibility Decreases (Higher Agglomeration Tendency) Gloss Gloss Fine->Gloss Increases (with proper dispersion) Lightfastness Lightfastness Fine->Lightfastness Slightly Decreases Medium Medium (0.5 - 1.5 µm) Coarse Coarse (>1.5 µm) Coarse->ColorStrength Decreases Coarse->Dispersibility Increases (Lower Agglomeration Tendency) Coarse->Gloss Decreases Coarse->Lightfastness Increases cluster_workflow Experimental Workflow Start Start: Receive this compound Sample PSD Particle Size Distribution Analysis Start->PSD Dispersion Pigment Dispersion in Vehicle Start->Dispersion Analysis Data Analysis and Correlation PSD->Analysis ColorEval Color Strength Evaluation Dispersion->ColorEval GlossEval Gloss Measurement Dispersion->GlossEval StabilityEval Dispersion Stability Assessment Dispersion->StabilityEval FastnessEval Lightfastness Testing Dispersion->FastnessEval ColorEval->Analysis GlossEval->Analysis StabilityEval->Analysis FastnessEval->Analysis End End: Performance Report Analysis->End

References

Storage and handling best practices for Pigment Red 166 to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Pigment Red 166 to maintain its stability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed to prevent moisture absorption and contamination. Avoid direct exposure to sunlight and sources of ignition. While specific temperature and humidity ranges are not universally defined, general guidance for industrial pigments suggests maintaining temperatures below 30°C and humidity below 50%.[1]

Q2: What are the primary signs of degradation for this compound?

A2: The primary sign of degradation is a noticeable change in color, such as fading or a shift in hue.[2] Other indicators can include a decrease in color intensity or brightness.[2] In dispersions, signs of instability may manifest as flocculation (clumping), sedimentation, or changes in viscosity.

Q3: What materials are incompatible with this compound?

A3: this compound should not come into contact with strong oxidizing agents or strong acids.[2] Contact with concentrated strong acids like sulfuric or hydrochloric acid can cause degradation over time.[2] It is also advisable to avoid mixing with reactive chemicals that could trigger undesirable reactions and compromise the pigment's quality.[1]

Q4: What is the expected shelf life of this compound?

A4: The shelf life can vary depending on the supplier and the storage conditions. Always refer to the manufacturer's expiration date on the packaging.[1] Proper storage in cool, dry, and dark conditions will help to maximize its shelf life.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Color Inconsistency Between Batches Improper dispersion, variations in handling procedures, or pigment degradation.1. Ensure a consistent and thorough dispersion method is used for each experiment. 2. Verify that storage conditions have been consistently maintained. 3. Perform a quality control check on a new, unopened container of the pigment to rule out batch-to-batch variation from the manufacturer.
Fading or Color Shift in Application Exposure to excessive heat, light, or incompatible chemicals.1. Review the temperature and light exposure during your experimental process. This compound has good heat stability (up to 300°C in HDPE) and lightfastness (grade 7-8), but extreme conditions can still cause issues.[3] 2. Ensure all other components in your formulation are compatible with the pigment.
Poor Dispersion (Clumping, Speckling) Inadequate wetting of the pigment particles, or moisture contamination.1. Ensure the pigment is added to the dispersion medium gradually while mixing. 2. Use appropriate wetting or dispersing agents if necessary. 3. Check for signs of moisture in the pigment powder (clumping). If moisture is suspected, discard the affected batch as drying may not restore its original properties.
Unexpected Chemical Reaction Contamination or reaction with an incompatible substance in the formulation.1. Review all components of your formulation for known incompatibilities with azo pigments. 2. Ensure all labware is clean and free from contaminants.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on available technical data.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical ClassDisazo
Molecular FormulaC40H24Cl4N6O4
Density (g/cm³)1.5 - 1.57
Melting Point (°C)340
Oil Absorption ( g/100g )55 - 75
pH Value (10% slurry)6.0 - 7.0

Data compiled from multiple sources.[3][4]

Table 2: Resistance and Fastness Properties

PropertyRating/Value
Heat ResistanceUp to 300°C (in HDPE for 5 min)[3]
Light Fastness (Full Shade)7-8 (on a scale of 1 to 8)[3]
Acid Resistance5 (on a scale of 1 to 5)[3]
Alkali Resistance5 (on a scale of 1 to 5)[3]
Water Resistance5 (on a scale of 1 to 5)
Oil Resistance5 (on a scale of 1 to 5)
Migration Resistance4-5 (on a scale of 1 to 5)[5]

Ratings are on a scale where 5 (or 8 for lightfastness) is the highest.

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated aging conditions of elevated temperature and humidity.

1. Materials:

  • This compound powder
  • Inert, sealed containers (e.g., glass vials with PTFE-lined caps)
  • Environmental chamber capable of controlling temperature and relative humidity
  • Spectrophotometer or colorimeter
  • Control sample of this compound stored under ideal conditions

2. Procedure:

  • Place a precisely weighed amount of this compound into several labeled, inert containers.
  • Place the containers in the environmental chamber.
  • Set the chamber to the desired accelerated aging conditions (e.g., 60°C and 75% relative humidity).
  • At predetermined time points (e.g., 24, 48, 72, 168 hours), remove one sample from the chamber.
  • Allow the sample to equilibrate to ambient conditions.
  • Visually inspect the sample for any changes in color or texture compared to the control sample.
  • Quantitatively measure the color of the aged sample and the control sample using a spectrophotometer or colorimeter.
  • Record the color difference (ΔE*) between the aged sample and the control.
  • Continue the test until a significant color change is observed or for a predetermined duration.

3. Data Analysis:

  • Plot the color difference (ΔE*) as a function of time.
  • A significant increase in ΔE* indicates degradation of the pigment.

Visualizations

Storage_Handling_Workflow Workflow for Stable Storage and Handling of this compound cluster_storage Storage cluster_handling Handling storage_conditions Store in Cool, Dry, Well-Ventilated Area avoid_sunlight Avoid Direct Sunlight storage_conditions->avoid_sunlight and closed_containers Keep Containers Tightly Closed avoid_sunlight->closed_containers and avoid_incompatibles Avoid Strong Oxidizers & Acids prevent_contamination Use Clean Equipment avoid_incompatibles->prevent_contamination proper_dispersion Ensure Thorough Dispersion prevent_contamination->proper_dispersion start Receive this compound check_sds Review Safety Data Sheet start->check_sds store Place in Storage check_sds->store store->storage_conditions handle Retrieve for Experiment store->handle handle->avoid_incompatibles stable_product Stable Pigment for Use handle->stable_product If Stable troubleshoot Troubleshoot Instability handle->troubleshoot If Unstable troubleshoot->store Review Storage troubleshoot->handle Review Handling

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Instability start Instability Observed (e.g., Color Change, Poor Dispersion) check_storage Were Storage Conditions Optimal? (Cool, Dry, Dark) start->check_storage check_handling Was Handling Protocol Followed? (Clean Equipment, No Incompatibles) check_storage->check_handling Yes remedy_storage Action: Improve Storage Environment check_storage->remedy_storage No check_age Is Pigment Within Shelf Life? check_handling->check_age Yes remedy_handling Action: Refine Handling Protocol check_handling->remedy_handling No remedy_age Action: Replace with New Batch check_age->remedy_age No conclusion Problem Resolved check_age->conclusion Yes remedy_storage->conclusion remedy_handling->conclusion remedy_age->conclusion

Caption: Decision tree for troubleshooting this compound instability issues.

References

Validation & Comparative

A Comparative Performance Analysis of Pigment Red 166 and Other Disazo Condensation Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals in the Coatings, Plastics, and Inks Industries.

This guide provides an objective comparison of the performance characteristics of Pigment Red 166 against other notable disazo condensation pigments, including Pigment Red 144, Pigment Red 220, and Pigment Red 242. The information presented is supported by quantitative data from technical specifications and standardized testing protocols to assist in material selection and formulation development.

Introduction to Disazo Condensation Pigments

Disazo condensation pigments are a class of high-performance organic pigments characterized by having two azo (-N=N-) groups in their molecular structure. They are synthesized by the condensation of two monoazo molecules, resulting in larger, more complex structures. This complexity generally imparts excellent fastness properties, making them suitable for demanding applications in plastics, coatings, and printing inks where high lightfastness, heat stability, and chemical resistance are required.

Performance Comparison

This compound is a clean, yellowish-shade red pigment known for its excellent overall fastness properties. To provide a clear performance benchmark, it is compared here with other widely used disazo condensation red pigments.

Key Performance Indicators

The following table summarizes the key performance indicators for this compound and its counterparts. The data is compiled from various technical datasheets and is presented on standardized scales for ease of comparison.

Performance MetricThis compoundPigment Red 144Pigment Red 220Pigment Red 242
Lightfastness (1-8 Scale) 7-887-87-8
Heat Stability (°C) 300300280300
Acid Resistance (1-5 Scale) 5555
Alkali Resistance (1-5 Scale) 5555
Migration Resistance (1-5 Scale) 5555
Shade Yellowish RedBluish RedBluish RedYellowish Red

Note: Higher values indicate better performance. Lightfastness is rated on a blue wool scale from 1 (poor) to 8 (excellent). Chemical and migration resistance are rated on a grayscale from 1 (poor) to 5 (excellent).

In-Depth Analysis

This compound stands out for its excellent heat stability and all-around good fastness properties, making it a versatile choice for plastics such as PVC, PE, and PP, as well as for high-grade industrial coatings and printing inks.[1] Its yellowish-red shade is a key characteristic.

Pigment Red 144 is often compared to this compound and offers a slightly more bluish-red shade.[2][3] It exhibits exceptional lightfastness, making it highly suitable for applications requiring long-term color stability, such as automotive finishes and high-end plastics.[4]

Pigment Red 220 provides a blue-toned red shade and demonstrates good heat and lightfastness, making it suitable for coloring PVC and polyolefins.[5]

Pigment Red 242 , another yellowish-red pigment, offers excellent heat and chemical resistance, finding use in demanding plastic applications like PVC, PS, and ABS, as well as in high-end printing inks.[6][7]

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. The following are summaries of the key experimental protocols.

Lightfastness Testing

Lightfastness is determined by exposing pigmented samples to a controlled light source that simulates natural sunlight. The change in color is then assessed against a standardized blue wool scale.

  • Standard: Based on ASTM D4303.[1][8]

  • Apparatus: Xenon-arc lamp weathering chamber.

  • Procedure:

    • Pigmented samples are prepared in the desired medium (e.g., plastic plaque, paint drawdown).

    • The samples are placed in the xenon-arc chamber alongside a set of blue wool standards (rated 1-8).

    • The samples are exposed to a specified intensity of light for a predetermined duration.

    • The color change of the sample is visually compared to the fading of the blue wool standards. The lightfastness rating corresponds to the blue wool standard that shows a similar degree of fading.

Heat Stability Testing

This test evaluates the ability of a pigment to withstand high temperatures during processing, which is particularly critical for plastics applications.

  • Standard: Based on ISO 787-21.[9][10]

  • Apparatus: Injection molding machine or a laboratory oven.

  • Procedure:

    • The pigment is dispersed into a polymer (e.g., HDPE) at a specified concentration.

    • The pigmented polymer is then processed at various elevated temperatures for a defined period (e.g., 5 minutes).

    • The color of the resulting plastic samples is compared to a sample processed at a lower, stable temperature.

    • The maximum temperature at which no significant color change occurs is reported as the heat stability.

Chemical Resistance Testing

This protocol assesses the resistance of a pigment to various chemicals, such as acids and alkalis.

  • Standard: Based on ASTM D1308.[11][12]

  • Apparatus: Watch glasses, pipettes, and a controlled environment.

  • Procedure:

    • A pigmented coating or plastic surface is prepared.

    • A small amount of the test chemical (e.g., 5% HCl solution, 5% NaOH solution) is placed on the surface and covered with a watch glass to prevent evaporation.

    • After a specified contact time (e.g., 24 hours), the chemical is removed, and the surface is cleaned.

    • The surface is then visually inspected for any changes, such as discoloration, blistering, or loss of gloss. The resistance is rated on a 1-5 scale, where 5 indicates no change.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for selecting a disazo condensation pigment based on key performance requirements.

G Disazo Condensation Pigment Selection Logic start Define Application Requirements shade Shade Requirement start->shade yellow_red Yellowish Red shade->yellow_red Yellowish blue_red Bluish Red shade->blue_red Bluish performance Key Performance Driver heat_stability High Heat Stability performance->heat_stability Heat is critical lightfastness Excellent Lightfastness performance->lightfastness Light exposure is critical yellow_red->performance pr166 This compound yellow_red->pr166 pr242 Pigment Red 242 yellow_red->pr242 blue_red->performance pr144 Pigment Red 144 blue_red->pr144 pr220 Pigment Red 220 blue_red->pr220 heat_stability->pr166 heat_stability->pr242 lightfastness->pr144

References

A Comparative Analysis of High-Performance Pigments: Pigment Red 166 vs. Pigment Red 144

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for ensuring product stability, efficacy, and safety. This guide provides a detailed comparative study of two widely used high-performance disazo condensation pigments: Pigment Red 166 and Pigment Red 144. The following analysis, supported by experimental data and standardized protocols, aims to facilitate an informed selection process for various applications.

This compound (PR 166) and Pigment Red 144 (PR 144) are both valued for their excellent fastness properties, making them suitable for demanding applications in plastics, coatings, and printing inks.[1][2] While they belong to the same chemical class of disazo condensation pigments, they exhibit distinct differences in shade, tinctorial strength, and certain performance characteristics.[3][4] PR 166 typically affords a clean, yellowish shade of red, whereas PR 144 provides a medium to slightly bluish-red hue.[4][5]

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of each pigment, which are summarized in the table below. These properties influence their behavior in various formulations and their ultimate performance.

PropertyThis compoundPigment Red 144
C.I. Name This compoundPigment Red 144
C.I. Number 2073020735
CAS Number 3905-19-95280-78-4
Molecular Formula C40H24Cl4N6O4[6]C40H23Cl5N6O4[7]
Molecular Weight 794.47 g/mol [8]828.91 g/mol [9]
Hue Yellowish Red[10]Bluish Red[11]
Density ~1.5 g/cm³[5][12]~1.5 g/cm³[7]
Oil Absorption ~55 g/100g [5]50-60 g/100g [11]

Performance Characteristics: A Comparative Overview

The performance of a pigment is a critical factor in its selection. The following table summarizes key performance indicators for PR 166 and PR 144, based on available data. It is important to note that absolute values can vary depending on the specific grade of the pigment, the manufacturing process, and the testing conditions.

Performance ParameterThis compoundPigment Red 144
Light Fastness (BWS) 8[5]8[7]
Heat Stability Up to 300°C in HDPE[13]Up to 300°C in HDPE[11]
Migration Fastness 5 (Excellent)[5]5 (Excellent)[7]
Acid Resistance 5 (Excellent)[5]5 (Excellent)[7]
Alkali Resistance 5 (Excellent)[5]5 (Excellent)[7]

Both pigments demonstrate exceptional lightfastness, heat stability, and resistance to migration and chemicals, making them suitable for high-end applications.[5][7] PR 166 is noted for being almost completely fast to bleeding in plasticized PVC.[1] Similarly, PR 144 exhibits excellent resistance to various agents like soap and butter.[7]

Key Applications

The primary applications for both pigments are in the plastics and printing ink industries.[3][4]

This compound is extensively used for coloring PVC, polyolefins, and in spin dyeing.[3] It is also recommended for high-grade industrial paints, automotive finishes, and packaging printing inks.[10]

Pigment Red 144 is a versatile pigment used in a wide range of plastics, including PE, PVC, PS, and engineering plastics.[4][14] It is also a preferred choice for high-grade inks, particularly for metal deco printing, due to its fastness to clear lacquer coatings and sterilization.[7]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The methodologies for evaluating key pigment properties are outlined below.

Light Fastness Testing

Principle: This test evaluates the resistance of the pigment to fading upon exposure to a standardized light source.

Methodology (based on ISO 105-B02):

  • Sample Preparation: Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic resin for coatings, or incorporated into a plastic plaque). A standard depth of shade should be used for comparison.

  • Exposure: Expose the prepared samples to a xenon arc lamp, which simulates the solar spectrum, under controlled conditions of temperature and humidity.

  • Evaluation: Simultaneously expose a Blue Wool Scale (BWS) standard (ranging from 1 to 8, with 8 being the highest fastness). The lightfastness of the pigment is rated by comparing the degree of fading of the sample to that of the BWS standards. The rating corresponds to the BWS strip that shows a similar degree of fading.

Heat Stability Testing

Principle: This test determines the maximum temperature a pigment can withstand in a specific polymer without significant color change.

Methodology (based on ISO 787-21):

  • Sample Preparation: Compound the pigment into a specific polymer (e.g., High-Density Polyethylene - HDPE) at a defined concentration.

  • Processing: Process the pigmented polymer through an injection molding machine or a two-roll mill at a series of increasing temperatures (e.g., in 20°C increments).

  • Evaluation: Compare the color of the samples processed at different temperatures to a reference sample processed at a low temperature. The heat stability is reported as the highest temperature at which no significant color deviation is observed.

Migration Resistance Testing

Principle: This test assesses the tendency of a pigment to migrate from a pigmented material to an unpigmented material in contact.

Methodology (based on ISO 105-A08):

  • Sample Preparation: Prepare a pigmented plasticized PVC sheet and an unpigmented plasticized PVC sheet.

  • Contact Assembly: Place the pigmented and unpigmented sheets in direct contact under a specified pressure and temperature for a defined period.

  • Evaluation: After the contact period, separate the sheets and evaluate the degree of staining on the unpigmented sheet using a 5-step grey scale, where 5 represents no migration and 1 represents severe migration.

Visualizing the Comparison Workflow

To provide a clear overview of the logical steps involved in a comparative study of pigments, the following workflow diagram is presented.

Pigment_Comparison_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Analysis & Reporting P1 Pigment Selection (PR 166 & PR 144) P2 Chemical & Physical Property Analysis P1->P2 T1 Light Fastness (ISO 105-B02) P2->T1 T2 Heat Stability (ISO 787-21) P2->T2 T3 Migration Resistance (ISO 105-A08) P2->T3 T4 Chemical Resistance (Acid/Alkali) P2->T4 A1 Data Compilation & Tabulation T1->A1 T2->A1 T3->A1 T4->A1 A2 Comparative Analysis of Results A1->A2 A3 Conclusion & Application Recommendation A2->A3

Caption: Workflow for the comparative study of pigments.

Signaling Pathways in Pigment Degradation (Conceptual)

While not signaling pathways in the biological sense, the degradation of organic pigments can be conceptualized as a series of events triggered by external stimuli like UV radiation and heat. The following diagram illustrates a simplified conceptual pathway for pigment degradation.

Pigment_Degradation_Pathway cluster_0 Stimuli cluster_1 Pigment Molecule cluster_2 Degradation Mechanisms cluster_3 Outcome S1 UV Radiation D1 Photochemical Reaction S1->D1 S2 Heat D2 Thermal Decomposition S2->D2 P Organic Pigment (e.g., Azo Chromophore) P->D1 P->D2 O1 Color Fading & Degradation Products D1->O1 D2->O1

Caption: Conceptual pathway of pigment degradation.

Conclusion

Both this compound and Pigment Red 144 are high-performance pigments with excellent overall fastness properties. The choice between them will largely depend on the desired shade, with PR 166 offering a yellowish red and PR 144 a bluish red. For applications requiring a specific hue, this will be the primary deciding factor. In terms of performance in plastics, coatings, and inks, both pigments offer a high degree of reliability and durability. It is recommended that for critical applications, specific grades of each pigment be tested under end-use conditions to ensure optimal performance.

References

A Comparative Analysis of Lightfastness and Weather Resistance in Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is critical, especially in applications where long-term stability and durability are paramount. Red pigments, in particular, are utilized in a wide array of applications, from coatings and plastics to specialized formulations where maintaining color integrity under environmental stresses is essential. This guide provides an objective comparison of the lightfastness and weather resistance of several common classes of red pigments, supported by available experimental data.

Overview of Red Pigments

The red pigments evaluated in this guide include inorganic options like Iron Oxide Red and Cadmium Red, as well as a selection of organic pigments such as Quinacridone Red, Perylene Red, Pyrrole Red, and Naphthol Red. These pigments are widely used across various industries due to their distinct color characteristics and performance properties. However, their resistance to degradation from light and weather varies significantly.

Lightfastness Comparison

Lightfastness is a measure of a pigment's ability to resist fading or changing color upon exposure to light, particularly UV radiation.[1] It is a critical factor for applications where color stability is essential over the product's lifecycle. The two most common standards for evaluating lightfastness are the Blue Wool Scale and the American Society for Testing and Materials (ASTM) D4303 standard.

The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), where each successive number represents approximately double the lightfastness of the previous one.[2][3] The ASTM D4303 standard categorizes pigments into five classes, from I (Excellent) to V (Very Poor).[4]

Below is a summary of the lightfastness ratings for the selected red pigments based on available data.

Pigment ClassPigment Colour Index (PR)Blue Wool ScaleASTM LightfastnessNotes
Iron Oxide Red PR1018I (Excellent)Known for its outstanding UV and weather resistance.[5][6]
Cadmium Red PR1088I (Excellent)Offers excellent lightfastness.[7][8]
Quinacridone Red PR122, PV198I (Excellent) to III (Fair)PR122 has conflicting reports, though many independent tests rate it highly.[9][10][11][12][13]
Perylene Red PR178, PR149, PR2247-8I (Excellent) to II (Very Good)Generally excellent, though some tints may darken upon extended light exposure.[14]
Pyrrole Red PR254, PR2558I (Excellent)A modern pigment with exceptional lightfastness and weatherability.[15]
Naphthol Red PR112, PR170, PR1885-7II (Very Good) to III (Fair)Lightfastness varies significantly within the Naphthol family; PR170 is often considered to have "very good" lightfastness but can be inconsistent.[1][16][17][18][19]

Weather Resistance Comparison

Weather resistance encompasses a pigment's ability to withstand the combined effects of sunlight, moisture, and temperature fluctuations.[1] Degradation can manifest as color change, loss of gloss, chalking, or other physical deterioration. Accelerated weathering tests, such as ASTM G155, are often used to simulate long-term outdoor exposure in a laboratory setting.[20]

While specific, directly comparable quantitative data for weather resistance across all pigment types is limited in publicly available literature, a qualitative comparison based on material properties and typical applications is presented below.

Pigment ClassWeather Resistance Performance
Iron Oxide Red Excellent
Pyrrole Red Excellent
Perylene Red Good to Very Good
Quinacridone Red Good to Very Good
Cadmium Red Fair to Poor
Naphthol Red Poor to Fair

Iron Oxide Red and Pyrrole Red are consistently highlighted for their superior weather resistance, making them suitable for demanding outdoor applications.[5][21] In contrast, Cadmium Red , despite its excellent lightfastness, is known to have poor weather resistance, particularly in the presence of moisture.[8] Naphthol Reds are generally not recommended for exterior use due to their tendency to degrade.[1]

Experimental Protocols

Lightfastness Testing (ASTM D4303 / Blue Wool Scale)

Lightfastness is determined by exposing pigmented samples to a controlled light source that simulates sunlight.

  • Sample Preparation: Pigments are dispersed in a suitable binder and applied to a substrate. A portion of each sample is masked to serve as an unexposed reference.

  • Exposure: Samples are placed in a lightfastness testing apparatus, typically a Xenon arc chamber, which mimics the full spectrum of sunlight.[2] Standard blue wool test strips are exposed alongside the samples.[3]

  • Evaluation: At predetermined intervals, the color change of the exposed portion of the sample is compared to the unexposed portion. The degree of fading is assessed visually against the fading of the blue wool standards.[3] The lightfastness rating is assigned based on which blue wool strip shows a similar degree of fading.[3]

Accelerated Weathering Testing (ASTM G155)

This method is designed to simulate the harsh effects of outdoor weathering.

  • Sample Preparation: Pigmented coatings are applied to standardized panels.

  • Exposure Cycle: The panels are subjected to alternating cycles of UV light from a Xenon arc lamp, high temperature, and moisture (in the form of water spray or condensation) in a weathering chamber.[20]

  • Evaluation: After a specified duration of exposure, the panels are evaluated for changes in:

    • Color (ΔE): The change in color is quantified using a spectrophotometer.

    • Gloss: Gloss retention is measured with a gloss meter.

    • Physical Integrity: Samples are visually inspected for signs of chalking, cracking, or blistering.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the lightfastness and weather resistance of pigments.

G cluster_prep Sample Preparation cluster_testing Testing Protocols cluster_lightfastness Lightfastness Testing cluster_weathering Weather Resistance Testing cluster_evaluation Performance Evaluation cluster_results Results P1 Pigment Dispersion in Binder P2 Application to Substrate P1->P2 L1 Xenon Arc Exposure (ASTM D4303) P2->L1 W1 Accelerated Weathering (ASTM G155) (UV, Temp, Moisture Cycles) P2->W1 L2 Comparison with Blue Wool Standards L1->L2 E4 Lightfastness Rating Assignment L2->E4 E1 Color Change (ΔE) Measurement W1->E1 E2 Gloss Retention Analysis W1->E2 E3 Visual Inspection (Chalking, Cracking) W1->E3 R1 Comparative Data Analysis E1->R1 E2->R1 E3->R1 E4->R1

Fig. 1: Experimental workflow for pigment durability testing.

Conclusion

The selection of a red pigment requires careful consideration of its intended application and the environmental conditions to which it will be exposed. For applications demanding the highest levels of durability, particularly in outdoor settings, Iron Oxide Red and Pyrrole Red pigments are superior choices due to their excellent lightfastness and weather resistance. Perylene and Quinacridone reds offer very good performance and are suitable for many applications where extreme weather resistance is not the primary concern. Cadmium Red provides excellent lightfastness but its poor weather resistance limits its use in exterior applications. Naphthol Reds , while offering bright colors, generally exhibit lower lightfastness and weather resistance, making them more suitable for applications with less stringent durability requirements. Researchers and product developers are encouraged to consult technical data sheets from pigment manufacturers and conduct their own testing based on the specific requirements of their end-use application.

References

Performance of Pigment Red 166 in comparison to quinacridone pigments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Performance Comparison: Pigment Red 166 vs. Quinacridone Pigments

In the vast landscape of high-performance colorants, both this compound and the quinacridone family of pigments hold significant places, valued for their durability and color characteristics. This guide provides a detailed, data-driven comparison of their performance attributes to assist researchers, scientists, and product development professionals in selecting the optimal pigment for their specific applications.

This compound is a disazo condensation pigment known for its clean, yellowish-red shade and exceptional heat stability.[1][2] The quinacridone family, first introduced commercially in 1958, comprises a range of synthetic organic pigments renowned for their brilliant, transparent colors and outstanding permanence.[3][4][5] This family offers a spectrum of hues from golden yellow and orange to red, magenta, and violet.[3][4]

Quantitative Performance Data

The selection of a pigment is often dictated by its performance under various stresses. The following table summarizes the key performance metrics for this compound and provides a typical range for the quinacridone pigment family.

Performance MetricThis compoundQuinacridone Pigments (Typical Range)
Colour Index Name C.I. This compoundC.I. Pigment Violet 19, Pigment Red 122, Pigment Red 202, Pigment Red 206, Pigment Red 209, etc.[3][4]
Chemical Class Disazo CondensationQuinacridone
Hue Yellowish Red[1][6]Red-Violet, Rose, Magenta, Red, Orange, Gold[3][4][7]
Lightfastness (BWS) 7-8[6][8][9]7-8 (Generally Excellent)[10][7][11]
Weather Fastness (1-5) 4 (Moderate)[8]4-5 (Good to Excellent)[7][12]
Heat Stability Up to 300°C (in HDPE)[6][8][13]~200-300°C (Varies by specific pigment)
Migration Resistance (1-5) 5 (Excellent)[2][8]4-5 (Good to Excellent)
Chemical Resistance (1-5) 5 (Excellent vs. Acid/Alkali)[8][9]5 (Excellent vs. Solvents)[3][7]
Transparency Translucent / Transparent[2][6][9]Highly Transparent[3][4][14]

Note: The Blue Wool Scale (BWS) for lightfastness ranges from 1 (very poor) to 8 (excellent). Resistance ratings are on a scale of 1 (poor) to 5 (excellent).

Performance Analysis

Color and Transparency: this compound offers a specific, clean, yellowish shade of red.[1] In contrast, the quinacridone family provides a wide spectrum of vibrant colors, from the reddish-purple of Quinacridone Violet (PV19) to the bright pink of Quinacridone Magenta (PR122) and the mid-red of Quinacridone Red (PR209).[3][4] Quinacridone pigments are particularly prized for their exceptional transparency, making them ideal for glazing, layering, and creating luminous colors.[4][10][14] this compound is also transparent but is not typically highlighted for the same level of brilliance as quinacridones.

Lightfastness and Weather Resistance: Both pigment classes exhibit excellent lightfastness, typically rating a 7 or 8 on the Blue Wool Scale, ensuring long-term color stability under light exposure.[10][7][8] However, a key distinction lies in their weather resistance. Quinacridone pigments are known for their superior weather fastness, which has led to their extensive use in demanding applications like automotive coatings.[7][11][12] While this compound has good weather fastness, it is considered less suitable for products requiring long-term outdoor exposure.[8]

Heat and Chemical Stability: this compound demonstrates outstanding heat stability, capable of withstanding temperatures up to 300°C in plastics like HDPE, which surpasses many other organic pigments.[6][8][13][15] This makes it a prime choice for high-temperature processing of plastics. Quinacridone pigments also possess good heat resistance, though the specific tolerance can vary across the family. Both pigment types show excellent resistance to chemicals and solvents.[3][7][8] this compound is noted for being almost completely fast to bleeding in plasticized PVC.[1][16]

Applications:

  • This compound is predominantly used for coloring plastics (PVC, polyolefins) and printing inks.[1][16][6] Its high heat stability makes it particularly suitable for PP, PE, and PS, while its excellent migration resistance is an advantage in soft PVC.[6][8] It is also recommended for high-grade industrial paints and powder coatings.[1][16]

  • Quinacridone Pigments were initially developed for the automotive industry and remain a top choice for automotive finishes due to their vibrancy and weather resistance.[10][7] They are also widely used by artists in various media (watercolors, acrylics, oils) and in high-end printing inks where color brilliance and durability are critical.[3][5][11]

Pigment_Comparison PR166_Heat Exceptional Heat Stability (up to 300°C) PR166_App Primary Use: Plastics (High Temp) PR166_Heat->PR166_App PR166_Hue Specific Yellowish Red Hue PR166_Weather Moderate Weather Resistance Quin_Heat Good Heat Stability Quin_Hue Wide Color Spectrum (Red, Magenta, Violet) Quin_Weather Excellent Weather Resistance Quin_App Primary Use: Automotive Coatings Quin_Weather->Quin_App Selection Application Requirement Selection->PR166_Heat High Temp Processing Selection->PR166_Hue Specific Shade Needed Selection->Quin_Hue Color Versatility Selection->Quin_Weather Outdoor Durability

Caption: Logical comparison of PR166 and Quinacridones.

Experimental Protocols

The performance data cited in this guide are determined using standardized testing methodologies to ensure reproducibility and comparability.

1. Lightfastness Testing (e.g., ASTM D4303, ISO 105-B02):

  • Methodology: This test evaluates the resistance of a pigment to fading upon exposure to light. Samples of the pigment dispersed in a medium (e.g., a coating or plastic plaque) are prepared. One portion of each sample is shielded from light (as a control), while the other is exposed to a standardized artificial light source, typically a xenon-arc lamp, which mimics the spectral distribution of natural sunlight. The exposure is conducted under controlled conditions of temperature and humidity for a specified duration.

  • Evaluation: The change in color between the exposed and unexposed portions is periodically assessed against the Blue Wool Scale. This scale consists of eight strips of blue wool dyed with different colorants of decreasing lightfastness. The lightfastness rating (1 to 8) of the pigment corresponds to the Blue Wool strip that fades to a similar extent.

2. Weather Resistance Testing (e.g., ASTM D4587, ASTM G154, ISO 16474-2):

  • Methodology: This protocol assesses a pigment's ability to withstand outdoor conditions, including sunlight, moisture, and temperature fluctuations. Samples are placed in a weathering chamber that simulates these conditions in an accelerated manner. The chamber cycles between periods of UV light exposure (from fluorescent or xenon-arc lamps) and moisture exposure (through condensation or water spray).

  • Evaluation: The samples are evaluated at regular intervals for changes in color (measured by a spectrophotometer as ΔE), gloss, and physical integrity (e.g., chalking, cracking). A lower ΔE value indicates better color retention and higher weather resistance.

Experimental_Workflow start Start: Pigment Sample prep 1. Sample Preparation (Dispersion in Polymer/Coating) start->prep exposure 2. Accelerated Weathering Exposure (Xenon-Arc or QUV Chamber) prep->exposure evaluation 3. Periodic Evaluation exposure->evaluation color_measurement 4a. Colorimetric Measurement (Spectrophotometer, ΔE*) evaluation->color_measurement Quantitative gloss_measurement 4b. Gloss Measurement evaluation->gloss_measurement Quantitative visual_assessment 4c. Visual Assessment (Chalking, Cracking) evaluation->visual_assessment Qualitative end_point 5. End of Test Cycle? color_measurement->end_point gloss_measurement->end_point visual_assessment->end_point end_point->exposure No report 6. Final Data Analysis & Performance Report end_point->report Yes stop End report->stop

Caption: Workflow for accelerated weathering testing.

Conclusion

The choice between this compound and quinacridone pigments is highly dependent on the specific performance requirements of the end application.

  • Choose this compound for applications where exceptional heat stability is the primary concern, such as in high-temperature plastic processing, and where a specific yellowish-red hue is desired. Its excellent migration resistance is also a key advantage in plasticized PVC.

  • Choose Quinacridone Pigments when the application demands the highest level of weather resistance and color vibrancy, as in automotive coatings. Their broad color palette and exceptional transparency also make them the superior choice for fine art materials and high-end inks where color brilliance and layering properties are paramount.

References

A Comparative Analysis of the Thermal Stability of Pigment Red 166 and Other High-Performance Organic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial colorants, the thermal stability of organic pigments is a critical performance parameter, particularly for applications involving high-temperature processing such as in plastics and coatings. This guide provides a detailed comparison of the heat stability of Pigment Red 166 against other widely used organic red pigments, supported by experimental data and methodologies. This information is intended to assist researchers, scientists, and professionals in drug development and other fields in making informed decisions for their specific applications.

Quantitative Comparison of Heat Stability

The heat stability of an organic pigment is its ability to resist color change and degradation at elevated temperatures. This property is crucial for maintaining the integrity of the final product's color during manufacturing processes. The following table summarizes the heat stability of this compound in comparison to other common organic red pigments. The data is primarily focused on applications in High-Density Polyethylene (HDPE), a common medium for testing thermal resistance.

PigmentChemical ClassHeat Stability in HDPE (°C)Observations
This compound Disazo Condensation300 °C[1][2][3][4]Excellent heat resistance, even at low concentrations.[5]
Pigment Red 254 Diketopyrrolo-pyrrole (DPP)300 °C[6][7][8]Exhibits high heat stability and excellent overall fastness properties.[9]
Pigment Red 170 Naphthol AS200 - 240 °C[10][11]Lower heat stability compared to P.R. 166 and P.R. 254.[10]

Note: The heat stability values represent the temperature at which the pigment shows no significant color change for a duration of 5 minutes.

Experimental Protocols for Determining Heat Stability

The evaluation of a pigment's thermal stability is conducted through standardized testing methods to ensure reliable and reproducible results. The two primary methods employed are Thermal Stability Tests and Thermogravimetric Analysis (TGA).

1. Thermal Stability Test in a Polymer Matrix (e.g., HDPE)

This method assesses the pigment's performance in a specific application medium under conditions that simulate industrial processing.

  • Sample Preparation: A standardized formulation of the pigment is compounded with the polymer (e.g., HDPE) at a specific concentration. This is typically done using a two-roll mill or an extruder to ensure uniform dispersion.

  • Injection Molding/Pressing: The pigmented polymer compound is then injection molded or pressed into standardized plaques or chips at various temperatures. The temperature range is selected to bracket the expected heat stability of the pigment.

  • Exposure: The molded samples are held at the set temperature for a specific residence time, commonly 5 minutes, to simulate the thermal stress of processing.

  • Colorimetric Analysis: After cooling, the color of the samples processed at different temperatures is measured using a spectrophotometer or colorimeter. The color difference (ΔE*) is calculated relative to a control sample produced at a low temperature where the pigment is known to be stable. A significant color change indicates that the pigment has reached its limit of thermal stability.

2. Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of the pigment's decomposition as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure: A small, accurately weighed sample of the pigment powder is placed in the pan. The furnace is then heated at a controlled, linear rate (e.g., 10°C/minute) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the pigment's thermal stability.

Visualizing the Pigment Selection Workflow

The selection of an appropriate pigment for a high-temperature application involves a logical decision-making process. The following diagram illustrates a typical workflow for selecting a pigment based on its heat stability requirements.

PigmentSelectionWorkflow A Define Application Temperature Profile B Identify Potential Organic Pigments A->B C Review Technical Data Sheets (TDS) B->C D Perform Initial Screening: Heat Stability Data C->D E Conduct Laboratory Testing (e.g., in HDPE) D->E Meets Initial Criteria I Select Alternative Pigment D->I Does Not Meet Criteria F Evaluate Color Shift (ΔE*) E->F G Pigment Meets Stability Requirements F->G ΔE* < Threshold H Pigment Fails Stability Requirements F->H ΔE* >= Threshold J Final Pigment Selection G->J H->I I->B

Caption: Workflow for Pigment Selection Based on Heat Stability.

This compound demonstrates exceptional heat stability, comparable to other high-performance pigments like Pigment Red 254. Its ability to withstand temperatures up to 300°C in demanding applications like HDPE makes it a reliable choice for processes involving significant thermal stress. In contrast, pigments such as Pigment Red 170 offer a lower thermal resistance, making them suitable for applications with less stringent heat requirements. The selection of the appropriate pigment is a critical step that relies on a thorough evaluation of its thermal properties using standardized experimental protocols to ensure the final product meets the desired quality and performance standards.

References

Navigating the Red Spectrum: A Cost-Performance Analysis of Pigment Red 166 in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse world of industrial pigments, the selection of the right colorant is a critical decision that impacts not only the aesthetic appeal of the final product but also its durability, processing efficiency, and overall cost. This guide provides a comprehensive cost-performance analysis of Pigment Red 166 (PR166), a versatile disazo condensation pigment, and compares it with other commonly used red pigments in industrial applications: Pigment Red 144 (PR144), Pigment Red 170 (PR170), and Pigment Red 254 (PR254). This analysis is intended for researchers, scientists, and professionals in drug development who require a deep understanding of pigment properties for their applications.

Executive Summary

This compound offers a balanced profile of good heat stability, lightfastness, and migration resistance, making it a suitable and cost-effective choice for a wide range of applications, particularly in plastics and coatings.[1][2][3] While it may not always exhibit the highest performance in every single metric compared to premium pigments like PR254, its overall value proposition makes it a strong contender in many industrial formulations. This guide will delve into the specific performance characteristics, supported by available data, to aid in the selection process.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and its alternatives based on available technical data. It is important to note that direct comparisons can be challenging as testing conditions may vary between different manufacturers.

Table 1: General and Physical Properties

PropertyThis compoundPigment Red 144Pigment Red 170Pigment Red 254
C.I. Name This compoundPigment Red 144Pigment Red 170Pigment Red 254
Chemical Class Disazo CondensationDisazo CondensationNaphthol ASDiketopyrrolopyrrole (DPP)
Shade Yellowish RedMedium to Bluish RedYellowish to Bluish RedMid-shade Red
Density (g/cm³) ~1.5~1.47~1.5~1.57

Table 2: Performance in Plastics

PropertyThis compoundPigment Red 144Pigment Red 170Pigment Red 254
Heat Resistance (°C) 290-300~300180-220~300
Light Fastness (BWS) 7-886-78
Migration Resistance (1-5) 553-45
Primary Applications PVC, PE, PP, PSPVC, PE, PP, FiberPVC, PE, PPPVC, PO, PS, PC, PA

Table 3: Performance in Coatings

PropertyThis compoundPigment Red 144Pigment Red 170Pigment Red 254
Light Fastness (BWS) 7-886-78
Weather Fastness (1-5) 4-3-45
Acid Resistance (1-5) 5555
Alkali Resistance (1-5) 5455
Primary Applications Industrial, AutomotiveIndustrialIndustrial, DecorativeAutomotive, Industrial

Cost-Performance Analysis

A precise cost-performance ratio is difficult to establish due to fluctuating market prices and dependency on purchase volume. However, a qualitative analysis can be made based on available price ranges and performance characteristics.

  • This compound: Offers a very good balance of performance and cost. Its high heat stability and good lightfastness make it a reliable choice for a wide array of applications without the premium price tag of high-performance pigments.[1][2] Indicative price ranges found were between approximately $8.00 and $22.40 per kg.[4][5]

  • Pigment Red 144: Similar in performance to PR166, often with slightly better lightfastness.[6][7] It is also a disazo condensation pigment and is priced competitively with PR166.[8] Prices found were around $27.38 per kg.[9]

  • Pigment Red 170: Generally offers lower heat stability compared to PR166 and PR144, which can limit its use in high-temperature processing applications.[10][11] Its cost is typically lower, making it a viable option for less demanding applications where high heat resistance is not a primary concern. Prices ranged from approximately $88 to $950 INR per kg (approximately $1.05 to $11.40 USD).[12][13]

  • Pigment Red 254: As a DPP pigment, it represents the high-performance tier, offering excellent lightfastness, weather fastness, and heat stability.[12][14] This superior performance comes at a significantly higher cost, making it suitable for applications where long-term durability and color stability are paramount, such as in the automotive industry.[14] Price indications were around $15.00 to $1200 INR per kg (approximately $0.18 to $14.40 USD, though the lower end seems unlikely for a high-performance pigment and may represent a different grade or bulk pricing).[15][16] Another source indicates a price of around €116.03 per kg (approximately $125 USD).[17]

Experimental Protocols

To ensure a standardized and objective comparison of pigment performance, the following experimental methodologies are recommended, based on established industry standards.

Determination of Color and Tinting Strength

Standard: ASTM D387 - Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller.[11][14][18][19][20]

Methodology:

  • Preparation of Dispersions:

    • A standardized vehicle (e.g., a specified alkyd resin) and a standard white pigment (for tints) are used.

    • A precise weight of the test pigment and the reference standard pigment are separately mixed with the vehicle and white pigment in specified ratios.

    • The mixtures are dispersed using a mechanical muller for a set number of revolutions to achieve a consistent level of dispersion.

  • Color Comparison:

    • Drawdowns of the dispersed masstone (pigment and vehicle only) and tint (pigment, vehicle, and white) are prepared on a standardized substrate.

    • The color of the test pigment is visually and/or instrumentally (using a spectrophotometer) compared to the reference standard.

  • Tinting Strength Calculation:

    • The reflectance of the tint drawdowns is measured.

    • The tinting strength of the test pigment is calculated relative to the reference standard based on the reflectance values, as specified in the standard.

Determination of Relative Tinting Strength (Photometric Method)

Standard: ISO 787-24 - General methods of test for pigments and extenders — Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric methods.[10][21][22][23][24]

Methodology:

  • Sample Preparation:

    • Prepare dispersions of the test pigment and a reference standard pigment in a specified white paste at a defined concentration.

    • Ensure homogenous dispersion using a standardized mixing procedure.

  • Photometric Measurement:

    • Apply a film of each dispersion of a specified thickness onto a suitable substrate.

    • Measure the reflectance of the films using a photometer or spectrophotometer at a wavelength of minimum absorption.

  • Calculation:

    • The relative tinting strength is calculated from the measured reflectance values of the test sample and the reference standard, according to the formulas provided in the ISO standard.

Visualization of Selection Workflow and Pigment Characteristics

To aid in the decision-making process, the following diagrams visualize a logical workflow for pigment selection and a summary of the key characteristics of the discussed pigments.

Pigment_Selection_Workflow start Define Application Requirements performance Performance Needs: - Heat Stability - Lightfastness - Weatherability - Chemical Resistance - Migration Resistance start->performance cost Cost Constraints start->cost processing Processing Conditions (e.g., Temperature) start->processing high_perf High Performance (e.g., Automotive) performance->high_perf High Demands medium_perf Medium Performance (e.g., General Plastics) performance->medium_perf Balanced Demands low_cost Cost-Driven (Lower Performance) cost->low_cost Strict Budget processing->high_perf >250°C processing->medium_perf ~250-300°C processing->low_cost <220°C pr254 Pigment Red 254 high_perf->pr254 pr166_144 This compound / 144 medium_perf->pr166_144 pr170 Pigment Red 170 low_cost->pr170

Caption: Pigment selection workflow based on application requirements.

Pigment_Characteristics cluster_performance Performance cluster_cost Cost p_high High p_medium Medium p_low Low c_high High c_medium Medium c_low Low pr254 Pigment Red 254 pr254->p_high pr254->c_high pr166 This compound pr166->p_medium pr166->c_medium pr144 Pigment Red 144 pr144->p_medium pr144->c_medium pr170 Pigment Red 170 pr170->p_low pr170->c_low

References

A Comparative Guide to Pigment Red 166: Regulatory Compliance, Safety, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C.I. Pigment Red 166, a disazo condensation pigment widely used in various industrial applications. It offers a comparison with alternative red pigments, supported by available data on performance, safety, and regulatory compliance. This document is intended to assist researchers and professionals in making informed decisions regarding pigment selection for their specific applications.

Regulatory Compliance and Safety Profile

This compound (C.I. 20730) is subject to various international regulations to ensure its safe use in consumer goods and industrial applications. A summary of its regulatory status and safety data is presented below.

Regulatory Landscape:

This compound is registered under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, indicating that its chemical properties and potential risks have been evaluated for safe use within the European Economic Area. It is also compliant with standards for use in sensitive applications such as food packaging and toys, although specific regional regulations should always be consulted. In Australia, it is listed on the Australian Inventory of Industrial Chemicals (AICIS).

Toxicological Summary:

Table 1: Regulatory and Safety Data for this compound

ParameterThis compound (C.I. 20730)
CAS Number 3905-19-9
EU REACH Status Registered
GHS Classification Not classified as hazardous
Skin Irritation Non-irritant[1]
Eye Irritation Non-irritant[1]

Performance Comparison with Alternative Red Pigments

This compound is a yellowish-shade red pigment known for its excellent heat stability and lightfastness, making it suitable for demanding applications in plastics, coatings, and inks.[2][3] This section compares its performance characteristics with two common alternatives: Pigment Red 144 and Pigment Red 170.

This compound is often compared to the somewhat bluer disazo condensation pigment, Pigment Red 144.[4] While both offer good performance, this compound is noted for its clean, yellowish shade. In comparison to other classes of red pigments with similar shades, this compound generally exhibits superior migration resistance, lightfastness, and heat stability.[4] For instance, when compared to Pigment Red 242, this compound has better lightfastness, although Pigment Red 242 provides a more yellow shade.[5]

Pigment Red 170 is another high-performance red pigment. While direct quantitative comparisons are scarce, it is recognized for its good weather fastness, making it a strong candidate for outdoor applications.[5][6]

Table 2: Performance Characteristics of Selected Red Pigments

PropertyThis compoundPigment Red 144Pigment Red 170
C.I. Name This compoundPigment Red 144Pigment Red 170
Chemical Class Disazo CondensationDisazo CondensationNaphthol AS
Shade Yellowish RedBluish RedYellow to Blue Shade Red
Heat Stability (HDPE) Up to 300°C[2][3]GoodGood
Lightfastness (Blue Wool Scale) 7-8[2]GoodGood
Migration Resistance (Plastics) ExcellentGoodGood
Primary Applications Plastics (PVC, Polyolefins), High-grade industrial paints, Packaging inks[4]Engineering Plastics[5]Automotive and industrial coatings[5]

Note: "Good" indicates that the property is generally considered favorable for many applications, but specific quantitative data for direct comparison was not available in the reviewed literature.

Experimental Protocols

The performance data cited in this guide are typically determined using standardized testing methodologies. Below are detailed summaries of key experimental protocols relevant to the evaluation of pigments.

Lightfastness Testing (ASTM D4303)

Objective: To determine the resistance of a pigment to color change upon exposure to light.

Methodology:

  • Sample Preparation: The pigment is dispersed in a specific binder (e.g., oil, acrylic) and applied to a substrate to create a uniform colored panel. A portion of the panel is masked to serve as an unexposed reference.

  • Exposure: The panels are exposed to a controlled light source that simulates indoor daylight. This can be natural daylight filtered through glass or an artificial light source such as a xenon arc lamp.

  • Evaluation: The color change of the exposed portion of the panel is periodically compared to the unexposed portion using a spectrophotometer or colorimeter. The color difference (ΔE*) is calculated.

  • Rating: The lightfastness is rated on the Blue Wool Scale (1-8), where 8 represents the highest lightfastness.

Heat Stability Testing in Plastics (ISO 787-21 / EN 12877)

Objective: To assess the stability of a pigment's color at elevated temperatures encountered during plastic processing.

Methodology:

  • Sample Preparation: The pigment is compounded with a specific polymer (e.g., HDPE, PVC) at a defined concentration. The mixture is then processed into plaques or chips using an injection molding machine or a two-roll mill.

  • Thermal Stress: The pigmented plastic samples are subjected to a series of increasing temperatures for a fixed duration (e.g., 5 minutes at each temperature).

  • Color Measurement: The color of the samples at each temperature is measured using a spectrophotometer.

  • Determination of Heat Stability: The heat stability is reported as the maximum temperature at which the color change (ΔE*) remains within a specified tolerance compared to a sample processed at a lower, stable temperature.

Migration Resistance Testing in Plastics (DIN 53775)

Objective: To evaluate the tendency of a pigment to migrate from a colored plastic into a material in contact with it.

Methodology:

  • Sample Preparation: A sheet of plastic colored with the test pigment is prepared. This colored sheet is then brought into direct contact with a white, uncolored sheet of the same or a different plastic (often plasticized PVC).

  • Test Conditions: The two sheets are held together under a specified pressure and temperature for a defined period.

  • Evaluation: After the test period, the white sheet is examined for any color staining. The degree of migration is assessed visually and rated on a grayscale from 1 (severe migration) to 5 (no migration).

Visualized Workflow

The following diagrams illustrate a logical workflow for pigment selection based on regulatory and performance considerations.

PigmentSelectionWorkflow Pigment Selection Workflow Start Define Application Requirements RegCompliance Regulatory Compliance Assessment (e.g., REACH, FDA) Start->RegCompliance PerformanceReq Define Performance Criteria (Heat, Light, Migration) Start->PerformanceReq SafetyEval Safety Data Evaluation (SDS, Toxicology) RegCompliance->SafetyEval CandidateSelection Identify Candidate Pigments SafetyEval->CandidateSelection PerformanceReq->CandidateSelection ComparativeTesting Comparative Performance Testing CandidateSelection->ComparativeTesting FinalSelection Final Pigment Selection ComparativeTesting->FinalSelection End Approved for Use FinalSelection->End

Caption: A logical workflow for selecting a pigment for a specific application.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_eval Evaluation PigmentDispersion Pigment Dispersion in Vehicle SubstrateCoating Application to Substrate PigmentDispersion->SubstrateCoating Lightfastness Lightfastness (ASTM D4303) SubstrateCoating->Lightfastness HeatStability Heat Stability (ISO 787-21) SubstrateCoating->HeatStability Migration Migration Resistance (DIN 53775) SubstrateCoating->Migration ColorMeasurement Colorimetric Measurement (ΔE*) Lightfastness->ColorMeasurement HeatStability->ColorMeasurement VisualAssessment Visual Assessment (Grayscale) Migration->VisualAssessment DataAnalysis Data Analysis & Comparison ColorMeasurement->DataAnalysis VisualAssessment->DataAnalysis

References

A Comparative Guide to the Chemical Resistance of Pigment Red 166 and Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the chemical resistance of Pigment Red 166 in comparison to other commercially available red pigments. The data presented is intended to assist researchers in selecting the most appropriate pigment for their specific applications, where chemical stability in various media is a critical performance attribute.

Comparative Performance Data

The following table summarizes the chemical resistance of this compound and its alternatives. The resistance is rated on a scale of 1 to 5, where 5 indicates excellent resistance (no change in color or properties) and 1 indicates poor resistance.

PigmentC.I. NameChemical ClassAcid Resistance (5% HCl)Alkali Resistance (5% NaOH)Ethanol ResistanceEthyl Acetate ResistanceXylene Resistance
This compound 20730Disazo Condensation5[1]5[1]555
Pigment Red 14420735Disazo Condensation5[2][3]5[2][3]4-54-54-5
Pigment Red 12273915Quinacridone5[4]5[4]444
Pigment Red 25456110Diketopyrrolo-pyrrole (DPP)5[5]5[5]555
Pigment Red 17012475Monoazo4443-44

Experimental Protocols

The following is a detailed methodology for evaluating the chemical resistance of pigments, based on industry standards such as ASTM D1308 and ISO 2812-1.[6][7][8][9][10]

Objective: To assess the change in color and other physical properties of a pigment when exposed to various chemical agents.

Materials:

  • Pigment samples (this compound and alternatives)

  • Binding medium (e.g., acrylic, alkyd, or other relevant resin for the intended application)

  • Substrate panels (e.g., glass, metal, or plastic)

  • Test chemicals: 5% Hydrochloric Acid (HCl), 5% Sodium Hydroxide (NaOH), Ethanol, Ethyl Acetate, Xylene

  • Pipettes or droppers

  • Watch glasses

  • Filter paper

  • Colorimeter or spectrophotometer

  • Gray scale for color change assessment (ISO 105-A02)

Procedure:

  • Sample Preparation:

    • Disperse each pigment sample into the binding medium at a specified pigment-to-binder ratio to create a series of colored coatings.

    • Apply each colored coating to a separate substrate panel using a film applicator to ensure a uniform thickness.

    • Allow the coated panels to cure completely under controlled conditions (e.g., 24 hours at 23 ± 2°C and 50 ± 5% relative humidity).

  • Spot Test Method (for Acids and Alkalis):

    • Place a few drops of the test chemical (5% HCl or 5% NaOH) onto the surface of a cured panel.[6]

    • Cover the spot with a watch glass to prevent evaporation.

    • Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).

    • After the exposure time, remove the watch glass and gently wash the panel with deionized water to remove any residual chemical.

    • Allow the panel to dry completely.

  • Immersion Method (for Solvents):

    • Immerse a portion of a cured panel into a beaker containing the test solvent (Ethanol, Ethyl Acetate, or Xylene).

    • Ensure that approximately half of the coated area is submerged in the solvent.

    • Cover the beaker to minimize solvent evaporation.

    • Keep the panel immersed for a specified duration (e.g., 1 hour, 8 hours).

    • After the immersion period, remove the panel and allow it to air dry.

  • Evaluation:

    • Visually assess the tested area of each panel for any changes, such as discoloration, blistering, loss of gloss, or swelling.

    • Use a colorimeter or spectrophotometer to quantitatively measure the color change (ΔE*) between the exposed and unexposed areas of the panel.

    • Rate the degree of color change using the gray scale.

    • Record the results on a scale of 1 to 5, as defined in the comparative performance data table.

Experimental Workflow

The following diagram illustrates the logical flow of the chemical resistance testing protocol.

G cluster_prep Sample Preparation cluster_testing Chemical Exposure cluster_eval Evaluation prep1 Disperse Pigment in Binder prep2 Apply Coating to Substrate prep1->prep2 prep3 Cure Coated Panels prep2->prep3 spot_test Spot Test (Acids/Alkalis) prep3->spot_test immersion_test Immersion Test (Solvents) prep3->immersion_test visual Visual Assessment spot_test->visual colorimetry Colorimetric Measurement (ΔE*) spot_test->colorimetry immersion_test->visual immersion_test->colorimetry rating Rating (1-5 Scale) visual->rating colorimetry->rating

Caption: Experimental workflow for evaluating pigment chemical resistance.

Discussion of Results

This compound demonstrates outstanding chemical resistance across all tested media, making it a robust choice for applications where exposure to acids, alkalis, and common organic solvents is expected. Its disazo condensation chemical structure contributes to its high stability.

Pigment Red 144 , being of the same chemical class, also exhibits excellent chemical resistance, closely mirroring the performance of this compound.[2][3] It is a suitable alternative, with a slightly more bluish hue.

Pigment Red 122 , a quinacridone pigment, shows excellent resistance to acids and alkalis but has slightly lower resistance to organic solvents compared to the disazo condensation pigments.[11][12]

Pigment Red 254 , a DPP pigment, is another high-performance option with excellent resistance to all tested media, making it comparable to this compound in terms of chemical stability.[5][13][14]

Pigment Red 170 , a monoazo pigment, displays good overall chemical resistance, though it is slightly less robust than the other alternatives, particularly against strong solvents.[15]

Conclusion

For applications demanding the highest level of chemical resistance, This compound and Pigment Red 254 are the top-performing candidates. Pigment Red 144 offers a very similar performance profile to this compound with a different shade. Pigment Red 122 and Pigment Red 170 are viable alternatives for less stringent chemical environments. The choice of pigment should be guided by the specific chemical exposures anticipated in the end-use application, alongside other considerations such as coloristic properties and cost.

References

Cross-referencing Pigment Red 166 with other C.I. red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to C.I. Pigment Red 166 and Other High-Performance Red Pigments for Scientific Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical aspect of experimental design and product formulation. This guide provides a comprehensive cross-reference of C.I. This compound with other common C.I. red pigments, namely Pigment Red 170, Pigment Red 122, and Pigment Red 254. The information presented herein is intended to facilitate informed decisions by objectively comparing their performance characteristics with supporting experimental data.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these pigments is essential for predicting their behavior in various matrices. This compound is a disazo condensation pigment known for its bright, yellowish-red shade and excellent heat stability.[1] In comparison, Pigment Red 170 is a monoazo pigment available in both transparent and opaque forms, offering a medium to bluish-red hue.[2][3] Pigment Red 122, a quinacridone pigment, is recognized for its clean, bluish-red (magenta) shade and exceptional lightfastness.[4][5] Pigment Red 254, belonging to the diketo-pyrrolo-pyrrole (DPP) class, provides a medium red shade with outstanding weatherfastness.[6]

PropertyC.I. This compoundC.I. Pigment Red 170C.I. Pigment Red 122C.I. Pigment Red 254
C.I. Name This compoundPigment Red 170Pigment Red 122Pigment Red 254
C.I. Number 20730124757391556110
Chemical Class Disazo CondensationMonoazo (Naphthol AS)QuinacridoneDiketo-pyrrolo-pyrrole (DPP)
CAS Number 3905-19-9 / 71819-52-82786-76-7980-26-784632-65-5
Molecular Formula C40H24Cl4N6O4C26H22N4O4C22H16N2O2C18H10Cl2N2O2
Molecular Weight 794.47 g/mol [7]454.48 g/mol 340.37 g/mol 357.19 g/mol [8]
Density (g/cm³) 1.5[9]1.25 - 1.36[3]1.4 - 1.5[5]1.5
Oil Absorption ( g/100g ) ~55-60[1][9]~35-45[3]~55-65[5]~35-45[10]

Performance Characteristics

The performance of a pigment in a specific application is dictated by its fastness properties. The following tables summarize the key performance indicators for the selected red pigments, including their resistance to light, heat, and various chemical agents. The ratings are based on a standardized scale where a higher number indicates better performance.

Lightfastness and Weatherfastness

Lightfastness is a measure of a pigment's ability to retain its color upon exposure to light, while weatherfastness also considers other environmental factors like humidity and temperature.

Fastness PropertyC.I. This compoundC.I. Pigment Red 170C.I. Pigment Red 122C.I. Pigment Red 254
Lightfastness (Full Shade, 1-8) 7-8[1]6-7[3]8[5]8[10]
Lightfastness (Tint, 1-8) 7[1]6[3]7[5]8
Weatherfastness (1-5) 4[1]3-4[3]5[5]5
Heat Stability

Heat stability is a critical parameter for applications involving high-temperature processing, such as in plastics.

PigmentHeat Resistance (°C)
C.I. This compound 300[1]
C.I. Pigment Red 170 200[3]
C.I. Pigment Red 122 280-300[4][5]
C.I. Pigment Red 254 300[10]
Chemical Resistance

The ability of a pigment to withstand exposure to acids, alkalis, and solvents is crucial for its stability in various formulations.

Chemical Resistance (1-5 Scale)C.I. This compoundC.I. Pigment Red 170C.I. Pigment Red 122C.I. Pigment Red 254
Acid Resistance 5[9]5[3]55[10]
Alkali Resistance 5[9]5[3]5[4]5[10]
Water Resistance 5[9]555
Oil Resistance 5[9]45[11]5
Ethanol Resistance 5[1]4[3]5[5]5[10]
Ethyl Acetate Resistance 5[1]4[3]5[5]5
Migration Resistance 5[1]3-4[3]5[5]5[10]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are outlines of the key experimental protocols used to evaluate pigment performance.

Lightfastness Testing (ASTM D4303)

This standard test method is used to determine the lightfastness of colorants in artists' materials.

  • Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) and applied to a substrate to create a uniform film. A portion of the specimen is masked to serve as an unexposed reference.

  • Exposure: The specimens are exposed to a controlled light source, typically a xenon arc lamp that simulates natural sunlight, for a specified duration.

  • Evaluation: The color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.

  • Rating: The lightfastness is rated on a scale of I to V (ASTM D4303) or 1 to 8 (Blue Wool Scale), where a higher rating indicates greater resistance to fading.

Heat Stability Testing (ISO 787-21)

This method compares the heat stability of a pigment in a stoving medium.

  • Sample Preparation: The pigment is dispersed in a stoving binder at a specified concentration. The dispersion is then applied to test panels.

  • Heating: The coated panels are placed in a calibrated oven and heated to a series of specified temperatures for a fixed duration (e.g., 30 minutes).

  • Assessment: After cooling, the color of the heated panels is compared to that of an unheated control panel. The temperature at which a significant color change occurs is recorded as the heat stability limit.

Chemical Resistance Testing

This test evaluates the stability of a pigment when exposed to various chemical agents.

  • Sample Preparation: A cured film or a plastic molding containing the pigment is prepared.

  • Exposure: A drop of the test chemical (e.g., 5% hydrochloric acid, 5% sodium hydroxide, or a specific solvent) is placed on the surface of the sample. The spot is then covered to prevent evaporation and left for a specified period (e.g., 24 hours).

  • Evaluation: The treated area is then rinsed and dried. The degree of color change, staining, or any other visible alteration is assessed by comparing the tested area with an untreated area. The resistance is typically rated on a 1 to 5 grey scale, where 5 represents no change.

Logical Workflow for Pigment Selection

The selection of an appropriate pigment for a specific application involves a series of logical considerations. The following diagram illustrates a typical workflow for this process.

PigmentSelectionWorkflow A Define Application Requirements (e.g., color, matrix, processing conditions) B Identify Potential Pigment Candidates (based on chemical class and initial properties) A->B C Evaluate Performance Data (Lightfastness, Heat Stability, Chemical Resistance) B->C D Does the pigment meet performance criteria? C->D E Conduct Compatibility and Dispersion Testing in Matrix D->E Yes H Re-evaluate and Select Alternative Pigment D->H No F Does the pigment perform well in the specific formulation? E->F G Select Pigment for Final Formulation F->G Yes F->H No

Caption: A flowchart illustrating the decision-making process for selecting a high-performance pigment.

References

Safety Operating Guide

Proper Disposal of Pigment Red 166: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of Pigment Red 166, tailored for researchers, scientists, and drug development professionals.

This compound, a disazo condensation pigment, is widely used in plastics, inks, and coatings.[1][2][3] While it is not classified as a hazardous substance under GHS, proper disposal is crucial to prevent environmental contamination and ensure a safe laboratory environment.[4] Adherence to both federal and local regulations is mandatory for all chemical waste disposal.[5][6][7]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a dust mask to avoid inhalation of dust particles and contact with skin and eyes.[8] Work should be conducted in a well-ventilated area.[9] In case of accidental contact, rinse eyes thoroughly with cool water and wash skin with soap and water.[8]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
C.I. Name This compound[8]
CAS Number 3905-19-9[1][8]
Molecular Formula C40H24Cl4N6O4[2]
Appearance Red powder[1]
Heat Resistance 300°C[1][2]
Solubility Insoluble in water[10]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the recommended procedure for the disposal of solid this compound waste and contaminated materials generated in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused pigment, contaminated lab supplies (e.g., weighing paper, gloves, wipes), and any spill cleanup materials.
  • Segregate this compound waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal.

2. Waste Collection and Containment:

  • Solid Waste: Collect dry this compound powder and contaminated solids in a designated, clearly labeled, and sealable container. Avoid generating dust during collection.[8][9]
  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-resistant sharps container.
  • Labeling: Label the waste container clearly as "this compound Waste" and include the date of accumulation.

3. Spill Management:

  • In case of a spill, mechanically pick up the solid material to avoid dust formation.[8]
  • Dampen the spilled material with water to prevent it from becoming airborne.[10]
  • Use absorbent paper dampened with water to clean the affected area.[10]
  • Collect all cleanup materials in the designated this compound waste container.
  • Wash the contaminated surface with a soap and water solution.[10]

4. Final Disposal:

  • Waste Characterization: As the waste generator, you are responsible for determining if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) and any applicable state regulations.[5][6][11][12] While this compound itself is not typically listed as a hazardous waste, the determination must be made based on its characteristics and any potential contaminants.
  • Licensed Disposal Facility: Arrange for the disposal of the contained this compound waste through a licensed chemical waste disposal company.
  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[9]
  • Packaging for Transport: Ensure that the waste container is securely sealed and properly labeled for transportation by the disposal company.
  • Documentation: Maintain a record of all disposed chemical waste as required by your institution and local regulations.

Important Considerations:

  • Never dispose of this compound down the drain or in regular trash.[13]

  • Packaging that cannot be cleaned should be disposed of as product waste.[8]

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PigmentRed166_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Safety Glasses, Dust Mask) start->ppe segregate Segregate Waste ppe->segregate collect_solid Collect Solid Waste in Designated Labeled Container segregate->collect_solid spill Spill Occurs? collect_solid->spill cleanup Clean Spill: Mechanically Collect, Dampen to Prevent Dust spill->cleanup Yes package Securely Seal and Label Waste Container spill->package No cleanup->collect_solid characterize Characterize Waste (Consult SDS and Regulations) package->characterize contact_ehs Contact Institutional EHS for Pickup and Final Disposal characterize->contact_ehs end End: Document Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.